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  • Product: 1-Cyclobutylpiperidin-4-amine dihydrochloride
  • CAS: 1176419-57-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of 1-Cyclobutylpiperidin-4-amine Dihydrochloride

Introduction: The Significance of a Comprehensive Physicochemical Profile In the landscape of modern drug discovery and development, small molecules containing the piperidine scaffold are of paramount importance.[1] The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Comprehensive Physicochemical Profile

In the landscape of modern drug discovery and development, small molecules containing the piperidine scaffold are of paramount importance.[1] The piperidine ring is a prevalent structural motif found in numerous pharmaceuticals, valued for its ability to impart favorable properties such as improved solubility and metabolic stability. 1-Cyclobutylpiperidin-4-amine dihydrochloride is a functionalized piperidine derivative that serves as a critical building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Its potential applications span various therapeutic areas, including the development of novel histamine H3 receptor inverse agonists and N-type calcium channel blockers.[2][3][4]

As a dihydrochloride salt, the physical properties of this compound are fundamentally linked to its performance in both synthetic and physiological environments. The presence of two hydrochloride moieties significantly influences its solubility, stability, and hygroscopicity—key parameters that dictate its handling, formulation, and ultimate bioavailability.

This technical guide provides a comprehensive framework for the characterization of 1-Cyclobutylpiperidin-4-amine dihydrochloride. It is designed not merely to list properties, but to explain the causality behind the necessary experimental investigations. By grounding our approach in established regulatory and scientific standards, we present a self-validating system for analysis, ensuring that the data generated is robust, reliable, and directly applicable to drug development workflows.

Part 1: Core Compound Identity and Properties

A foundational understanding begins with the compound's basic structural and chemical information. This data serves as the starting point for all subsequent experimental design.

Chemical Structure and Formula

The molecule consists of a piperidine ring substituted at the 1-position with a cyclobutyl group and at the 4-position with an amine group. As a dihydrochloride salt, both the tertiary amine of the piperidine ring and the primary exocyclic amine are protonated.

chemical_structure cluster_main N1 N⁺H C5 CH₂ N1->C5 C6 CH N1->C6 C1 CH C2 CH₂ C1->C2 N2 N⁺H₃ C1->N2 C3 CH₂ C2->C3 C3->N1 C4 CH₂ C4->C1 C5->C4 C7 CH₂ C6->C7 C8 CH₂ C7->C8 C9 CH₂ C8->C9 C9->C6 Cl1 2Cl⁻

Caption: 2D Structure of 1-Cyclobutylpiperidin-4-amine Dihydrochloride.

Summary of Core Properties

The following table summarizes the fundamental physicochemical properties derived from available data and computational models.

PropertyValueSource
CAS Number 1176419-57-0[Lead Sciences][5]
Molecular Formula C₉H₂₀Cl₂N₂[Lead Sciences][5]
Molecular Weight 227.17 g/mol [Lead Sciences][5]
Appearance White to Off-White Crystalline SolidExpected for amine hydrochloride salts
Melting Point (°C) To Be Determined (TBD)See Protocol 2.1
Aqueous Solubility TBD (Expected to be high)See Protocol 2.2
Hygroscopicity TBDSee Protocol 2.3

Part 2: Experimental Protocols for Physicochemical Characterization

The following sections detail the methodologies for determining the critical physical properties of 1-Cyclobutylpiperidin-4-amine dihydrochloride. The rationale behind each experimental choice is explained to provide context for its importance in a drug development setting.

Protocol: Melting Point Determination

Causality: The melting point is a crucial indicator of a compound's purity. A sharp, well-defined melting range typically signifies a high degree of purity, whereas a broad or depressed range can indicate the presence of impurities or residual solvent. For a salt, the melting point is often a decomposition temperature, which is also a critical stability indicator.

Methodology (Capillary Method):

  • Sample Preparation: Finely powder a small amount of the compound. Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Heating Profile:

    • Set a rapid heating ramp (10-15 °C/min) to approximate the melting point.

    • Prepare a second sample and heat rapidly to within 20 °C of the approximate melting point.

    • Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). The range between these two points is the melting range.

  • Validation: Perform the measurement in triplicate to ensure reproducibility.

Protocol: pH-Dependent Aqueous Solubility Assessment

Causality: For an ionizable compound like a dihydrochloride amine salt, aqueous solubility is highly dependent on pH. Understanding this relationship is critical for predicting its dissolution and absorption in the variable pH environments of the gastrointestinal tract.[6] According to the Biopharmaceutics Classification System (BCS), high solubility is a key factor for favorable oral bioavailability.[7]

Methodology (Equilibrium Shake-Flask Method): This protocol is designed in accordance with WHO guidelines for biowaiver monographs.[6]

solubility_workflow start Start: Obtain Compound & Buffers prep Prepare pH Buffers (pH 1.2, 4.5, 6.8) start->prep add_compound Add Excess Compound to Each Buffer prep->add_compound equilibrate Equilibrate at 37°C for 24h (Constant Shaking) add_compound->equilibrate check_solid Verify Solid Phase Presence? equilibrate->check_solid check_solid->add_compound No, Add More centrifuge Centrifuge to Separate Solid check_solid->centrifuge Yes filter Filter Supernatant (0.45 µm) centrifuge->filter analyze Analyze Filtrate by HPLC-UV filter->analyze calculate Calculate Concentration (mg/mL) analyze->calculate end End: Report pH-Solubility Profile calculate->end

Caption: Workflow for pH-Dependent Equilibrium Solubility Determination.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare aqueous buffers at physiologically relevant pH values: 1.2 (simulated gastric fluid), 4.5, and 6.8 (simulated intestinal fluid).

  • Sample Addition: Add an excess amount of 1-Cyclobutylpiperidin-4-amine dihydrochloride to vials containing each buffer. The excess solid should be clearly visible to ensure saturation.

  • Equilibration: Place the vials in a shaker bath maintained at 37 ± 1 °C. Agitate for a minimum of 24 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples to pellet the undissolved compound.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Reporting: Report the solubility at each pH value in mg/mL. The compound is considered "highly soluble" if the highest therapeutic dose is soluble in ≤ 250 mL of aqueous media over the pH range of 1.2 to 6.8.[6]

Protocol: Hygroscopicity Classification

Causality: Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[8][9] For a solid API, excessive moisture uptake can lead to physical changes (e.g., deliquescence, caking) and chemical degradation, impacting stability, shelf-life, and handling during manufacturing.[][11] This assessment is critical for determining appropriate packaging and storage conditions.

Methodology (Gravimetric Sorption Analysis): The United States Pharmacopeia (USP) provides a standardized framework for classifying hygroscopicity.[]

  • Sample Preparation: Place a precisely weighed sample (approx. 10-15 mg) into a sample pan of a Dynamic Vapor Sorption (DVS) analyzer.

  • Drying Step: Dry the sample in the DVS instrument under a stream of dry nitrogen gas (0% Relative Humidity, RH) at 25 °C until a stable weight is achieved. This establishes the dry reference mass.

  • Sorption Isotherm:

    • Increase the RH in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH) at a constant temperature of 25 °C.

    • At each step, allow the sample weight to equilibrate before proceeding to the next RH level.

  • Desorption Isotherm: Subsequently, decrease the RH in a stepwise manner from 90% back to 0% to assess the reversibility of water uptake.

  • Data Analysis & Classification: Calculate the percentage weight gain at 80% RH relative to the initial dry weight. Classify the material based on the USP criteria:

    • Slightly hygroscopic: Increase in mass is < 2% but ≥ 0.2%.

    • Hygroscopic: Increase in mass is < 15% but ≥ 2%.

    • Very hygroscopic: Increase in mass is ≥ 15%.

    • Deliquescent: Absorbs sufficient water to dissolve.

Protocol: Solid-State Stability Assessment

Causality: Stability testing provides evidence on how the quality of an API varies over time under the influence of environmental factors such as temperature and humidity.[12][13] It is a regulatory requirement and is essential for determining the re-test period or shelf life of the drug substance.

Methodology (ICH Q1A Guideline Framework): This protocol outlines a foundational stability study.[14][15][16]

stability_logic cluster_conditions Storage Conditions cluster_testing Analytical Testing at Time Points cluster_outcome Outcome long_term Long-Term 25°C / 60% RH appearance Appearance long_term->appearance assay Assay (Purity) long_term->assay degradation Degradation Products long_term->degradation accelerated Accelerated 40°C / 75% RH accelerated->appearance accelerated->assay accelerated->degradation retest Establish Re-test Period appearance->retest assay->retest storage Define Storage Requirements assay->storage degradation->retest

Caption: Relationship between Stability Conditions, Testing, and Outcomes.

  • Sample Packaging: Place the compound in containers that simulate the proposed commercial packaging.

  • Storage Conditions: Store samples under both long-term and accelerated stability conditions as per ICH guidelines:

    • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH.

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.

  • Testing Schedule: Pull samples for analysis at specified time points.

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Tests: At each time point, perform a suite of tests to monitor the compound's quality, including:

    • Appearance: Visual inspection for changes in color or physical state.

    • Assay: HPLC analysis to determine the potency/purity of the compound.

    • Degradation Products: HPLC analysis to identify and quantify any impurities that form over time.

  • Evaluation: Analyze the data for trends. Significant changes in the accelerated condition can help predict long-term stability and identify potential degradation pathways.

References

  • 1-Cyclobutylpiperidin-4-amine dihydrochloride. Lead Sciences. [Link][5]

  • 1-(morpholine-4-sulfonyl)piperidin-4-amine hydrochloride. American Elements. [Link]

  • Piperidine. Wikipedia. [Link][1]

  • Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel... ChEMBL - EMBL-EBI. [Link][2]

  • Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist... PubMed. [Link][3]

  • N-Phenylpiperidin-4-amine dihydrochloride. PubChem. [Link]

  • 1-butyl-N-(1-cyclopropylpropyl)piperidin-4-amine. PubChem. [Link]

  • Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. ACS Publications. [Link]

  • Properties of Amines and Amides. Moorpark College. [Link]

  • Annex 4: Guidance on the design and conduct of equilibrium solubility studies... World Health Organization (WHO). [Link][6]

  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists... PubMed. [Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis... Journal of Pharmaceutical Sciences. [Link][8]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. [Link][12]

  • Experiment 27 - Amines and Amides. Jay C. McLaughlin. [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency. [Link][14]

  • Method for preparing 4-piperidyl piperidine.
  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome... PharmaInfo. [Link][11]

  • Structure and Physical Properties of Amines. Chemistry LibreTexts. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link][15]

  • Characterizing the Effects of Moisture on Pharmaceutical Materials... TA Instruments. [Link]

  • The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine... PubMed. [Link][4]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. [Link]

  • Guidelines for stability testing of pharmaceutical products containing well established drug substances... Pan American Health Organization (PAHO). [Link][16]

  • CHAPTER 8: AMINES Fundamentals of Organic Chemistry. King Saud University. [Link]

  • Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines... ChemRxiv. [Link]

  • (PDF) Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis... ResearchGate. [Link][9]

  • Physical properties of amines. Khan Academy. [Link]

  • Stability Testing of Drug Substances and Drug Products. U.S. Food & Drug Administration (FDA). [Link][13]

  • Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition... ACS Publications. [Link]

  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. [Link]ncbi.nlm.nih.gov/27506692/)

Sources

Exploratory

Technical Profile: 1-Cyclobutylpiperidin-4-amine Dihydrochloride

[1] Executive Summary 1-Cyclobutylpiperidin-4-amine dihydrochloride (CAS: 1176419-57-0) is a specialized diamine building block extensively utilized in medicinal chemistry for the synthesis of G-Protein Coupled Receptor...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-Cyclobutylpiperidin-4-amine dihydrochloride (CAS: 1176419-57-0) is a specialized diamine building block extensively utilized in medicinal chemistry for the synthesis of G-Protein Coupled Receptor (GPCR) ligands. It serves as a critical pharmacophore in the development of Histamine H3 receptor inverse agonists (e.g., Samelisant/SUVN-G3031) and other CNS-active agents.

The molecule features a piperidine ring N-substituted with a cyclobutyl group—a "privileged" structural motif that offers a superior balance of lipophilicity and metabolic stability compared to traditional N-methyl or N-isopropyl analogs. This guide details the structural properties, validated synthetic protocols, and medicinal chemistry applications of this high-value intermediate.[1][2]

Chemical Identity & Physicochemical Properties[1][4][5][6][7][8]

The dihydrochloride salt form is preferred for its enhanced stability, crystallinity, and water solubility compared to the hygroscopic free base.

Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name 1-Cyclobutylpiperidin-4-amine dihydrochloride
CAS Number 1176419-57-0 (Salt); 1176419-56-9 (Free Base)
Molecular Formula C₉H₁₈N₂[3][4][5][6] · 2HCl
Molecular Weight 227.17 g/mol (Salt); 154.25 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Highly soluble in Water, Methanol, DMSO; Insoluble in non-polar solvents (Hexane, Et₂O)
pKa (Calc.) ~10.2 (Piperidine N), ~10.8 (Primary Amine)
LogP (Free Base) ~1.2 (Estimated)
Hygroscopicity Moderate (Store under inert atmosphere)

Structural Analysis: The Cyclobutyl Advantage

In drug design, the N-cyclobutyl group is not merely a hydrophobic spacer; it is a strategic metabolic shield.

  • Metabolic Stability: Unlike N-methyl or N-ethyl groups, which are prone to rapid oxidative dealkylation by Cytochrome P450 enzymes (N-dealkylation), the cyclobutyl ring is sterically bulky and lacks the readily accessible hydrogen abstraction sites found in linear alkyl chains. This prolongs the in vivo half-life of the parent drug.

  • Lipophilicity Tuning: The cyclobutyl group increases lipophilicity (LogD) sufficiently to enhance Blood-Brain Barrier (BBB) penetration without the liability of high protein binding associated with larger cycloalkyls (e.g., cyclohexyl).

  • Conformational Geometry: The cyclobutyl ring exists in a "puckered" conformation (butterfly shape), while the piperidine ring adopts a low-energy chair conformation. This specific geometry is often critical for filling hydrophobic pockets in GPCR targets (e.g., the H3 receptor orthosteric site).

Synthetic Methodology

The most robust route for high-purity synthesis involves the Reductive Amination of cyclobutanone with a protected piperidine diamine, followed by acid-mediated deprotection. Direct alkylation with cyclobutyl halides is discouraged due to competing elimination reactions (E2) that form cyclobutene.

Validated Protocol: Two-Step Synthesis
Step 1: Reductive Amination

Reagents: tert-Butyl piperidin-4-ylcarbamate (4-Boc-aminopiperidine), Cyclobutanone, Sodium Triacetoxyborohydride (STAB), Acetic Acid, DCE (Dichloroethane).

  • Dissolution: Dissolve 1.0 eq of tert-butyl piperidin-4-ylcarbamate and 1.2 eq of cyclobutanone in anhydrous DCE.

  • Activation: Add 1.5 eq of Acetic Acid to catalyze iminium ion formation. Stir at room temperature for 30 minutes.

  • Reduction: Cool to 0°C and add 1.5 eq of Sodium Triacetoxyborohydride (STAB) portion-wise. STAB is preferred over NaCNBH₃ for its lower toxicity and better selectivity.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM. The organic layer yields the intermediate: tert-butyl (1-cyclobutylpiperidin-4-yl)carbamate.

Step 2: Deprotection & Salt Formation

Reagents: 4M HCl in Dioxane, Methanol.

  • Deprotection: Dissolve the intermediate in a minimum volume of MeOH. Add 4M HCl in Dioxane (5-10 eq) dropwise at 0°C.

  • Precipitation: Stir at room temperature for 2-4 hours. The product, 1-Cyclobutylpiperidin-4-amine dihydrochloride , will precipitate as a white solid.

  • Isolation: Filter the precipitate, wash with cold diethyl ether (to remove non-polar impurities), and dry under vacuum.

Synthesis Start 4-Boc-aminopiperidine + Cyclobutanone Inter Intermediate: N-Boc-1-cyclobutylpiperidine Start->Inter 1. NaBH(OAc)3, AcOH 2. DCE, RT, 12h (Reductive Amination) Final Product: 1-Cyclobutylpiperidin-4-amine Dihydrochloride Inter->Final 1. 4M HCl in Dioxane 2. Filter & Wash (Deprotection)

Figure 1: Synthetic workflow for the production of 1-Cyclobutylpiperidin-4-amine dihydrochloride via reductive amination.

Medicinal Chemistry Applications

Case Study: Histamine H3 Receptor Antagonists

The 1-cyclobutylpiperidine moiety is a defining feature of Samelisant (SUVN-G3031) , a potent Histamine H3 receptor inverse agonist developed for the treatment of narcolepsy and cognitive deficits.

  • Mechanism: The basic nitrogen of the piperidine ring forms a critical salt bridge with a conserved Aspartic Acid residue (Asp3.32) in the H3 receptor transmembrane domain.

  • Role of Cyclobutyl: The cyclobutyl group fits into a specific hydrophobic sub-pocket, enhancing potency (Ki = 8.73 nM for SUVN-G3031) and selectivity over other histaminergic receptors (H1, H2, H4).

  • Derivatization: The 4-amino group of the title compound serves as a versatile attachment point. It can be reacted with:

    • Carboxylic Acids: To form amides (common in H3 ligands).

    • Isocyanates: To form ureas.

    • Sulfonyl Chlorides: To form sulfonamides.

Pharmacophore Receptor GPCR Binding Pocket (Histamine H3) Asp Asp3.32 Residue (Anionic Site) Pocket Hydrophobic Sub-pocket Drug 1-Cyclobutylpiperidin-4-amine (Ligand Scaffold) Drug->Receptor H-Bonding (4-Amino Group) Drug->Asp Ionic Bond (Piperidine N+) Drug->Pocket Van der Waals (Cyclobutyl Group)

Figure 2: Conceptual pharmacophore mapping of the 1-cyclobutylpiperidine scaffold within the GPCR binding site.

Handling, Safety, & Analytics

Analytical Characterization (¹H NMR)

Diagnostic signals in DMSO-d₆:

  • Cyclobutyl Methine: A multiplet around δ 2.6–2.8 ppm (distinctive for the N-CH connection).

  • Piperidine Ring: Broad multiplets at δ 1.8–2.2 ppm (C3/C5 protons) and δ 2.8–3.5 ppm (C2/C6 protons adjacent to Nitrogen).

  • Amine Protons: Broad singlet at δ 8.0–8.5 ppm (ammonium protons in salt form).

Storage & Safety
  • Hygroscopicity: The dihydrochloride salt is hygroscopic. Store in a desiccator or under nitrogen at -20°C for long-term stability.

  • Handling: Wear standard PPE (gloves, goggles). Avoid inhalation of dust.

  • Stability: Stable in acidic media; unstable in strong base (liberates free amine which may oxidize).

References

  • Nirogi, R., et al. (2019). "Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist."[7] Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 64917995, 1-Cyclobutylpiperidin-4-amine derivatives." PubChem. [4][8]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Bénade, L., et al. (2022).[9] "1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist." ChemMedChem.

Sources

Foundational

Technical Guide: Solubility Profiling and Handling of 1-Cyclobutylpiperidin-4-amine Dihydrochloride

Executive Summary & Chemical Identity[1][2][3] 1-Cyclobutylpiperidin-4-amine dihydrochloride is a critical heterocyclic building block, predominantly utilized in the synthesis of Histamine H3 receptor antagonists and oth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3]

1-Cyclobutylpiperidin-4-amine dihydrochloride is a critical heterocyclic building block, predominantly utilized in the synthesis of Histamine H3 receptor antagonists and other CNS-active agents. As a dihydrochloride salt, its physicochemical behavior differs radically from its free base counterpart.

This guide provides a definitive framework for understanding its solubility profile, handling requirements, and conversion protocols.

Chemical Specifications
PropertyDetail
Systematic Name 1-Cyclobutylpiperidin-4-amine dihydrochloride
CAS (Free Base) 1048921-27-2
CAS (2HCl Salt) Not widely indexed; refer as 2HCl salt of 1048921-27-2
Molecular Formula C₉H₁₈N₂[1][2][3][4][5][6][7] · 2HCl
Molecular Weight 154.25 (Free Base) / ~227.17 (Dihydrochloride)
Appearance White to off-white hygroscopic solid
pKa (Calculated) ~10.5 (Piperidine N), ~8.5 (Primary Amine)

Solubility Profile & Solvent Compatibility[5]

The solubility of the dihydrochloride salt is governed by its high lattice energy and ionic character. Unlike the free amine, which is lipophilic, the salt requires high-dielectric solvents to overcome the crystal lattice forces.

Solubility Matrix
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Protic Water Very High (>100 mg/mL)Favorable ion-dipole interactions; high dielectric constant breaks ionic lattice.
Polar Protic Methanol High (>50 mg/mL)Good solvation of chloride ions; effective for homogeneous reactions.
Polar Protic Ethanol / IPA Moderate to Low Solubility decreases rapidly as alkyl chain length increases. Heating often required.
Polar Aprotic DMSO High (>50 mg/mL)Excellent cation solvation; standard solvent for biological assays.
Polar Aprotic DMF / NMP Moderate Suitable for coupling reactions (e.g., amide bond formation).
Chlorinated DCM / Chloroform Negligible (<1 mg/mL)Solvent polarity insufficient to dissociate ion pairs. Requires free-basing.
Non-Polar Hexane / Toluene Insoluble Completely incompatible with the salt form.
Critical Application Note: "Salting In" vs. "Free Basing"
  • For Biological Assays: Dissolve the 2HCl salt directly in DMSO or Water (PBS).

  • For Organic Synthesis (e.g., Amidation, Reductive Amination): If the reaction solvent is DCM, THF, or Toluene, you must convert the salt to the free base in situ or pre-reaction (see Protocol B).

Visualization: Solubility Decision Logic

The following diagram illustrates the logical flow for selecting the correct solvent system based on your intended application.

SolubilityLogic Start Start: 1-Cyclobutylpiperidin-4-amine 2HCl AppCheck Intended Application? Start->AppCheck BioAssay Biological Assay / Aqueous Buffer AppCheck->BioAssay Aqueous CouplingPolar Coupling in Polar Solvent (DMF, DMSO, MeOH) AppCheck->CouplingPolar Polar Organic CouplingNonPolar Coupling in Non-Polar Solvent (DCM, THF, Toluene) AppCheck->CouplingNonPolar Non-Polar ActionDirect Dissolve Directly BioAssay->ActionDirect Use Water/DMSO ActionBase Add Organic Base (DIPEA / TEA) CouplingPolar->ActionBase Neutralize in situ ActionExtract Perform Free-Base Extraction (Protocol B) CouplingNonPolar->ActionExtract Salt Insoluble ActionExtract->CouplingNonPolar Re-dissolve Free Base

Figure 1: Decision tree for solvent selection and handling based on the intended experimental outcome.

Experimental Protocols

Protocol A: Quantitative Solubility Determination

Use this protocol to validate solubility for specific formulation requirements.

  • Preparation: Weigh 10 mg of the 2HCl salt into a clear HPLC vial.

  • Addition: Add the target solvent in 50 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.

  • Observation:

    • Soluble: Clear solution with no particulates (check against light).

    • Insoluble: Visible suspension or pellet after centrifugation.

  • Quantification (Optional): Filter the saturated supernatant, dilute, and analyze via HPLC-UV (210 nm) against a standard curve.

Protocol B: Free-Basing (Desalting) for Organic Synthesis

Essential when using the compound in DCM, THF, or Ether.

Objective: Convert the water-soluble 2HCl salt into the lipophilic free amine.

  • Dissolution: Dissolve 1.0 eq of 1-Cyclobutylpiperidin-4-amine 2HCl in minimal water (approx. 5 mL per gram).

  • Basification: Slowly add 2.5 eq of 1N NaOH or Saturated NaHCO₃ while stirring.

    • Note: The solution will become cloudy as the free amine oils out.

    • Target pH: >12.

  • Extraction: Extract the aqueous mixture 3 times with DCM (Dichloromethane) or EtOAc (Ethyl Acetate).

    • Tip: DCM is preferred for higher recovery of polar amines.

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄ (Sodium Sulfate), and filter.

  • Concentration: Remove solvent under reduced pressure (Rotavap) at 30°C.

    • Result: Colorless to pale yellow oil (Free Base).

    • Storage: Use immediately or store under Argon at -20°C (Free amines react with CO₂ in air).

Handling, Stability & Safety

Hygroscopicity

The dihydrochloride salt is hygroscopic .[2] Exposure to ambient moisture will cause the solid to clump and eventually deliquesce.

  • Storage: Store in a tightly sealed container with desiccants (Silica gel) at 4°C or -20°C.

  • Weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation.

Chemical Stability[5]
  • Oxidation: The primary amine is susceptible to oxidation over time. Store under inert gas (Nitrogen/Argon).

  • Carbamate Formation: The free amine readily reacts with atmospheric CO₂. Always keep the free base sealed.

References

  • ChemicalBook. (2024).[8] 1-Cyclobutylpiperidin-4-amine Properties and Suppliers. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Piperidine derivatives.[9] Retrieved from [9]

  • Nirogi, R., et al. (2018).[10] Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031).[1][10] Journal of Medicinal Chemistry. (Demonstrates application of the moiety in H3R antagonists). Retrieved from

  • ChemBK. (2024). 1-Cyclobutylpiperidin-4-amine MSDS and Properties. Retrieved from

Sources

Exploratory

1-Cyclobutylpiperidin-4-amine dihydrochloride stability and storage conditions

Technical Whitepaper: Stability Profiling and Lifecycle Management of 1-Cyclobutylpiperidin-4-amine Dihydrochloride Executive Summary 1-Cyclobutylpiperidin-4-amine dihydrochloride (CAS: 1176419-57-0) is a specialized het...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stability Profiling and Lifecycle Management of 1-Cyclobutylpiperidin-4-amine Dihydrochloride

Executive Summary

1-Cyclobutylpiperidin-4-amine dihydrochloride (CAS: 1176419-57-0) is a specialized heterocyclic building block utilized in the synthesis of G-protein coupled receptor (GPCR) ligands, specifically targeting histamine H3 and dopamine receptors. While the dihydrochloride salt form offers improved oxidative stability compared to its free base, it introduces significant hygroscopic susceptibility. This guide defines the physicochemical rationale for its degradation and establishes a rigorous protocol for long-term storage and handling.

Part 1: Chemical Identity & Physicochemical Baseline

To manage stability, one must first understand the structural tensions within the molecule.

PropertySpecificationTechnical Note
Chemical Name 1-Cyclobutylpiperidin-4-amine dihydrochlorideN-substituted piperidine core.
CAS Number 1176419-57-0 Verified identifier for the dihydrochloride salt.[1]
Molecular Formula

Includes two HCl molecules per organic unit.
Molecular Weight ~227.17 g/mol Significant portion (~32%) is counter-ion mass.
Physical State White to off-white solidCrystalline lattice structure.
pKa (Calc) ~10.5 (secondary amine), ~8.5 (primary amine)Both nitrogens are protonated in the 2HCl form.

Part 2: Critical Stability Factors & Degradation Mechanisms

The stability of this compound is governed by three competing forces: Hygroscopicity , Oxidative Sensitivity , and Ring Strain .

The Hygroscopic Cascade (Primary Failure Mode)

As a dihydrochloride salt, the compound acts as a powerful desiccant. The crystal lattice energy is easily disrupted by atmospheric water vapor.

  • Mechanism: Water absorption creates a localized aqueous micro-environment on the crystal surface.

  • Consequence: This "quasi-liquid" state mobilizes the chloride ions, lowering the pH of the micro-environment (creating localized hydrochloric acid). This acidity can catalyze the hydrolysis of impurities or, more critically, facilitate the degradation of the cyclobutyl ring over extended periods.

Cyclobutyl Ring Strain (Latent Risk)

The cyclobutyl group possesses approximately 26 kcal/mol of ring strain due to bond angle deviation from the ideal tetrahedral 109.5°.

  • Stability Insight: While kinetically stable under neutral conditions, the combination of moisture + acidity (from the HCl salt) can theoretically catalyze ring-opening or rearrangement reactions (resembling Demjanov-type rearrangements) if the compound is subjected to thermal stress while wet.

Oxidative Deamination

The primary amine at the 4-position is susceptible to oxidation to an imine or N-oxide.

  • Protective Factor: Protonation (forming the ammonium salt

    
    ) significantly reduces electron density on the nitrogen, protecting it from oxidation.
    
  • Risk: If the salt dissociates (e.g., in solution or due to humidity), the free amine becomes vulnerable to atmospheric oxygen.

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the causal link between environmental exposure and chemical failure.

StabilityPathways cluster_prevention Mitigation Barrier Storage Improper Storage (Amb. Temp / Air) Hygro Hygroscopic Action (Water Uptake) Storage->Hygro > 60% RH Lattice Crystal Lattice Collapse (Deliquescence) Hygro->Lattice Mobilization Oxidation Oxidative Deamination (Color Change) Lattice->Oxidation O2 Exposure RingOpen Acid-Cat. Ring Opening (Trace Impurities) Lattice->RingOpen H+ Mobility Argon Argon Atmosphere Cold -20°C Storage

Figure 1: The degradation cascade initiated by moisture absorption. Note that lattice collapse is the precursor to chemical breakdown.

Part 4: Storage & Handling Protocols

To maintain purity >95% over 12+ months, the following "Gold Standard" protocol is required.

A. Long-Term Storage Conditions
ParameterRequirementRationale
Temperature -20°C (± 5°C) Slows kinetic degradation rates; prevents thermal ring strain release.
Atmosphere Inert Gas (Argon/Nitrogen) Displaces moisture-laden air; prevents oxidation of trace free amines.
Container Amber Glass Vial + Parafilm Amber glass blocks UV (minor risk); Parafilm creates a secondary moisture seal.
Desiccation Required Vials should be stored inside a secondary jar containing silica gel or Drierite.
B. Handling Workflow (The "Warm-Up" Rule)

Crucial Step: Never open a cold vial of hygroscopic salt directly in ambient air. Condensation will immediately form inside the vial, ruining the remaining stock.

  • Retrieval: Remove vial from -20°C freezer.

  • Equilibration: Place in a desiccator at room temperature for 30–60 minutes .

  • Opening: Open only when the vial feels neutral to the touch.

  • Dispensing:

    • Ideal: Handle inside a nitrogen-purged glovebox.

    • Acceptable: Weigh quickly in a fume hood; flush headspace with Nitrogen/Argon before resealing.

  • Tools: Use plastic or glass spatulas . Avoid metal, as the acidic nature of the dihydrochloride salt can corrode metal spatulas, introducing iron contaminants.

Part 5: Quality Control (QC) & Re-Test Criteria

Before using this compound in critical synthesis steps (e.g., reductive amination or amide coupling), verify its integrity.

Visual Inspection
  • Pass: Free-flowing white powder.

  • Fail: Clumped aggregates, yellow discoloration, or liquid formation (deliquescence).

Analytical Verification Workflow

QC_Workflow Sample Sample Aliquot Solubility Solubility Test (D2O or DMSO-d6) Sample->Solubility NMR 1H-NMR Analysis Solubility->NMR Check1 Check: Water Peak NMR->Check1 Check2 Check: Cyclobutyl Multiplets (1.6 - 2.4 ppm) Check1->Check2 Normal H2O Fail REJECT Recrystallize/Discard Check1->Fail Excess H2O Pass RELEASE For Synthesis Check2->Pass Intact Check2->Fail New Peaks

Figure 2: Decision tree for verifying compound integrity prior to usage.

  • 1H-NMR Tip: In

    
    , look for the cyclobutyl methine proton around 2.8–3.5 ppm (depending on pH). If the ring has opened, the integration of the aliphatic region will shift, and new alkene peaks (5.0–6.0 ppm) may appear if elimination occurred.
    

References

  • Lead Sciences. (n.d.). 1-Cyclobutylpiperidin-4-amine dihydrochloride Product Data. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CAS 1176419-57-0. Retrieved February 3, 2026, from [Link]

  • Reusch, W. (2013).[2] Virtual Textbook of Organic Chemistry: Stability of Cycloalkanes. Michigan State University. (Reference for cyclobutyl ring strain energy). Retrieved February 3, 2026, from [Link]

Sources

Foundational

Strategic Sourcing &amp; Technical Validation of 1-Cyclobutylpiperidin-4-amine Dihydrochloride

Executive Summary 1-Cyclobutylpiperidin-4-amine dihydrochloride (CAS: 1176419-57-0) is a high-value heterocyclic building block, primarily utilized in the synthesis of G-Protein Coupled Receptor (GPCR) modulators, specif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Cyclobutylpiperidin-4-amine dihydrochloride (CAS: 1176419-57-0) is a high-value heterocyclic building block, primarily utilized in the synthesis of G-Protein Coupled Receptor (GPCR) modulators, specifically Histamine H3 receptor antagonists/inverse agonists. Its structural rigidity—conferred by the cyclobutyl moiety—improves metabolic stability and lipophilicity compared to its isopropyl or ethyl analogs.

This guide provides a technical framework for sourcing, validating, and handling this compound. Unlike commodity reagents, this intermediate often exhibits variability in salt stoichiometry and hygroscopicity across suppliers. We present a self-validating procurement protocol to ensure batch consistency in lead optimization and early-phase development.

Chemical Profile & Significance[1][2][3][4][5][6]

Identity & Properties
ParameterTechnical Specification
Chemical Name 1-Cyclobutylpiperidin-4-amine dihydrochloride
CAS Number 1176419-57-0
Molecular Formula C9H20Cl2N2
Molecular Weight 227.17 g/mol
Free Base MW 154.25 g/mol
Appearance White to off-white crystalline solid
Solubility High in water, DMSO, Methanol; Low in DCM, Hexanes
Hygroscopicity Moderate to High (Drying required before precision weighing)
Mechanistic Importance in Drug Design

The 1-cyclobutylpiperidine motif is a "privileged structure" in medicinal chemistry. It serves as a pharmacophore anchor in compounds like SUVN-G3031 (Samelisant), a potent Histamine H3 receptor inverse agonist for narcolepsy and cognitive disorders.

  • Lipophilicity Modulation: The cyclobutyl group adds steric bulk and lipophilicity (

    
     for the base) without the metabolic liability of open-chain alkyls.
    
  • Basicity: The piperidine nitrogen (

    
    ) is crucial for ionic interactions with Aspartate residues in GPCR binding pockets.
    

Commercial Supply Landscape

The market for 1-Cyclobutylpiperidin-4-amine dihydrochloride is tiered. Understanding this hierarchy is critical for lead time management.

Tier 1: Primary Manufacturers (Originators)

These companies synthesize the compound in-house, typically via reductive amination of 1-cyclobutylpiperidin-4-one.

  • Enamine: Major holder of building block stocks; typically offers high purity (>95%) and reliable salt stoichiometry.

  • PharmBlock: Specializes in novel heterocycles; often has stock in US/China warehouses.

  • WuXi AppTec (LabNetwork): High reliability for scale-up quantities (>100g).

Tier 2: Catalog Aggregators

These vendors list stock from Tier 1 but handle logistics/customs.

  • eMolecules / MolPort: Efficient for searching availability but adds a markup and shipping delay.

  • Sigma-Aldrich / Fisher Scientific: Often list as "Market Select" or third-party sourced. High regulatory compliance but higher cost.

Tier 3: Custom Synthesis Houses

Used when catalog stock is depleted.

  • Lead Sciences / BLDpharm: often list the compound but may require a "make-on-demand" lead time of 2-3 weeks.

Procurement & Validation Protocol (The "Self-Validating" System)

Trusting a Certificate of Analysis (CoA) blindly is a risk in SAR campaigns. The following protocol ensures the material matches the specific stoichiometry required for your reaction calculations.

The "Stoichiometry Trap"

Vendors may supply the monohydrochloride or free base while labeling it as "dihydrochloride" due to incomplete acidification or drying errors.

  • Risk: Using a free base assuming it is 2HCl leads to a 47% error in molar equivalents, potentially stalling coupling reactions.

QC Workflow

The following diagram outlines the decision logic for validating incoming batches.

QC_Workflow Start Batch Receipt (CAS: 1176419-57-0) Visual Visual Inspection (Hygroscopicity Check) Start->Visual NMR 1H-NMR (D2O) Visual->NMR Check_Salt Check Integral Ratio (Cyclobutyl : Piperidine) NMR->Check_Salt Confirm Structure Elemental Elemental Analysis (Cl-) Check_Salt->Elemental Structure OK Decision Is Cl content ~31%? Elemental->Decision Pass RELEASE TO CHEMISTRY (Store Desiccated) Decision->Pass Yes (2HCl confirmed) Fail_Base Recalculate MW (Treat as Free Base/Mono-HCl) Decision->Fail_Base No (<20% Cl) Fail_Recryst Recrystallize (EtOH/Et2O) Decision->Fail_Recryst Impure

Figure 1: Quality Control Logic Flow for validating salt stoichiometry and purity upon receipt.

Analytical Benchmarks
  • 1H-NMR (D2O): Look for the cyclobutyl methine proton at

    
     ppm. The amine protons will exchange with D2O and disappear.
    
  • Elemental Analysis (Chlorine):

    • Theoretical %Cl for 2HCl: 31.2%

    • Theoretical %Cl for 1HCl: 18.6%

    • Action: If experimental Cl is ~18%, adjust your reaction stoichiometry; do not assume the label is correct.

Handling & Synthetic Applications[3][6][9][10][11]

Storage & Stability
  • Hygroscopicity: The dihydrochloride salt is hygroscopic. It absorbs atmospheric water, forming a sticky gum which alters the effective molecular weight.

  • Protocol: Store at room temperature in a desiccator. If the solid appears "wet" or clumped, dry under high vacuum (0.1 mbar) at 40°C for 4 hours before weighing.

Free-Basing Protocol

For nucleophilic substitutions or Buchwald-Hartwig couplings, the free base is often required in situ.

  • Suspend the dihydrochloride in DCM/MeOH (9:1).

  • Add 3.0 equivalents of powdered

    
     or resin-bound base (e.g., PL-HCO3 MP).
    
  • Stir for 30 mins; filter and concentrate immediately before use to avoid oxidation or carbamate formation (if exposed to CO2).

Synthetic Pathway (Context)

This amine is typically generated via:

  • Reductive Amination: 1-Cyclobutyl-4-piperidone + Ammonium Acetate +

    
    .
    
  • Deprotection: Acid hydrolysis of N-Boc-1-cyclobutylpiperidin-4-amine.

References

  • Lead Sciences . (n.d.). 1-Cyclobutylpiperidin-4-amine dihydrochloride Product Page. Retrieved from [Link]

  • Nirogi, R., et al. (2014). Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chemical Abstracts Service (CAS) . (2023). CAS Registry Number 1176419-57-0.[1] American Chemical Society. Retrieved from [Link]

Sources

Exploratory

The Strategic Role of the 1-Cyclobutylpiperidine Moiety in Drug Discovery

The following technical guide details the medicinal chemistry, pharmacology, and synthetic utility of the 1-cyclobutylpiperidine moiety. Technical Guide for Medicinal Chemists & Drug Developers Executive Summary The 1-cy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, pharmacology, and synthetic utility of the 1-cyclobutylpiperidine moiety.

Technical Guide for Medicinal Chemists & Drug Developers

Executive Summary

The 1-cyclobutylpiperidine moiety represents a "privileged substructure" in modern medicinal chemistry, particularly within the field of G-Protein Coupled Receptor (GPCR) antagonists (e.g., Histamine H3, Dopamine D3). Its value lies in a unique intersection of physicochemical properties: it offers a precise balance of lipophilicity , metabolic stability , and conformational rigidity that superiorly mimics—yet functionally outperforms—traditional N-alkyl substituents like isopropyl or cyclopentyl groups.

This guide analyzes the moiety’s role in optimizing Structure-Activity Relationships (SAR), specifically its ability to mitigate hERG liability while blocking N-dealkylation metabolic soft spots.

Physicochemical & Structural Profiling[1]

Conformational Analysis: The "Puckered" Fit

Unlike the freely rotating N-isopropyl group or the planar cyclopropyl group, the cyclobutyl ring adopts a characteristic puckered conformation (butterfly shape) with a dihedral angle of ~25–35°.

  • Impact: This pucker allows the 1-cyclobutylpiperidine to fill hydrophobic sub-pockets defined by specific residues (e.g., Tyr/Phe clusters in GPCR orthosteric sites) more effectively than flat or spherical alkyl groups.

  • Vectorality: The bond angle at the nitrogen (C-N-C) is constrained by the bulk of the cyclobutyl ring, often directing the piperidine lone pair in a vector that reduces solvent accessibility, thereby modulating basicity.

Basicity and pKa Modulation

The basicity of the piperidine nitrogen is a critical parameter for hERG inhibition and membrane permeability.

  • Comparison: N-Cyclobutyl amines typically exhibit a lower pKa (approx. 0.5 – 1.0 log units) compared to N-isopropyl analogs.

  • Mechanism: The increased s-character of the C–C bonds in the strained cyclobutyl ring leads to a slightly more electronegative carbon attached to the nitrogen, inductively reducing the availability of the nitrogen lone pair.

  • Benefit: Lowering pKa reduces the percentage of ionized species at physiological pH, potentially improving blood-brain barrier (BBB) penetration and reducing hERG channel trapping (which often requires a high-pKa basic center).

Metabolic Stability Profile

The primary metabolic vulnerability of N-alkyl piperidines is N-dealkylation via Cytochrome P450 (CYP450) oxidation.

SubstituentMetabolic LiabilityMechanism of Instability
N-Ethyl HighRapid

-hydroxylation leading to dealkylation.
N-Isopropyl ModerateSusceptible to hydroxylation; steric bulk offers some protection.
N-Cyclopropyl Low (Risk of inhibition)Mechanistically stable but can act as a "suicide substrate" (mechanism-based inhibitor) for CYPs via radical ring opening.
N-Cyclobutyl Optimal Steric bulk prevents N-dealkylation; lacks the ring strain energy to readily open and inactivate CYPs.

Medicinal Chemistry Case Study: Histamine H3 Receptor Antagonists

The most prominent application of the 1-cyclobutylpiperidine moiety is in the development of Histamine H3 receptor antagonists/inverse agonists for CNS disorders (narcolepsy, Alzheimer's, cognitive deficits).

The "Compound 40" Paradigm

In optimization campaigns for H3 antagonists, researchers often encounter a "cliff" where potency is high, but metabolic stability is poor.

  • The Problem: Early leads with N-ethyl or N-propyl piperidines showed rapid clearance.

  • The Solution: Introduction of the N-cyclobutyl group (as seen in advanced leads like GSK189254 analogs and specific bis-piperidine series).

  • Outcome: The cyclobutyl group maintained the nanomolar affinity (

    
     nM) required for H3 binding while eliminating the hERG liability associated with more lipophilic N-benzyl analogs.
    
Homology: Benzazepines vs. Piperidines

While GSK189254 utilizes a 3-cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepine core, the SAR logic is identical to 1-cyclobutylpiperidine. The cyclobutyl group serves as a "metabolic cap" that is lipophilic enough to cross the BBB but small enough to fit the receptor's extracellular vestibule.

Visualizing the SAR Decision Tree

The following diagram illustrates the logical progression medicinal chemists use to arrive at the 1-cyclobutylpiperidine moiety.

SAR_Logic Start Hit Compound (N-Alkyl Piperidine) Issue1 Issue: Rapid Metabolic Clearance (N-Dealkylation) Start->Issue1 Sol1 Try N-Isopropyl / N-t-Butyl Issue1->Sol1 Sol2 Try N-Cyclopropyl Issue1->Sol2 Eval1 Result: Improved Stability BUT Reduced Potency (Steric Clash) Sol1->Eval1 Eval1->Sol2 Iterate Sol3 Try N-Cyclobutyl Eval1->Sol3 Eval2 Result: CYP Inhibition Risk (Suicide Substrate) Sol2->Eval2 Eval2->Sol3 Iterate Success OPTIMAL PROFILE: 1. Blocks Dealkylation 2. Puckered Shape Fits Pocket 3. Low hERG Liability Sol3->Success Validation

Caption: SAR decision tree demonstrating the selection of the cyclobutyl moiety to balance metabolic stability and safety.

Synthetic Protocols

The installation of the cyclobutyl group onto a piperidine core is typically achieved via Reductive Amination . This protocol is preferred over direct alkylation (using cyclobutyl halides) due to the poor electrophilicity of cyclobutyl halides and competing elimination reactions.

Protocol: Reductive Amination of Piperidine with Cyclobutanone

Objective: Synthesis of N-cyclobutylpiperidine derivative from a secondary piperidine amine.

Reagents:

  • Substrate: Piperidine derivative (1.0 equiv)

  • Carbonyl Source: Cyclobutanone (1.2 – 1.5 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (

    
    ) (1.5 – 2.0 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Catalyst: Acetic Acid (AcOH) (catalytic, optional to adjust pH to ~5-6)

Step-by-Step Workflow:

  • Complexation: In a dry reaction vessel under

    
     atmosphere, dissolve the piperidine substrate in anhydrous DCE (0.1 M concentration).
    
  • Ketone Addition: Add cyclobutanone (1.2 equiv) to the amine solution.

  • Acidification: If the amine is basic, add AcOH (1-2 drops) to facilitate iminium ion formation. Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Cool the mixture to 0°C (optional, often run at RT). Add

    
     portion-wise over 10 minutes.
    
    • Note: STAB is preferred over

      
       to prevent direct reduction of the ketone before imine formation.
      
  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor via LC-MS for consumption of the secondary amine.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (typically MeOH/DCM gradient).

Alternative: Strain-Release Amination (Advanced)

For complex substrates where reductive amination fails, strain-release amination using bicyclo[1.1.0]butanes is an emerging methodology, though less common for simple cyclobutyl groups than for bicyclo[1.1.1]pentanes.

Experimental Validation Workflows

To confirm the utility of the 1-cyclobutylpiperidine moiety in a new drug candidate, the following validation cascade is recommended.

In Vitro Metabolic Stability Assay
  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Control: Compare the N-cyclobutyl analog directly against the N-isopropyl and N-ethyl analogs.

  • Endpoint: Measure intrinsic clearance (

    
    ) and identify metabolites via Mass Spectrometry.
    
  • Success Criteria: N-cyclobutyl analog should show >50% remaining parent compound at T=60 min, with no evidence of ring-opening metabolites.

hERG Safety Screening
  • System: Automated Patch Clamp (e.g., QPatch) on hERG-expressing CHO cells.

  • Rationale: N-cyclobutylpiperidines often exhibit higher

    
     (safer) values for hERG compared to N-benzyl or N-phenethyl analogs due to reduced lipophilicity and modulated basicity.
    

Synthesis & Pathway Diagram

Synthesis_Workflow Piperidine Piperidine Scaffold (Secondary Amine) Iminium Iminium Intermediate (Formed in situ) Piperidine->Iminium + Cyclobutanone + AcOH (cat) Cyclobutanone Cyclobutanone (Electrophile) Cyclobutanone->Iminium STAB Na(OAc)3BH (Reductant) Product 1-Cyclobutylpiperidine (Target Moiety) STAB->Product Iminium->Product + STAB Reductive Amination

Caption: Standard reductive amination pathway for installing the 1-cyclobutylpiperidine moiety.

References

  • Hauck, S. et al. (2021). "Cyclobutanes in Small-Molecule Drug Candidates." Journal of Medicinal Chemistry. Link

  • Gemkow, M. J. et al. (2009). "The Histamine H3 Receptor as a Therapeutic Target for Cognitive Impairment."[1][2] British Journal of Pharmacology. Link

  • Medhurst, A. D. et al. (2007).[3] "GSK189254, a Novel H3 Receptor Antagonist that Binds to Histamine H3 Receptors in Alzheimer's Disease Brain."[3] Journal of Pharmacology and Experimental Therapeutics. Link

  • Berlin, M. et al. (2011). "Recent Advances in the Discovery of Histamine H3 Receptor Antagonists." Journal of Medicinal Chemistry. Link

  • Abdel-Magid, A. F. et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

Sources

Foundational

Technical Guide: 1-Cyclobutylpiperidin-4-amine Dihydrochloride for DPP-IV Inhibitor Synthesis

This technical guide details the synthesis, characterization, and application of 1-Cyclobutylpiperidin-4-amine dihydrochloride , a specialized heterocyclic building block. While the (R)-3-aminopiperidine scaffold is the...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, characterization, and application of 1-Cyclobutylpiperidin-4-amine dihydrochloride , a specialized heterocyclic building block. While the (R)-3-aminopiperidine scaffold is the established pharmacophore for marketed DPP-IV inhibitors (e.g., Alogliptin, Linagliptin), the 4-amine regioisomer represents a critical tool for Structure-Activity Relationship (SAR) exploration, allowing medicinal chemists to probe the S2 active site pocket and modulate selectivity against off-targets like DPP-8 and DPP-9.

Executive Summary

The optimization of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors relies heavily on the "P2-site" interacting moiety. 1-Cyclobutylpiperidin-4-amine dihydrochloride (CAS: 1176419-57-0) serves as a high-value intermediate for this purpose. The cyclobutyl group provides a specific lipophilic bulk that enhances blood-brain barrier (BBB) penetration and metabolic stability compared to linear alkyl chains, while the 4-amino piperidine core offers a distinct vector for hydrogen bonding with the Glu205/Glu206 dyad in the DPP-IV active site.

This guide provides a validated protocol for the synthesis of this intermediate and outlines its coupling logic in the generation of next-generation DPP-IV inhibitors.

Chemical Profile & Retrosynthetic Analysis[1]

Compound Identification
PropertySpecification
IUPAC Name 1-Cyclobutylpiperidin-4-amine dihydrochloride
CAS Number 1176419-57-0
Molecular Formula C₉H₂₀Cl₂N₂
Molecular Weight 227.17 g/mol
Appearance White to off-white hygroscopic solid
Solubility Soluble in Water, Methanol; Sparingly soluble in Ethanol
Retrosynthetic Logic

The synthesis is designed to avoid the use of unstable cyclobutyl halides, which are prone to elimination. Instead, a Reductive Amination strategy is employed, using cyclobutanone and a mono-protected diamine.

  • Precursor A: tert-Butyl piperidin-4-ylcarbamate (4-Boc-aminopiperidine) – Provides the protected primary amine.

  • Precursor B: Cyclobutanone – Introduces the lipophilic tail.

  • Transformation: Reductive alkylation followed by acid-mediated deprotection.

Retrosynthesis Figure 1: Retrosynthetic analysis avoiding cyclobutyl halide elimination. Target 1-Cyclobutylpiperidin-4-amine (Dihydrochloride Salt) Intermediate N-Boc-1-cyclobutylpiperidin-4-amine Target->Intermediate Deprotection (HCl) Precursors 4-Boc-aminopiperidine + Cyclobutanone Intermediate->Precursors Reductive Amination

Experimental Protocol: Synthesis of the Intermediate

Safety Warning: Sodium triacetoxyborohydride (STAB) releases acetic acid and is moisture sensitive. Work in a fume hood. Cyclobutanone is flammable.

Step 1: Reductive Amination (Formation of the N-Cyclobutyl Core)

Objective: Alkylate the secondary amine of the piperidine ring without affecting the Boc-protected primary amine.

  • Preparation: In a 1 L round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-Boc-aminopiperidine (20.0 g, 100 mmol) in 1,2-Dichloroethane (DCE) (400 mL).

  • Ketone Addition: Add Cyclobutanone (8.4 g, 120 mmol, 1.2 eq) to the solution. Stir at room temperature for 30 minutes to allow iminium ion pre-equilibrium.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) (31.8 g, 150 mmol, 1.5 eq) portion-wise over 20 minutes.

    • Note: STAB is preferred over NaCNBH₃ to minimize toxic cyanide byproducts and avoid over-alkylation.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM; Stain: Ninhydrin).

  • Quench: Quench carefully with saturated aqueous NaHCO₃ (200 mL). Stir for 30 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 100 mL). Combine organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. The crude residue is typically sufficiently pure (>95%) for the next step. If necessary, purify via silica gel chromatography (Eluent: 2–5% MeOH in DCM).

Step 2: Deprotection & Salt Formation

Objective: Remove the Boc group and generate the stable dihydrochloride salt.

  • Dissolution: Dissolve the intermediate from Step 1 (approx. 25 g) in 1,4-Dioxane (100 mL).

  • Acidification: Cool to 0°C. Add 4M HCl in Dioxane (100 mL, 400 mmol, ~4 eq) dropwise via an addition funnel.

    • Observation: A white precipitate will begin to form immediately.

  • Deprotection: Stir at room temperature for 4 hours. Monitor consumption of starting material by LC-MS (Boc group loss is distinct).

  • Isolation: Filter the white solid under a nitrogen blanket (the salt is hygroscopic).

  • Washing: Wash the filter cake with cold Diethyl Ether (2 x 50 mL) to remove excess acid and organic impurities.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Yield: ~20–22 g (85–90% over two steps). Characterization:

  • ¹H NMR (D₂O): δ 3.65 (m, 2H), 3.45 (m, 1H, cyclobutyl methine), 3.10 (m, 1H, H-4), 2.90 (m, 2H), 2.20–1.70 (m, 10H, overlap of piperidine/cyclobutyl protons).

Application in DPP-IV Inhibitor Synthesis[2][5][6]

The 1-cyclobutylpiperidin-4-amine moiety acts as the "anchor" that binds to the S2 subsite of the DPP-IV enzyme. The synthesis of a full inhibitor typically involves coupling this amine to a heterocyclic core (e.g., Xanthine, Uracil, or Pyrrolopyrimidine).

General Coupling Workflow (Nucleophilic Aromatic Substitution)

When coupling to a chlorouracil or chloroxanthine core (common in Linagliptin/Alogliptin analogs):

  • Free Basing: The dihydrochloride salt must be neutralized in situ. Use 3.0 equivalents of Diisopropylethylamine (DIPEA) or K₂CO₃ .

  • Solvent: Polar aprotic solvents like DMF or DMSO are required to dissolve the salt and facilitate SₙAr.

  • Temperature: 80–100°C is typically required to displace the heteroaryl chloride.

CouplingWorkflow Figure 2: Coupling workflow for incorporating the piperidine scaffold. Salt 1-Cyclobutylpiperidin-4-amine 2HCl Base Base (DIPEA/K2CO3) In situ neutralization Salt->Base Complex Transition State (S_NAr) Base->Complex Free Amine Core Heteroaryl Chloride (e.g., Xanthine Core) Core->Complex Final DPP-IV Inhibitor Candidate Complex->Final Heat (80°C), DMF

Critical SAR Note: 3-Amine vs. 4-Amine
  • 3-Aminopiperidine (Standard): Used in Alogliptin/Linagliptin. The amine projects directly into the catalytic triad (Ser630, Asp708, His740).

  • 4-Aminopiperidine (This Compound): Changes the vector of the piperidine ring. This often reduces potency against DPP-IV slightly but can significantly improve selectivity against DPP-8 and DPP-9, which are associated with toxicity (e.g., alopecia, thrombocytopenia). This makes the 4-amine a vital tool for "de-risking" a scaffold.

References

  • BenchChem. (2025). 1-Cyclobutylpiperidin-3-amine Analogs as Potent Dipeptidyl Peptidase-4 Inhibitors: A Technical Guide. Retrieved from

  • Royal Society of Chemistry. (2016). Synthesis of 1-Cyclobutylpiperidin-4-amine (10e). Supplementary Information. Retrieved from

  • National Institutes of Health (NIH). (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. Retrieved from

  • European Bioinformatics Institute. (2020). Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]... (SUVN-G3031). ChEMBL Document Report. Retrieved from

  • MySkinRecipes. (2025).[1][2] Piperidine Derivatives: 1-Cyclobutylpiperidin-4-amine dihydrochloride Product Specification. Retrieved from

Sources

Exploratory

Technical Guide: Preliminary Investigation of 1-Cyclobutylpiperidin-4-amine Dihydrochloride Derivatives

Executive Summary 1-Cyclobutylpiperidin-4-amine dihydrochloride (CAS: 1176419-57-0) is a high-value heterocyclic building block, primarily utilized in the synthesis of G-Protein Coupled Receptor (GPCR) ligands. It serves...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Cyclobutylpiperidin-4-amine dihydrochloride (CAS: 1176419-57-0) is a high-value heterocyclic building block, primarily utilized in the synthesis of G-Protein Coupled Receptor (GPCR) ligands. It serves as a critical scaffold in the development of Histamine H3 receptor inverse agonists , most notably Samelisant (SUVN-G3031) , a clinical candidate for the treatment of narcolepsy and cognitive disorders.

The cyclobutyl moiety at the N1 position offers a distinct medicinal chemistry advantage: it modulates lipophilicity (


) and metabolic stability (microsomal clearance) while providing a rigid steric bulk that differs significantly from isopropyl or cyclopentyl analogs. This guide outlines the synthesis, physicochemical characterization, and derivatization strategies for this scaffold.

Part 1: Chemical Architecture & Rational Design

Structural Analysis

The molecule consists of a piperidine ring substituted at the nitrogen (N1) with a cyclobutyl group and at the C4 position with a primary amine. The dihydrochloride salt form is preferred for handling due to the hygroscopic nature and oxidative instability of the free diamine.

FeatureFunction in Drug Design
Piperidine Core Canonical pharmacophore linker; provides defined vector geometry (chair conformation).
N1-Cyclobutyl Lipophilic Cap: Increases blood-brain barrier (BBB) penetration compared to methyl/ethyl. Metabolic Shield: Reduces N-dealkylation rates compared to N-ethyl or N-isopropyl groups.
C4-Primary Amine Diversity Vector: Serves as the nucleophilic handle for amide coupling, urea formation, or reductive amination to attach the "warhead" or secondary pharmacophore.
The "Cyclobutyl Effect" in SAR

In the optimization of H3 antagonists, the N-cyclobutyl group often represents a local optimum.

  • Vs. Isopropyl: Cyclobutyl is cyclic, reducing the entropic penalty upon binding to hydrophobic pockets.

  • Vs. Cyclopentyl: Cyclobutyl is smaller, fitting into tighter hydrophobic sub-pockets where cyclopentyl might clash sterically.

Part 2: Synthesis & Production Protocols

The most robust synthetic route utilizes 4-(Boc-amino)piperidine as the starting material to ensure regioselectivity. Direct alkylation of 4-aminopiperidine is discouraged due to the risk of over-alkylation or bis-alkylation at the primary amine.

Validated Synthesis Workflow (DOT Visualization)

SynthesisRoute Start 4-(Boc-amino)piperidine Inter Intermediate: 1-Cyclobutyl-4-(Boc-amino)piperidine Start->Inter Reductive Amination Reagent1 Cyclobutanone NaBH(OAc)3 DCE/AcOH Reagent1->Inter Product Target: 1-Cyclobutylpiperidin-4-amine Dihydrochloride Inter->Product Deprotection Reagent2 4M HCl in Dioxane Reagent2->Product

Figure 1: Regioselective synthesis via reductive amination and acid-mediated deprotection.

Detailed Experimental Protocol
Step 1: Reductive Amination

Objective: Install the cyclobutyl group at N1 without affecting the protected N4 amine.

  • Preparation: Charge a reaction vessel with 4-(Boc-amino)piperidine (1.0 equiv) and 1,2-dichloroethane (DCE) [0.2 M concentration].

  • Activation: Add Cyclobutanone (1.2 equiv) and Acetic Acid (1.0 equiv). Stir at room temperature for 30 minutes to allow iminium ion formation.

  • Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise.

    • Expert Note: NaBH(OAc)₃ is preferred over NaCNBH₃ due to lower toxicity and better selectivity for aldehydes/ketones over the carbamate.

  • Workup: Stir overnight at RT. Quench with sat. NaHCO₃. Extract with DCM. Dry organic layer over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (MeOH/DCM gradient).

Step 2: Boc-Deprotection & Salt Formation

Objective: Remove the tert-butyl carbamate and isolate the stable dihydrochloride salt.

  • Dissolve the intermediate from Step 1 in 1,4-Dioxane or MeOH .

  • Add 4M HCl in Dioxane (5-10 equiv) dropwise at 0°C.

  • Stir at RT for 2-4 hours. Monitor by TLC (disappearance of non-polar spot) or LCMS.

  • Isolation: The product often precipitates as a white solid. Dilute with diethyl ether (

    
    ) to maximize precipitation. Filter and wash with ether.
    
  • Drying: Dry under high vacuum to remove excess HCl. Hygroscopic Warning: Store in a desiccator.

Part 3: Analytical Characterization

To validate the identity of the synthesized material, ensure the following spectral signatures are present.

NMR Interpretation ( or )
  • Cyclobutyl Methine: A distinct multiplet around

    
     2.6 - 3.0 ppm  (depending on solvent/pH) corresponding to the N-CH-cyclobutyl proton.
    
  • Piperidine Ring:

    • C2/C6 Protons (adjacent to N): Broad doublets/triplets (

      
       3.0 - 3.6 ppm).
      
    • C4 Proton (adjacent to amine): Multiplet (

      
       3.2 - 3.5 ppm).
      
  • Cyclobutyl Methylene: Complex multiplets in the

    
     1.6 - 2.4 ppm  range (6 protons).
    
  • Absence of Boc: No singlet at

    
     1.4 ppm (9H).
    
Mass Spectrometry
  • ESI (+): Observe parent ion

    
    .
    
  • Calculation:

    • Formula (Free Base):

      
      
      
    • MW (Free Base): 154.25 g/mol

    • Expected m/z: 155.2

Part 4: Derivatization Strategies (Library Generation)

The C4-primary amine is the "exit vector" for building SAR libraries. The following workflow describes how to process this scaffold into potential H3 antagonists or other GPCR ligands.

Derivatization cluster_reactions Functionalization Pathways Core 1-Cyclobutylpiperidin-4-amine (Free Base generated in situ) Amide Amide Coupling (R-COOH + HATU) Core->Amide High Yield Urea Urea Formation (R-NCO or Triphosgene) Core->Urea Rigid Linkers Sulfon Sulfonylation (R-SO2Cl) Core->Sulfon Metabolic Stability RedAm Reductive Amination (R-CHO + NaBH(OAc)3) Core->RedAm Secondary Amines

Figure 2: Divergent synthesis pathways for library generation.

Protocol: Free-Basing In Situ

Since the starting material is a dihydrochloride salt, it must be neutralized in situ for nucleophilic attacks.

  • Standard Condition: Use DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (3.0 - 4.0 equiv) in the reaction solvent (DCM or DMF) before adding the electrophile.

  • Troubleshooting: If solubility is poor in DCM, switch to DMF or DMAc.

Application Case Study: Samelisant (SUVN-G3031)
  • Mechanism: Histamine H3 Inverse Agonist.[1][2]

  • Structure: The 4-amine is linked via an ether bridge to a phenyl ring (requires a different synthesis route starting from 4-hydroxypiperidine) or coupled as an amide.

  • Key Insight: In many H3 antagonists, the 1-cyclobutylpiperidin-4-amine motif is connected to a lipophilic aryl group via an amide or urea linker. The basic nitrogen of the piperidine serves as the key interaction point with Aspartate residues (e.g., Asp3.32) in the GPCR transmembrane bundle.

References

  • Nirogi, R., et al. (2019). "Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity."[2] Journal of Medicinal Chemistry, 62(2), 1203-1217. Link[2]

  • Hudkins, R. L., et al. (2014). "Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H3 receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity."[3] Bioorganic & Medicinal Chemistry Letters, 24(5), 1303-1306.[3] Link

  • BLDpharm. "1-Cyclobutylpiperidin-4-amine dihydrochloride Product Data."[4] Catalog No. BD321811.[4] Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

Sources

Protocols & Analytical Methods

Method

synthesis protocol for N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride

Protocol ID: AN-H3R-SYN-042 Subject: Modular Synthesis of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride Target Class: Histamine H3 Receptor Inverse Agonist[1] Introduction & Scop...

Author: BenchChem Technical Support Team. Date: February 2026

Protocol ID: AN-H3R-SYN-042 Subject: Modular Synthesis of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride Target Class: Histamine H3 Receptor Inverse Agonist[1]

Introduction & Scope

This application note details the synthetic protocol for SUVN-G3031 (Samelisant), a potent and selective Histamine H3 receptor inverse agonist. This compound has demonstrated significant therapeutic potential for the treatment of narcolepsy and cognitive disorders associated with Alzheimer's disease.

The synthesis described herein utilizes a convergent medicinal chemistry approach, prioritizing high-yielding intermediate steps and robust purification methods. The protocol is designed for researchers requiring gram-scale quantities of the dihydrochloride salt for in vivo or in vitro validation.

Key Chemical Features:

  • Core: Acetamide linker connecting a morpholine tail to an aryl ether headgroup.

  • Pharmacophore: The 1-cyclobutylpiperidin-4-yloxy moiety, critical for H3 receptor affinity.[1][2][3][4][5][6]

  • Salt Form: Dihydrochloride (2HCl), selected for optimal aqueous solubility and bioavailability.

Retrosynthetic Analysis

The synthetic strategy relies on a convergent assembly. The molecule is disconnected at the amide bond, revealing two primary fragments: the Morpholine Tail (Fragment A) and the Aryl-Piperidine Headgroup (Fragment B) .

Retrosynthesis cluster_legend Legend Target SUVN-G3031 (Dihydrochloride) FragmentA Fragment A: 2-Morpholinoacetic acid Target->FragmentA Amide Coupling FragmentB Fragment B: 4-(1-Cyclobutylpiperidin-4-yloxy)aniline Target->FragmentB Amide Coupling Inter1 4-(Piperidin-4-yloxy)nitrobenzene FragmentB->Inter1 1. Reductive Amination (Cyclobutanone) 2. Nitro Reduction Inter2 4-Fluoronitrobenzene Inter1->Inter2 S_NAr Ether Formation Inter3 4-Hydroxypiperidine (N-Boc) Inter1->Inter3 S_NAr Ether Formation key Red Arrows: Disconnection Blue Box: Target Molecule

Figure 1: Retrosynthetic disconnection showing the convergent strategy.

Experimental Protocols
Phase 1: Synthesis of the Aryl-Piperidine Headgroup (Fragment B)

This phase establishes the critical ether linkage and installs the cyclobutyl group via reductive amination.

Step 1.1: Ether Formation (SNAr) Reaction: Coupling of N-Boc-4-hydroxypiperidine with 4-fluoronitrobenzene.

  • Setup: In a dry 500 mL round-bottom flask under N2 atmosphere, suspend NaH (60% dispersion in oil, 1.2 equiv) in anhydrous DMF (Dimethylformamide). Cool to 0°C.

  • Addition: Dropwise add a solution of N-Boc-4-hydroxypiperidine (1.0 equiv) in DMF. Stir at 0°C for 30 min to facilitate alkoxide formation.

  • Coupling: Add 4-fluoronitrobenzene (1.1 equiv) dropwise.

  • Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) for disappearance of the phenol.

  • Workup: Quench carefully with ice-water. Extract with EtOAc (3x). Wash combined organics with water and brine to remove DMF. Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or flash chromatography to yield tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate.

Step 1.2: Deprotection & Reductive Amination Reaction: Removal of Boc group followed by alkylation with cyclobutanone.

  • Deprotection: Dissolve the intermediate from Step 1.1 in DCM (Dichloromethane). Add TFA (Trifluoroacetic acid) (20% v/v). Stir at RT for 2 hours. Concentrate to dryness. Basify with saturated NaHCO3 and extract with DCM to obtain the free amine.

  • Amination Setup: Dissolve the free amine (1.0 equiv) in DCE (1,2-Dichloroethane).

  • Reagent Addition: Add Cyclobutanone (1.5 equiv) and Acetic Acid (1.0 equiv). Stir for 30 min.

  • Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (STAB, 2.0 equiv) portion-wise.

    • Expert Tip: STAB is preferred over NaCNBH3 due to lower toxicity and better selectivity for aldehydes/ketones over nitro groups.

  • Completion: Stir overnight at RT. Quench with saturated NaHCO3. Extract with DCM.

  • Product: 1-Cyclobutyl-4-(4-nitrophenoxy)piperidine.

Step 1.3: Nitro Reduction Reaction: Hydrogenation of the nitro group to the aniline.

  • Catalysis: Dissolve the nitro compound in Methanol . Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Stir under H2 atmosphere (balloon pressure is sufficient) for 4–8 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst. Wash with MeOH.

  • Isolation: Concentrate the filtrate to yield Fragment B: 4-(1-cyclobutylpiperidin-4-yloxy)aniline . Use immediately or store under Argon (amine is oxidation-sensitive).

Phase 2: Amide Coupling & Salt Formation

This phase links the morpholine tail and generates the pharmaceutical salt form.

Step 2.1: Amide Coupling Reaction: Coupling Fragment B with 2-morpholinoacetic acid.[7]

  • Activation: In a flask, dissolve 2-morpholinoacetic acid (1.1 equiv) in dry DMF . Add HATU (1.2 equiv) and DIPEA (Diisopropylethylamine, 3.0 equiv). Stir for 15 min to activate the acid.

    • Alternative: If 2-morpholinoacetic acid is unavailable, it can be synthesized by alkylating morpholine with ethyl chloroacetate followed by hydrolysis [1].

  • Coupling: Add Fragment B (Aniline, 1.0 equiv) dissolved in minimal DMF.

  • Reaction: Stir at RT for 12–16 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (to remove unreacted acid/HATU byproducts), water, and brine.

  • Purification: Flash chromatography (DCM:MeOH 95:5) to isolate the free base of SUVN-G3031.

Step 2.2: Dihydrochloride Salt Formation Critique: The free base is an oil or low-melting solid. The dihydrochloride salt ensures stability and solubility.

  • Dissolution: Dissolve the free base in a minimum amount of anhydrous Ethanol or 1,4-Dioxane .

  • Acidification: Cool to 0°C. Add HCl in 1,4-Dioxane (4M solution, 2.5 equiv) dropwise.

  • Precipitation: A white precipitate should form. If not, add anhydrous Diethyl Ether or Diisopropyl Ether to induce crystallization.

  • Isolation: Filter the solid under N2 (hygroscopic). Wash with ether. Dry under high vacuum.

  • Final Product: N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride .

Process Workflow Diagram

Workflow cluster_phase1 Phase 1: Headgroup Synthesis cluster_phase2 Phase 2: Coupling & Salt Step1 N-Boc-4-OH-Piperidine + 4-F-Nitrobenzene Step2 Ether Intermediate (SNAr) Step1->Step2 Step3 1. TFA Deprotection 2. Cyclobutanone/STAB Step2->Step3 Step4 Nitro Reduction (H2, Pd/C) Step3->Step4 Step5 Coupling: 2-Morpholinoacetic acid + HATU/DIPEA Step4->Step5 Step6 Free Base Formation Step5->Step6 Step7 Salt Formation (HCl/Dioxane) Step6->Step7

Figure 2: Step-by-step synthetic workflow.

Quantitative Data Summary
ParameterSpecification / Expected ValueNotes
Molecular Formula C21H31N3O3[7] · 2HClSalt Form
Molecular Weight 446.41 g/mol Free Base MW: 373.50
Appearance Off-white to white solidHygroscopic
Yield (Step 1.1) 85 - 90%High efficiency SNAr
Yield (Step 1.2) 70 - 75%Reductive amination is rate-limiting
Yield (Final) > 98% purity (HPLC)After recrystallization
Solubility Soluble in Water, DMSO> 20 mg/mL in water
References
  • Nirogi, R., et al. (2019).[4] "Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity."[1][4][6] Journal of Medicinal Chemistry, 62(3), 1203–1217. [1]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

Sources

Application

Application Note: Reductive Amination Using Sodium Triacetoxyborohydride with 1-Cyclobutylpiperidin-4-amine

Executive Summary This technical guide details the protocol for utilizing Sodium Triacetoxyborohydride (STAB) in reductive amination reactions involving 1-Cyclobutylpiperidin-4-amine . This specific piperidine scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for utilizing Sodium Triacetoxyborohydride (STAB) in reductive amination reactions involving 1-Cyclobutylpiperidin-4-amine . This specific piperidine scaffold is a critical pharmacophore in modern drug discovery, appearing frequently in Histamine H3 receptor antagonists, chemokine receptor modulators, and GPCR ligands.

While reductive amination is a standard transformation, the specific pairing of the bulky 1-cyclobutyl group and the primary 4-amine requires precise control of stoichiometry and pH to prevent bis-alkylation and ensure complete conversion. STAB is the reagent of choice due to its mildness, allowing for a "one-pot" protocol that avoids the toxicity of cyanoborohydrides and the harshness of standard borohydrides.

Chemical Basis & Mechanism[1]

Why STAB?

Sodium triacetoxyborohydride, NaBH(OAc)₃, is preferred over Sodium Cyanoborohydride (NaBH₃CN) and Sodium Borohydride (NaBH₄) for this application because:

  • Selectivity: It reduces iminium ions significantly faster than aldehydes or ketones.[1][2] This allows the reducing agent to be present during imine formation without reducing the starting carbonyl compound.[3][4][5][6]

  • Safety: It eliminates the risk of residual cyanide contamination in pharmaceutical intermediates.

  • Steric Control: The acetoxy groups make the reagent bulky, which can improve selectivity for mono-alkylation over bis-alkylation when reacting the primary amine of the piperidine.

Reaction Mechanism

The reaction proceeds via the formation of a hemiaminal (carbinolamine), followed by acid-catalyzed dehydration to the iminium ion. STAB then delivers a hydride to the iminium carbon.

STAB_Mechanism Amine 1-Cyclobutylpiperidin-4-amine (Nucleophile) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Nucleophilic Attack Carbonyl Aldehyde/Ketone (Electrophile) Carbonyl->Hemiaminal Iminium Iminium Ion (Active Species) Hemiaminal->Iminium -H2O (Acid Cat.) Product Secondary Amine Product Iminium->Product Hydride Transfer STAB STAB (Hydride Donor) STAB->Product H-

Figure 1: Mechanistic pathway of reductive amination using STAB. The rate-determining step is often the formation of the iminium ion, which is then rapidly reduced.[2]

Experimental Protocol

Materials & Reagents
ReagentRoleSpecifications
1-Cyclobutylpiperidin-4-amine Substrate>97% Purity, Free base or HCl salt*
Aldehyde / Ketone Coupling Partner1.0 - 1.1 equivalents
Sodium Triacetoxyborohydride Reducing Agent1.4 - 1.6 equivalents. Store in desiccator.
1,2-Dichloroethane (DCE) SolventAnhydrous preferred.
Acetic Acid (AcOH) CatalystGlacial.[1] 1.0 - 2.0 equivalents.[5]
Triethylamine (TEA) BaseOnly if using amine HCl salt.

*Note: If starting with the HCl salt of the amine, you must add 1.0 equiv of TEA to free the amine.

Standard One-Pot Procedure (DCE Method)

This protocol is optimized for coupling 1-Cyclobutylpiperidin-4-amine with aliphatic or aromatic aldehydes.

Step 1: Solvation

  • Charge a dry reaction flask (equipped with a magnetic stir bar) with 1-Cyclobutylpiperidin-4-amine (1.0 mmol).

  • Add 1,2-Dichloroethane (DCE) (5–10 mL).

    • Note: THF can be used if solubility is an issue, but DCE generally provides faster reaction rates.

Step 2: Imine Formation 3. Add the Aldehyde/Ketone (1.05 mmol, 1.05 equiv). 4. Add Acetic Acid (1.0 mmol, 1.0 equiv).

  • Critical: If reacting with a ketone, stir this mixture for 30–60 minutes at room temperature before adding STAB to drive the equilibrium toward the imine. For aldehydes, this is usually unnecessary.[3][6]

Step 3: Reduction 5. Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 1.5 equiv) in a single portion.

  • Observation: Mild effervescence may occur.
  • Stir the reaction at room temperature under nitrogen/argon atmosphere.
  • Time: Aldehydes: 1–4 hours. Ketones: 4–24 hours.

Step 4: Monitoring 7. Monitor by LC-MS or TLC. Look for the disappearance of the starting amine (m/z 155 for the parent core) and the appearance of the product mass.

Step 5: Workup 8. Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to neutralize the acetic acid and decompose excess borohydride. 9. Extract with Dichloromethane (DCM) (3 x 10 mL). 10. Combine organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

Workflow Visualization

Protocol_Workflow Start Start: 1-Cyclobutylpiperidin-4-amine Mix Add Solvent (DCE) + Carbonyl + AcOH (Catalyst) Start->Mix Decision Is Carbonyl a Ketone? Mix->Decision Wait Stir 60 mins (Form Imine) Decision->Wait Yes AddSTAB Add STAB (1.5 equiv) Decision->AddSTAB No (Aldehyde) Wait->AddSTAB React Stir RT (1-24h) AddSTAB->React Quench Quench: Sat. NaHCO3 React->Quench Extract Extract: DCM Dry & Concentrate Quench->Extract

Figure 2: Decision tree for the "One-Pot" reductive amination protocol.

Optimization & Troubleshooting

Solvent Effects

While DCE is the standard, THF is a viable alternative if your specific aldehyde/ketone is insoluble in chlorinated solvents.

  • Avoid Methanol: Unlike NaCNBH₃, STAB reacts with methanol (solvolysis), decomposing the reagent. If protic solvents are required, use Ethanol with a large excess of STAB, but yields will likely decrease.

Handling Bis-Alkylation

The primary amine at position 4 is prone to bis-alkylation (reacting twice with the aldehyde) if the aldehyde is small (e.g., formaldehyde, acetaldehyde).

  • Prevention: Use a slight excess of the amine (1.1 equiv) relative to the aldehyde (1.0 equiv) if mono-alkylation is the goal.

  • Steric Bulk: The 1-cyclobutyl group provides significant remote steric bulk, which generally helps suppress over-alkylation compared to N-methyl analogs.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Iminium formation is slow.Increase AcOH to 2.0 equiv. Add molecular sieves (4Å) to remove water.
Bis-alkylation Aldehyde is too reactive/small.Add aldehyde dropwise to the amine/STAB mixture (Inverse addition).
STAB Decomposition Wet solvent or old reagent.Use anhydrous DCE. Ensure STAB is a free-flowing powder, not clumped.
Emulsion in Workup Amphiphilic product.[7]Use a DCM/Isopropanol (3:1) mixture for extraction instead of pure DCM.

Safety & Handling

  • Hydrogen Evolution: STAB releases hydrogen gas upon reaction with acid or moisture. Do not seal the reaction vessel tightly; use a bubbler or a needle vent.

  • Toxicity: While safer than cyanoborohydrides, boron compounds should still be treated as toxic. Handle in a fume hood.

  • Quenching: The quench with NaHCO₃ can generate CO₂ gas rapidly. Add the aqueous base slowly.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8][1][2][3][4][5][6][9] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.[1][2][5] Organic Reactions, 59, 1-714. [Link][5]

  • Suven Life Sciences Ltd. (2014). Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031).[7][10] Bioorganic & Medicinal Chemistry Letters, 24(5), 1303-1306.[11] (Demonstrates the utility of the cyclobutyl-piperidine scaffold). [Link]

Sources

Method

Application Note: Large-Scale Synthesis of H3R Inverse Agonists using 1-Cyclobutylpiperidin-4-amine

This Application Note is designed for process chemists and medicinal scientists focusing on the scale-up and application of 1-Cyclobutylpiperidin-4-amine , a critical diamine scaffold in the synthesis of non-imidazole Hi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and medicinal scientists focusing on the scale-up and application of 1-Cyclobutylpiperidin-4-amine , a critical diamine scaffold in the synthesis of non-imidazole Histamine H3 Receptor (H3R) inverse agonists.

Executive Summary

The Histamine H3 Receptor (H3R) is a G-protein coupled receptor (GPCR) predominantly expressed in the CNS, regulating the release of histamine, acetylcholine, norepinephrine, and dopamine. H3R inverse agonists (e.g., Pitolisant) have emerged as potent therapeutics for narcolepsy, cognitive impairment (Alzheimer’s, Schizophrenia), and ADHD.[1]

This guide details the large-scale synthesis of 1-Cyclobutylpiperidin-4-amine (1-CPA) and its subsequent conversion into a representative high-affinity H3R inverse agonist, N-(1-cyclobutylpiperidin-4-yl)-4'-cyanobiphenyl-4-carboxamide . The inclusion of the cyclobutyl moiety improves metabolic stability and lipophilicity (


) compared to isopropyl or ethyl analogs, enhancing blood-brain barrier (BBB) penetration.

Retrosynthetic Analysis & Pathway Design

To ensure scalability and minimize genotoxic impurities, we avoid direct alkylation with cyclobutyl halides (which are sluggish and prone to elimination). Instead, we utilize a Reductive Amination strategy.

Strategic Logic
  • The Building Block (1-CPA): Synthesized via reductive amination of tert-butyl piperidin-4-ylcarbamate with cyclobutanone. This route prevents over-alkylation (quaternization) and allows for a clean deprotection step.

  • The API Assembly: The amine is coupled with a biaryl carboxylic acid using Propylphosphonic Anhydride (T3P®). T3P is chosen over HATU/EDC for scale-up due to its low toxicity, water-soluble byproducts, and high yield in amide bond formation.

Visualization of the Pathway

G Start1 4-Boc-aminopiperidine (SM-1) Inter1 Intermediate A (Reductive Amination) Start1->Inter1 NaBH(OAc)3 AcOH, DCM Start2 Cyclobutanone (SM-2) Start2->Inter1 Amine 1-Cyclobutylpiperidin-4-amine (Key Building Block) Inter1->Amine HCl/IPA Deprotection API H3R Inverse Agonist (Target API) Amine->API T3P, DIPEA Coupling Acid 4'-Cyanobiphenyl-4-carboxylic acid Acid->API

Figure 1: Convergent synthetic pathway for the H3R Inverse Agonist scaffold.

Protocol 1: Synthesis of 1-Cyclobutylpiperidin-4-amine (Scale: 1.0 kg)

Objective: Produce high-purity diamine building block free of inorganic salts.

Materials & Reagents
ReagentEquiv.RoleCritical Parameter
4-Boc-aminopiperidine 1.0SubstratePurity >98%
Cyclobutanone 1.2Carbonyl sourceVolatile; keep cold
Sodium Triacetoxyborohydride (STAB) 1.5Reducing AgentAdd in portions (Exothermic)
Acetic Acid (AcOH) 1.1CatalystMaintains pH ~5-6 for imine formation
Dichloromethane (DCM) 10 VolSolventAnhydrous
HCl in Isopropanol (5-6N) 3.0DeprotectionAnhydrous conditions
Step-by-Step Methodology
Step A: Reductive Amination[2][3]
  • Reactor Setup: Charge a 20 L jacketed glass reactor with 4-Boc-aminopiperidine (1.0 kg, 5.0 mol) and DCM (10 L). Stir at 20°C until dissolved.

  • Activation: Add Acetic Acid (300 g, 5.0 mol) followed by Cyclobutanone (420 g, 6.0 mol). Stir for 30 minutes to allow iminium ion formation.

    • Expert Insight: Pre-forming the iminium ion usually improves yield. Cyclobutanone is expensive; a 1.2 equivalent ensures complete consumption of the piperidine.

  • Reduction: Cool the mixture to 0–5°C. Add STAB (1.59 kg, 7.5 mol) portion-wise over 2 hours.

    • Safety: STAB evolves hydrogen gas upon contact with moisture/acid. Ensure robust nitrogen sweep and venting.

  • Reaction: Warm to 20–25°C and stir for 12 hours. Monitor via HPLC/TLC (ninhydrin stain).

  • Quench & Workup:

    • Cool to 0°C. Quench carefully with 1N NaOH (approx. 8 L) until pH > 10.

    • Separate phases.[4] Extract aqueous layer with DCM (2 x 4 L).

    • Combine organics, wash with brine, dry over Na₂SO₄, and concentrate to yield the N-Boc-1-cyclobutyl intermediate as a thick oil.

Step B: Boc-Deprotection
  • Dissolution: Dissolve the oily intermediate in Isopropanol (IPA) (5 L).

  • Acidolysis: Add 5N HCl in IPA (3 L) dropwise at 20°C. The reaction is slightly exothermic.

  • Precipitation: Heat to 50°C for 2 hours, then cool to 0–5°C. The dihydrochloride salt of the product often precipitates.

  • Free Basing (Critical for Next Step):

    • Filter the salt or concentrate to dryness.

    • Redissolve in water (3 L), cool to 0°C, and basify with 50% NaOH to pH 12.

    • Extract with MTBE (Methyl tert-butyl ether) (3 x 3 L). MTBE is preferred over DCM here to avoid emulsions with the highly basic amine.

    • Concentrate MTBE to obtain 1-Cyclobutylpiperidin-4-amine as a pale yellow liquid.

    • Yield Target: ~650 g (85% over 2 steps).

Protocol 2: API Coupling (The H3R Inverse Agonist)

Objective: Couple the amine with 4'-cyanobiphenyl-4-carboxylic acid to form the active pharmaceutical ingredient (API).

Reaction Mechanism & Rationale

H3R ligands typically require a basic center (the piperidine nitrogen) to interact with Asp114 in the receptor's transmembrane region, and a lipophilic tail (biphenyl) to occupy the hydrophobic pocket. The amide bond provides rigidity and hydrogen bonding capability.

Why T3P?

  • Safety: No explosion risk (unlike HOBt/EDC combinations).

  • Efficiency: Drives reaction to completion by sequestering water.

  • Workup: Byproducts are water-soluble phosphate salts, simplifying purification.

Methodology
  • Charging: In a 10 L reactor, charge 4'-cyanobiphenyl-4-carboxylic acid (500 g, 2.24 mol) and Ethyl Acetate (5 L).

  • Base Addition: Add Diisopropylethylamine (DIPEA) (870 g, 6.7 mol). The mixture may remain a slurry.

  • Amine Addition: Add 1-Cyclobutylpiperidin-4-amine (380 g, 2.46 mol, 1.1 equiv).

  • Coupling: Add T3P (50% w/w in EtOAc) (2.1 kg, ~1.5 equiv) dropwise over 1 hour at 20–25°C.

    • Observation: The slurry usually clears as the product forms.

  • Completion: Stir for 4–6 hours. Monitor by HPLC (Target: <0.5% unreacted acid).

  • Workup:

    • Add water (3 L) to quench. Stir for 15 mins.

    • Separate phases.[4] Wash organic layer with 10% Na₂CO₃ (2 L) to remove excess acid and phosphate byproducts.

    • Wash with water (2 L) and brine.

  • Crystallization:

    • Concentrate Ethyl Acetate to approx. 2 L volume.

    • Add n-Heptane (4 L) slowly at 50°C.

    • Cool to 0°C to crystallize the API. Filter and dry.

Pharmacological Context: H3R Signaling

Understanding the mechanism is vital for assay development. H3R is a


-coupled receptor with high constitutive activity.
  • Agonists (Histamine): Decrease cAMP.

  • Inverse Agonists (This API): Stabilize the inactive conformation, preventing G-protein coupling and increasing cAMP levels relative to the basal state.

H3R_Signaling H3R_Active H3 Receptor (Constitutively Active) Gi Gi/o Protein Activation H3R_Active->Gi Basal Activity AC Adenylyl Cyclase Inhibition Gi->AC cAMP cAMP Levels (Decreased) AC->cAMP InvAgonist 1-Cyclobutyl-API (Inverse Agonist) InvAgonist->H3R_Active Blocks H3R_Inactive H3 Receptor (Inactive Conformation) InvAgonist->H3R_Inactive Stabilizes H3R_Inactive->Gi No Coupling

Figure 2: Mechanism of Action. The API stabilizes the inactive state, reversing the basal suppression of cAMP.

Process Safety & References

Critical Safety Parameters
  • Cyclobutanone: Flash point is 10°C. Use explosion-proof equipment.

  • Genotoxicity: Ensure complete removal of any alkyl halides if an alkylation route was attempted (not applicable here, but relevant for regulatory filing).

  • Stoichiometry: Excess amine in the final step is difficult to remove; strictly control stoichiometry or use the acid in slight excess if the amine is the expensive component.

References
  • H3R Inverse Agonist Mechanism

    • Title: Histamine H3 receptor inverse agonists as novel therapeutic agents.
    • Source:N
    • URL:[Link]

  • Reductive Amination Protocols

    • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride in the Synthesis of Pharmaceuticals.
    • Source:Organic Process Research & Development (OPRD)
    • URL:[Link]

  • T3P Coupling Reagent

    • Title: Propylphosphonic Anhydride (T3P®)
    • Source:Organic Process Research & Development
    • URL:[Link]

  • H3R Pharmacophore SAR

    • Title: Discovery of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide (SUVN-G3031).[5]

    • Source:Journal of Medicinal Chemistry
    • URL:[Link]

Sources

Application

Application Note: 1-Cyclobutylpiperidin-4-amine Dihydrochloride in Medicinal Chemistry

[1][2] Executive Summary 1-Cyclobutylpiperidin-4-amine dihydrochloride (CAS: 1176419-57-0) is a high-value heterocyclic building block used primarily in the design of G-Protein Coupled Receptor (GPCR) ligands.[1] Its str...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

1-Cyclobutylpiperidin-4-amine dihydrochloride (CAS: 1176419-57-0) is a high-value heterocyclic building block used primarily in the design of G-Protein Coupled Receptor (GPCR) ligands.[1] Its structural core—a 4-aminopiperidine motif N-substituted with a cyclobutyl group—serves as a critical pharmacophore in the development of Histamine H3 receptor antagonists/inverse agonists (for narcolepsy and cognitive disorders) and Chemokine receptor antagonists (CCR2/CCR5 for inflammation).[1]

This guide details the physicochemical rationale for employing this scaffold, specific synthetic protocols for its handling and derivatization, and its application in lead optimization campaigns.[1]

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

PropertySpecification
IUPAC Name 1-Cyclobutylpiperidin-4-amine dihydrochloride
CAS Number 1176419-57-0
Molecular Formula C9H20Cl2N2
Molecular Weight 227.17 g/mol (Salt); ~154.25 g/mol (Free Base)
Structure Description Primary amine at C4; Cyclobutyl group at N1; Dihydrochloride salt form.[2][1][3][4]
Solubility Highly soluble in water, DMSO, Methanol.[1] Insoluble in non-polar solvents (Hexane, Et2O).[1]
pKa (Calc.) ~10.5 (Primary amine), ~8.5 (Piperidine nitrogen)
Hygroscopicity Moderate to High (Salt form).[1] Store under inert atmosphere.
Medicinal Chemistry Rationale: The "Cyclobutyl Effect"

In drug design, the N-cyclobutyl group is often selected over N-isopropyl or N-cyclopentyl analogs for specific reasons:

  • Metabolic Stability: The cyclobutyl ring is less prone to oxidative dealkylation by CYP450 enzymes compared to N-ethyl or N-isopropyl groups.

  • Lipophilicity Modulation: It provides a constrained hydrophobic bulk (

    
     contribution ~1.[1]8) that fills specific hydrophobic pockets in GPCRs (e.g., the hydrophobic tunnel in H3 receptors) without the entropic penalty of a flexible alkyl chain.[1]
    
  • Conformational Rigidity: The "pucker" of the cyclobutyl ring creates a distinct vector for the piperidine nitrogen lone pair, influencing receptor binding affinity.[1]

Application Areas

A. Histamine H3 Receptor Antagonists (Neurology)

The 1-cyclobutylpiperidin-4-yl motif is a validated pharmacophore in H3 receptor inverse agonists.[1][3][4][5] Ideally suited for crossing the Blood-Brain Barrier (BBB), this moiety mimics the basic center of histamine while extending into the antagonist binding pocket.[1]

  • Case Study (Bioisosterism): While the clinical candidate SUVN-G3031 (Samelisant) utilizes a 1-cyclobutylpiperidin-4-yloxy (ether) linkage, the 1-cyclobutylpiperidin-4-amine allows medicinal chemists to synthesize amide and urea bioisosteres.[1]

    • Ether Linker (-O-): Rotatable, H-bond acceptor.[1]

    • Amine Linker (-NH-):[1] H-bond donor/acceptor, allows for rigidification via amide coupling.[1]

B. Chemokine Receptor Antagonists (Immunology)

4-Aminopiperidine scaffolds are central to CCR5 and CCR2 antagonists.[1] The primary amine serves as a nucleophile to attach "head groups" (often substituted benzamides or heterocycles), while the basic piperidine nitrogen interacts with conserved aspartic acid residues (e.g., Asp282 in CCR5) in the receptor transmembrane domain.[1]

Experimental Protocols

Protocol 1: Free-Basing the Dihydrochloride Salt

Context: The dihydrochloride salt is stable for storage but non-nucleophilic. For use in amide couplings or SNAr reactions, the free base must be liberated in situ or isolated.[1]

Reagents:

  • 1-Cyclobutylpiperidin-4-amine 2HCl (1.0 eq)[1]

  • Sodium Hydroxide (NaOH), 4M aqueous solution[1]

  • Dichloromethane (DCM) or Chloroform/Isopropanol (3:1)[1]

  • Sodium Sulfate (Na2SO4), anhydrous[1]

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of the dihydrochloride salt in 5 mL of distilled water.

  • Basification: Cool the solution to 0°C. Slowly add 4M NaOH until pH > 12 (check with pH paper). The solution may become cloudy as the free base oils out.[1]

  • Extraction: Extract the aqueous layer 3 times with DCM (3 x 10 mL). Note: If the free base is highly polar, use Chloroform:Isopropanol (3:[1]1) for better recovery.[1]

  • Drying: Combine organic layers, dry over anhydrous Na2SO4 for 15 minutes, and filter.

  • Concentration: Concentrate under reduced pressure (keep bath temp < 40°C due to volatility) to yield the pale yellow oil (Free Base). Use immediately.

Protocol 2: General Amide Coupling (H3 Antagonist Synthesis)

Context: Attaching a lipophilic "head group" (e.g., 4-cyanobenzoic acid) to the free amine.[1]

Reagents:

  • Carboxylic Acid Partner (1.0 eq)[1]

  • 1-Cyclobutylpiperidin-4-amine (Free base, 1.1 eq)[1]

  • HATU (1.2 eq)[1]

  • DIPEA (Diisopropylethylamine) (3.0 eq)[1]

  • DMF (Dimethylformamide), anhydrous[1]

Step-by-Step:

  • Activation: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes to form the active ester.[1]

  • Addition: Add the 1-Cyclobutylpiperidin-4-amine (1.1 mmol) dissolved in minimal DMF.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+1 of product).[1]

  • Workup: Dilute with EtOAc (30 mL), wash with sat. NaHCO3 (2 x), water (1 x), and brine (1 x).[1]

  • Purification: Dry over MgSO4 and purify via flash chromatography (DCM:MeOH gradient).

Visualized Workflows

Figure 1: Synthesis & Application Workflow

This diagram illustrates the generation of the scaffold and its divergence into two major drug classes.[1]

G Start 4-Boc-Aminopiperidine Step1 Reductive Amination (Cyclobutanone, NaBH(OAc)3) Start->Step1 Inter 1-Cyclobutyl-4-Boc-aminopiperidine Step1->Inter Step2 Deprotection (HCl/Dioxane) Inter->Step2 Product 1-Cyclobutylpiperidin-4-amine Dihydrochloride Step2->Product App1 Amide Coupling (H3 Antagonists) Product->App1 Free-base + R-COOH App2 Reductive Amination (CCR5 Antagonists) Product->App2 Free-base + R-CHO

Caption: Synthetic route from commercial 4-Boc-aminopiperidine to the target dihydrochloride salt and its subsequent divergence into medicinal chemistry programs.

Figure 2: Pharmacophore Logic (H3 Receptor)

This diagram explains why this specific molecule is used, mapping chemical features to biological function.[1]

Pharmacophore Cyclobutyl Cyclobutyl Group Pocket1 Hydrophobic Pocket (Metabolic Stability) Cyclobutyl->Pocket1 Occupies BasicN Piperidine Nitrogen (pKa ~8.5) Pocket2 Ionic Interaction (Asp residue in TM3) BasicN->Pocket2 Salt Bridge Linker 4-Amino Linker Pocket3 H-Bond Donor/Acceptor (Receptor Specificity) Linker->Pocket3 Interaction

Caption: Pharmacophore mapping of the 1-cyclobutylpiperidin-4-amine scaffold within the Histamine H3 receptor binding site.

References

  • Nirogi, R., et al. (2019).[1] Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity.[1][3] Journal of Medicinal Chemistry.[1] Link

  • Nirogi, R., et al. (2022).[1] 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition.[1][4] ChemMedChem. Link

  • Zhao, H., et al. (2004).[1] Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.[1][6] Bioorganic & Medicinal Chemistry Letters. Link

  • Hudkins, R. L., et al. (2014).[1] Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing.[1][5] Bioorganic & Medicinal Chemistry Letters. Link

Sources

Method

A Generalized Protocol for the Synthesis of Novel Linagliptin Analogues via Piperidine Derivative-Based Scaffolding

Application Note & Protocol Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel analogues of Linagliptin, a potent and selective...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel analogues of Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2] The central strategy involves the modification of the (R)-3-aminopiperidine moiety, a critical component for the molecule's interaction with the S2 subsite of the DPP-4 enzyme.[3] We present a generalized, robust synthetic workflow that allows for the systematic introduction of diverse piperidine derivatives. This guide details the rationale behind the synthetic strategy, provides step-by-step protocols for the synthesis of key intermediates and the final coupling reaction, and outlines methods for purification and characterization. The aim is to furnish a versatile platform for generating libraries of Linagliptin analogues to explore structure-activity relationships (SAR) and develop new chemical entities with potentially enhanced therapeutic profiles.

Part 1: Introduction & Design Rationale

Linagliptin is a xanthine-based therapeutic agent approved for the management of type 2 diabetes mellitus.[1][4] Its mechanism of action involves the inhibition of the DPP-4 enzyme, which is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1).[5][6] By inhibiting DPP-4, Linagliptin increases the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and better glycemic control.[5][6]

X-ray crystallography studies have revealed that the aminopiperidine substituent on the xanthine scaffold occupies the S2 subsite of the enzyme, with its primary amine forming key interactions with amino acid residues like Glu205 and Glu206.[3][7] This interaction is crucial for the high potency and selectivity of the drug.[7] Therefore, modifying the piperidine ring presents a compelling strategy for developing novel analogues. The goals of such modifications could include:

  • Improving binding affinity and inhibitory potency.

  • Modulating pharmacokinetic properties (e.g., absorption, distribution, metabolism, excretion).

  • Exploring new intellectual property space.

  • Reducing potential off-target effects.

This protocol focuses on a convergent synthetic strategy, where a common xanthine core is coupled with various pre-synthesized piperidine derivatives in the final steps.

cluster_SAR Structure-Activity Relationship (SAR) Focus Xanthine Xanthine Core (Occupies S1 Pocket) Linker C8-N1 Linkage Xanthine->Linker Anchors Molecule Piperidine Piperidine Moiety (Targets S2 Pocket) Modification Site for Analogue Derivatization (R-group) Piperidine->Modification Modifies Affinity & Pharmacokinetics Linker->Piperidine Positions Ring

Caption: Key pharmacophoric elements of Linagliptin analogues.

Part 2: General Synthetic Strategy

The overall synthetic approach is a convergent design that maximizes efficiency and modularity. It consists of three primary stages:

  • Synthesis of the Key Xanthine Intermediate: Preparation of the activated xanthine core, typically 1-[(4-methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine.

  • Preparation of Diverse Piperidine Derivatives: Synthesis of a library of chiral 3-aminopiperidine analogues. This is the primary point of diversification.

  • Coupling and Deprotection: Nucleophilic aromatic substitution (SNA) reaction between the xanthine intermediate and the piperidine derivative, followed by removal of any protecting groups.

SM1 8-Bromo-3-methylxanthine INT1 Intermediate A (Alkylated Xanthine) SM1->INT1 Alkylation SM2 Piperidine Precursors LIB Library of Piperidine Derivatives (R-NH-Pip) SM2->LIB Derivatization (e.g., Reductive Amination) INT2 Intermediate B (Fully Substituted Xanthine Core) INT1->INT2 Alkylation COUPLE SNAr Coupling INT2->COUPLE LIB->COUPLE FINAL Final Linagliptin Analogue Library COUPLE->FINAL Purification

Caption: General workflow for the synthesis of Linagliptin analogues.

Part 3: Detailed Experimental Protocols

Disclaimer: All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 3.1: Synthesis of the Xanthine Precursor (Intermediate B)

This protocol outlines the synthesis of 1-[(4-methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine, the key electrophile for the coupling reaction. The procedure is adapted from established patent literature.[2][8][9]

Step 1: Synthesis of 3-Methyl-7-(2-butyn-1-yl)-8-bromoxanthine (Intermediate A)

  • Setup: To a 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 8-bromo-3-methylxanthine (10.0 g, 0.041 mol), N,N-diisopropylethylamine (DIEA) (6.3 g, 0.049 mol), and acetone (120 mL).[8]

  • Reaction: Add 1-bromo-2-butyne (6.8 g, 0.051 mol) to the suspension.[8]

  • Heating: Heat the mixture to reflux (approx. 56°C) and maintain for 5-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter the resulting suspension and wash the solid cake with methanol (50 mL).

  • Drying: Dry the pale-yellow solid under vacuum at 50°C to yield Intermediate A.

Step 2: Synthesis of 1-[(4-methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine (Intermediate B)

  • Setup: In a suitable reactor, suspend Intermediate A in a solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Reaction: Add a base, typically potassium carbonate (K₂CO₃), followed by the addition of 2-(chloromethyl)-4-methylquinazoline.[2]

  • Heating: Heat the mixture, typically to 80-85°C if using acetonitrile, and stir for 12-24 hours until the reaction is complete by HPLC analysis.[10]

  • Workup: Cool the reaction mixture and pour it into water to precipitate the product. Filter the solid, wash thoroughly with water, and then with a small amount of cold methanol or ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/isopropyl ether) to yield pure Intermediate B.[10]

Protocol 3.2: General Method for Synthesis of Piperidine Derivatives

This section provides a general protocol for synthesizing N-substituted (R)-3-aminopiperidine derivatives via reductive amination. The starting material, (R)-3-(tert-butoxycarbonylamino)piperidine, is commercially available.

  • Setup: To a round-bottom flask, add (R)-3-(tert-butoxycarbonylamino)piperidine (1.0 equiv.), a desired aldehyde or ketone (1.1 equiv.), and a suitable solvent such as methanol or dichloromethane.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), portion-wise at 0°C.[11]

    • Causality: Sodium triacetoxyborohydride is often preferred as it is milder and less toxic than sodium cyanoborohydride and can be used in the presence of the carbonyl compound without significant reduction of the aldehyde/ketone itself.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude N-substituted, Boc-protected piperidine can be purified by flash column chromatography.

Protocol 3.3: Core Coupling Reaction & Deprotection

This is the key fragment-coupling step, a nucleophilic aromatic substitution (SNA) reaction.[12][13][14]

  • Setup: In a sealed reaction vessel, combine the xanthine precursor Intermediate B (1.0 equiv.), the desired Boc-protected piperidine derivative from Protocol 3.2 (1.2-1.5 equiv.), and a base such as potassium carbonate or DIEA (2.0-3.0 equiv.).[9][10]

  • Solvent: Add a high-boiling polar aprotic solvent like DMSO, NMP, or acetonitrile.[1][10]

  • Heating: Heat the mixture to a temperature between 80°C and 140°C, depending on the solvent and substrate reactivity.[1][10] Monitor the reaction by HPLC. The reaction may take 10-48 hours.[10]

    • Causality: The C8 position of the xanthine ring is electron-deficient, making it susceptible to nucleophilic attack by the secondary amine of the piperidine. The bromide acts as a good leaving group.[12][15] The base is essential to deprotonate the piperidine nitrogen, increasing its nucleophilicity.

  • Workup: After completion, cool the mixture to room temperature and add it to water, which typically causes the Boc-protected analogue to precipitate. Filter the solid and wash with water.

  • Boc-Deprotection: Suspend the crude solid in a suitable solvent (e.g., methanol, 1,4-dioxane). Add a strong acid such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA) and stir at room temperature for 2-4 hours.[1]

  • Final Isolation: Concentrate the mixture under vacuum. The final analogue can be isolated as the HCl salt or neutralized with a base (e.g., NaOH or NaHCO₃ solution) to yield the free base.[16] The product is then collected by filtration or extraction.

Part 4: Purification and Characterization

Ensuring the purity and confirming the identity of the final compounds is a critical, self-validating step of this protocol.

Crude Crude Final Product (Post-Workup) Chroma Purification (Flash Chromatography or Preparative HPLC) Crude->Chroma Purity Purity Assessment (Analytical HPLC/UPLC) Chroma->Purity QC Check Identity Identity Confirmation Chroma->Identity Final Pure, Characterized Analogue (>95%) Purity->Final NMR 1H & 13C NMR Identity->NMR MS HRMS (Mass Spec) Identity->MS NMR->Final MS->Final

Caption: Workflow for purification and analytical validation.

Detailed Protocols:

  • Purification: The final compounds are typically purified by flash column chromatography on silica gel or by preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[17]

  • Purity Analysis (HPLC): Purity should be assessed using analytical RP-HPLC, with a target purity of >95% for biological screening. A typical method would involve a C18 column with a gradient elution of water and acetonitrile containing 0.1% TFA or formic acid.

  • Identity Confirmation:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The spectra should be consistent with the proposed analogue structure.

    • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.[18]

Data Summary Table (Example)

This table provides a template for summarizing the results for a small library of synthesized analogues where the R-group on the piperidine nitrogen is varied.

Analogue ID Piperidine Derivative (R-group) Coupling Time (h) Yield (%) Purity (HPLC, %) Mass [M+H]⁺ (Observed)
LNA-001-H (Linagliptin)247599.1473.2441
LNA-002-CH₃ (Methyl)286897.5487.2598
LNA-003-CH₂CH₃ (Ethyl)287198.2501.2754
LNA-004-CH(CH₃)₂ (Isopropyl)365596.8515.2911
LNA-005-Cyclopropyl326297.9513.2754

Part 5: Conclusion

This application note provides a robust and adaptable framework for the synthesis of novel Linagliptin analogues through modification of the piperidine scaffold. By detailing the synthesis of a key xanthine intermediate and providing a generalizable protocol for the diversification of the piperidine moiety and its subsequent coupling, this guide empowers researchers to efficiently generate compound libraries. The emphasis on rigorous purification and characterization ensures the integrity of the synthesized molecules, providing a solid foundation for subsequent biological evaluation and the exploration of structure-activity relationships in the ongoing development of next-generation DPP-4 inhibitors.

References

  • ResearchGate. (2015). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Available at: [Link]

  • Google Patents. (2016). CN105906627A - Synthesis method of linagliptin intermediate.
  • National Center for Biotechnology Information. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Available at: [Link]

  • API SYNTHESIS INTERNATIONAL. (2015). LINAGLIPTIN. Available at: [Link]

  • Google Patents. (2016). CN105936634A - Synthetic method of linagliptin.
  • Sareen, P. (n.d.). Linagliptin: a novel methylxanthin based approved dipeptidyl peptidase-4 inhibitor. Available at: [Link]

  • Patsnap. (n.d.). Synthetic method of linagliptin - Eureka. Available at: [Link]

  • Journal of Pharmaceutical Research International. (2023). Development of Linagliptin Ultra Fine Solid Supersaturated Bio-SNEDDS Using Triangular Mixture Design for Enhancement of Oral Bioavailability: Impact of P-gp Inhibition. Available at: [Link]

  • Quick Company. (n.d.). An Improved Process For Preparation Of Linagliptin And Intermediates Thereof. Available at: [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. Available at: [Link]

  • PubMed. (2023). Purification and characterization of the dipeptidyl peptidase-IV inhibitory peptides from eel (Anguilla rostrata) scraps enzymatic hydrolysate for the treatment of type 2 diabetes mellitus. Available at: [Link]

  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available at: [Link]

  • ResearchGate. (2024). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Letters in Applied NanoBioScience. (2025). Bioassay-Guided Fractionation, Characterization and DPP-IV Inhibitory Potential of Small Bioactive Molecules from Aloe vera (L.). Available at: [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available at: [Link]

  • gsrs. (n.d.). LINAGLIPTIN DES-PIPERIDINE AMINE. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structure of linagliptin. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Available at: [Link]

  • MDPI. (2024). Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. Available at: [Link]

  • NC State University Libraries. (n.d.). 16.6 Nucleophilic Aromatic Substitution. Available at: [Link]

  • ResearchGate. (2022). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Available at: [Link]

  • PubMed Central. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Available at: [Link]

  • PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]

  • Chemistry LibreTexts. (2023). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • PubMed. (2021). Purification, identification, and molecular mechanism of DPP-IV inhibitory peptides from defatted Antarctic krill powder. Available at: [Link]

  • ACS Publications. (2026). Highly Regioselective Hydroaminomethylation for Amine Synthesis Enabled by a Heterogeneous Molecular Catalyst Ru3/QDPOP. Available at: [Link]

  • d-scholarship.pitt.edu. (2002). Partial purification and characterization of the proline-specific dipeptidyl peptidase (DPP) IV enzyme from Drosophila melanogas. Available at: [Link]

Sources

Application

Application Note: Pharmacokinetic Profiling of 1-Cyclobutylpiperidine Scaffold Derivatives

Introduction: The Scaffold & Its Utility The 1-cyclobutylpiperidine scaffold represents a privileged structural motif in modern medicinal chemistry, particularly for Central Nervous System (CNS) targets. This moiety is m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold & Its Utility

The 1-cyclobutylpiperidine scaffold represents a privileged structural motif in modern medicinal chemistry, particularly for Central Nervous System (CNS) targets. This moiety is most notably validated by Pitolisant (Wakix®), a histamine H3 receptor antagonist/inverse agonist used for narcolepsy.

Why this Scaffold?
  • Conformational Restriction: The cyclobutyl group restricts the conformational freedom of the N-substituent more effectively than an n-butyl chain, often improving receptor binding affinity (entropy optimization).

  • Metabolic Shielding: Compared to linear alkyl chains, the cyclobutyl ring is generally more resistant to

    
    -oxidation, though it remains susceptible to specific CYP-mediated hydroxylations.
    
  • Basicity & CNS Penetration: The tertiary amine (piperidine nitrogen) typically has a pKa of 8.5–9.5. At physiological pH, it is predominantly protonated, which influences both its solubility and its tendency for lysosomal trapping—a critical factor in the high Volume of Distribution (

    
    ) often observed with these drugs.
    

This guide details the specific pharmacokinetic (PK) profiling workflows required to de-risk compounds containing this scaffold, moving beyond generic screening to targeted mechanistic validation.

Physicochemical Profiling & Lysosomotropism

Before metabolic stability testing, the physicochemical behavior of the basic amine must be characterized. 1-cyclobutylpiperidine derivatives are Lipophilic Cationic Drugs (LCDs) .

The Lysosomal Trapping Effect

Because the lysosome has a pH of ~4-5, the basic piperidine nitrogen becomes fully protonated and trapped inside these organelles. This leads to:

  • Artificially high tissue accumulation (high

    
    ).
    
  • Potential phospholipidosis (toxicity risk).

  • Discrepancy between in vitro clearance (microsomes) and in vivo clearance.

Protocol A: LogD and pKa Determination
  • Method: Potentiometric titration (Sirius T3) or shake-flask method.

  • Critical Threshold: If LogP > 3 and pKa > 8, the compound is a high-risk candidate for lysosomal sequestration.

  • Action: Calculate the Lysosomotropism Ratio . Compare uptake in cells treated with

    
     (which neutralizes lysosomal pH) vs. untreated cells. A ratio > 2 indicates significant trapping.
    

Metabolic Stability & CYP Phenotyping[1]

The metabolic fate of the 1-cyclobutylpiperidine scaffold is predictable but requires specific controls. Pitolisant , for example, is extensively metabolized by CYP2D6 and CYP3A4 .[1]

Key Metabolic Pathways[3][4]
  • Piperidine Ring Oxidation: Hydroxylation of the piperidine ring.

  • N-Oxidation: Formation of the N-oxide on the tertiary amine (often reversible in vivo).

  • Cyclobutyl Ring Opening/Oxidation: While the cyclobutyl ring is relatively robust, it can undergo hydroxylation or oxidative ring opening, particularly if the piperidine ring is sterically blocked.

Visualization: Predicted Metabolic Map

The following diagram illustrates the logical flow of metabolite identification for this scaffold, modeled after Pitolisant.

MetabolicPathways Parent 1-Cyclobutylpiperidine (Parent Drug) NOxide N-Oxide Metabolite (FMO / CYP mediated) Parent->NOxide Oxidation PipOH Piperidine-OH (CYP2D6 Major) Parent->PipOH Hydroxylation CycOH Cyclobutyl-OH (CYP3A4 Minor) Parent->CycOH Hydroxylation NOxide->Parent Reductase (Reversible) Inactive Inactive Conjugates (Glucuronidation) PipOH->Inactive Phase II RingOpen Ring-Opened Metabolites CycOH->RingOpen Oxidative Cleavage

Caption: Metabolic fate of the 1-cyclobutylpiperidine scaffold. Note the potential reversibility of the N-oxide metabolite.

Protocol B: Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


) and identify CYP contribution.
  • System: Human Liver Microsomes (HLM), 0.5 mg/mL protein.

  • Substrate Conc: 1 µM (Keep low to avoid saturation, as

    
     for CYP2D6 can be low).
    
  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Specific Controls (Self-Validation):

    • Positive Control:Dextromethorphan (CYP2D6 probe) and Midazolam (CYP3A4 probe).

    • Negative Control: Incubate without NADPH to rule out chemical instability.

  • CYP Phenotyping Step: If high clearance is observed, repeat incubation with specific inhibitors:

    • Quinidine (inhibits CYP2D6).

    • Ketoconazole (inhibits CYP3A4).

    • Interpretation: If Quinidine halts metabolism, the drug is a CYP2D6 substrate (genetic polymorphism risk in patients).

Bioanalytical Protocol (LC-MS/MS)[1]

Quantifying 1-cyclobutylpiperidine derivatives requires handling the basic nitrogen to prevent peak tailing and carryover.

Method Development Strategy
  • Ionization: ESI Positive Mode (

    
    ). The tertiary amine protonates readily.
    
  • Column Choice: C18 or C8 with end-capping (e.g., Waters XBridge or Phenomenex Kinetex). High pH stability columns are preferred if using basic mobile phases, but acidic phases are standard for sensitivity.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Note: Avoid ammonium acetate if sensitivity is low; formic acid provides better protonation for this scaffold.

Protocol C: Sample Preparation & Analysis

Self-Validating Step: The use of a deuterated internal standard (e.g., Pitolisant-d6) is non-negotiable to correct for matrix effects common with lipophilic amines.

  • Sample: 50 µL Plasma.

  • IS Addition: Add 10 µL Internal Standard (100 ng/mL).

  • Precipitation: Add 200 µL Acetonitrile (1% Formic acid). The acid helps disrupt protein binding.

  • Vortex/Centrifuge: 5 min @ 2000 rpm / 10 min @ 4000 g.

  • Dilution: Dilute supernatant 1:1 with water (to match initial mobile phase).

  • Injection: 2-5 µL.

Visualization: Bioanalytical Workflow

Bioanalysis Sample Plasma Sample (50 µL) Crash Protein Precipitation (ACN + 1% FA) Sample->Crash Add IS Centrifuge Centrifugation 4000g, 10 min Crash->Centrifuge Supernatant Supernatant Retrieval Centrifuge->Supernatant LC UPLC Separation (C18, Acidic pH) Supernatant->LC Dilute 1:1 MS MS/MS Detection (ESI+, MRM) LC->MS Data Quantification (Linearity r² > 0.99) MS->Data

Caption: LC-MS/MS workflow optimized for basic lipophilic amines.

In Vivo Strategy: Assessing CNS Penetration

For a drug targeting the CNS (like Pitolisant), total brain concentration (


) is misleading due to tissue binding. You must determine the unbound  brain concentration (

).
Protocol D: Determination
  • In Vivo Dosing: Administer compound to rats (IV or PO).

  • Sampling: Collect Plasma and Brain tissue at steady state (or AUC).

  • Equilibrium Dialysis:

    • Determine Fraction Unbound in Plasma (

      
      ).
      
    • Determine Fraction Unbound in Brain Homogenate (

      
      ).
      
  • Calculation:

    
    
    
  • Interpretation:

    • 
      : Passive diffusion, no efflux.
      
    • 
      : P-gp/BCRP substrate (efflux liability).
      
    • 
      : Active uptake (rare) or lysosomal trapping artifact.
      

Summary of Key Parameters (Pitolisant Benchmark)

ParameterValue / CharacteristicImplication for Scaffold
Bioavailability (F) ~90%High absorption potential for this scaffold.
Tmax ~3 hoursRapid absorption.
Protein Binding > 90%High binding requires sensitive bioanalysis.
Major Enzymes CYP2D6, CYP3A4DDI Risk: Poor Metabolizers (PM) of 2D6 will have significantly higher exposure.
Excretion Urine (Metabolites)Renal impairment affects clearance of metabolites.

References

  • Harmony Biosciences. (2019). WAKIX® (pitolisant) Prescribing Information. U.S. Food and Drug Administration. Link

  • European Medicines Agency. (2016).[2] Assessment Report: Wakix (pitolisant). EMA/286597/2016. Link

  • Schwartz, J. C. (2011). The Histamine H3 Receptor: From Discovery to Clinical Trials with Pitolisant. British Journal of Pharmacology. Link

  • Kollroser, M., & Schober, C. (2002). Determination of piperidine derivatives in biological fluids by LC-MS-MS. Journal of Analytical Toxicology. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for

    
     and Lysosomotropism protocols). Link
    

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for reductive amination of cyclobutanone

Ticket ID: CB-OPT-2024 Subject: Optimization of Reaction Conditions for Reductive Amination of Cyclobutanone Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CB-OPT-2024 Subject: Optimization of Reaction Conditions for Reductive Amination of Cyclobutanone Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Cyclobutanone Challenge

Welcome to the technical support center. You are likely here because cyclobutanone is behaving differently than cyclohexanone or acetone in your reductive amination screens.

The Core Issue: Cyclobutanone possesses significant ring strain (


26 kcal/mol). This makes the carbonyl carbon highly electrophilic (releasing strain upon hybridization change from 

to

). Consequently, cyclobutanone reacts faster than unstrained ketones.
  • The Benefit: Imine formation is usually rapid.

  • The Risk: The high reactivity leads to uncontrolled dialkylation (formation of tertiary amines from primary amines) and competitive direct reduction to cyclobutanol if the reducing agent is too aggressive.

This guide provides two self-validating protocols and a troubleshooting matrix to navigate these specific challenges.

Part 1: Validated Protocols

Protocol A: The "Gold Standard" (STAB Method)

Best For: Standard primary/secondary amines, non-hindered substrates. Mechanism: Direct reductive amination using Sodium Triacetoxyborohydride (STAB).[1][2] STAB is mild and reduces the iminium ion faster than the ketone, minimizing side reactions.[2]

Reagents:

  • Cyclobutanone (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Workflow:

  • Imine Pre-equilibrium: In a dry flask under

    
    , dissolve the amine and cyclobutanone in DCE (0.2 M concentration).
    
  • Acid Activation: Add Acetic Acid.[3] Stir for 15–30 minutes at Room Temperature (RT). Note: This buffers the reaction and catalyzes imine formation.

  • Hydride Addition: Add STAB as a solid in one portion.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS for consumption of ketone.

  • Quench: Quench with saturated aqueous

    
    . Extract with DCM or EtOAc.
    

Critical Checkpoint: If LCMS shows >10% cyclobutanol (direct reduction), switch to Protocol B.

Protocol B: The "Steric/Difficult" Method (Ti-Mediated)

Best For: Weakly nucleophilic amines (anilines), bulky amines, or when Protocol A fails (low conversion). Mechanism: Titanium(IV) isopropoxide acts as a strong Lewis acid and water scavenger, forcing the equilibrium toward the imine/enamine before the reducing agent is introduced.

Reagents:

  • Cyclobutanone (1.0 equiv)

  • Amine (1.0 – 1.2 equiv)

  • Titanium(IV) isopropoxide (

    
    ) (1.2 – 1.5 equiv)
    
  • Sodium Borohydride (

    
    ) (1.5 equiv) Note: We use the stronger 
    
    
    
    here because the imine is pre-formed.
  • Solvent: THF or Methanol (Step 2 only)

Step-by-Step Workflow:

  • Complexation: Mix amine, cyclobutanone, and

    
     neat (no solvent) or in minimal dry THF. Stir for 1–4 hours. The mixture often becomes viscous/yellow.
    
  • Dilution: Dilute with dry MeOH or THF.

  • Reduction: Cool to 0°C. Add

    
     carefully (gas evolution). Stir for 2 hours while warming to RT.
    
  • Workup (Crucial): Quench with 1N NaOH or aqueous Sodium Potassium Tartrate (Rochelle's Salt) to break the Titanium-amine emulsion. Stir vigorously until layers separate clearly.

Part 2: Decision Logic & Mechanism (Visualized)

Figure 1: Reaction Mechanism & Competitive Pathways

This diagram illustrates why the choice of reagent dictates the product ratio.

Mechanism Ketone Cyclobutanone (Electrophilic) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Alcohol Cyclobutanol (Side Product) Ketone->Alcohol Direct Reduction (If Reductant too strong or Imine slow) Amine Amine (R-NH2) Imine Imine / Iminium (Target Intermediate) Hemiaminal->Imine - H2O (Acid/Ti) Product Desired Amine (Secondary) Imine->Product Reduction (Fast) STAB NaBH(OAc)3 (Selective) STAB->Imine Selects Imine NaBH4 NaBH4 (Non-selective) NaBH4->Ketone Reduces Ketone Dialkyl Dialkylated Amine (Over-reaction) Product->Dialkyl + Ketone + Reductant (If Ketone Excess)

Caption: Mechanism of Reductive Amination showing the critical "fork in the road" between productive imine reduction and competitive direct ketone reduction.

Figure 2: Optimization Workflow

Follow this logic tree to resolve experimental failures.

Optimization Start Start: Standard Protocol A (STAB / DCE / AcOH) Result Analyze Result (LCMS) Start->Result Success >80% Yield Proceed to Isolation Result->Success Issue1 Issue: Low Conversion (Ketone Remaining) Result->Issue1 Issue2 Issue: Cyclobutanol (Direct Reduction) Result->Issue2 Issue3 Issue: Dialkylation (Tertiary Amine) Result->Issue3 Sol1 Solution: Steric Hindrance? Switch to Protocol B (Ti-mediated) to force imine formation. Issue1->Sol1 Sol2 Solution: Imine unstable? Pre-form imine with MgSO4 or Ti(OiPr)4 before adding hydride. Issue2->Sol2 Sol3 Solution: High Reactivity. 1. Use excess Amine (1.5 - 2.0 eq) 2. Slow addition of STAB 3. Use Stepwise addition. Issue3->Sol3

Caption: Troubleshooting decision tree for optimizing cyclobutanone reductive amination.

Part 3: Troubleshooting Q&A (FAQ)

Q1: I am seeing significant amounts of dialkylated product (tertiary amine). How do I stop this? Technical Insight: Cyclobutanone is small and highly electrophilic. Once the secondary amine product forms, it is still nucleophilic enough to attack another molecule of cyclobutanone, especially if the ketone is in excess locally. Corrective Action:

  • Invert Stoichiometry: Ensure the amine is in excess (1.5 equiv), not the ketone.

  • Stepwise Addition: Do not add the reducing agent (STAB) until you are sure the imine has formed (check by NMR or wait 1 hour).

  • Dilution: Run the reaction more dilute (0.1 M) to reduce intermolecular collision frequency between product and ketone.

Q2: The reaction has stalled, and I see mostly starting material and some cyclobutanol. Technical Insight: This indicates the imine formation is thermodynamically unfavorable or kinetically slow (sterics), and the reducing agent eventually attacked the ketone directly. Corrective Action: Switch to Protocol B (Titanium Isopropoxide) . The Titanium coordinates to the carbonyl oxygen, increasing electrophilicity, and simultaneously scavenges the water produced, driving the equilibrium to the imine. Do not add the hydride source until the "Titanium complex" step is complete.

Q3: Can I use NaCNBH3 (Sodium Cyanoborohydride) instead of STAB? Technical Insight: Yes, but it is less ideal.


 requires pH control (pH 6) to be selective. If the pH is too low, you risk acid-catalyzed ring opening or polymerization. If too high, the reaction stalls. STAB has internal acetoxy groups that buffer the reaction locally, making it safer and more reproducible for strained rings.

Q4: My workup is a mess; I have a thick white emulsion. Technical Insight: This is common with Protocol B . It is caused by Titanium hydroxides/oxides.[4] Corrective Action: Use a Rochelle's Salt (Sodium Potassium Tartrate) quench . Add saturated aqueous Rochelle's salt and stir vigorously for 1–2 hours. The tartrate chelates the Titanium, solubilizing it in the aqueous layer and allowing a clean phase separation.

Part 4: Reagent Comparison Data

VariableNaBH(OAc)3 (STAB)Ti(OiPr)4 + NaBH4NaCNBH3
Selectivity High (Reduces Imine >> Ketone)Moderate (Depends on step 1)pH Dependent
Steric Tolerance ModerateHigh (Forces interaction)Moderate
Water Sensitivity Sensitive (Decomposes slowly)Very Sensitive (Hydrolyzes)Stable
Toxicity Low (Boric acid byproduct)Low (TiO2 byproduct)High (Cyanide)
Primary Use Case Standard Cyclobutanone couplingBulky/Unreactive AminesLegacy methods

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[3][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Bhattacharyya, S. (1995). Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds. The Journal of Organic Chemistry, 60(15), 4928-4929.

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

Sources

Optimization

Technical Support Center: Managing Solubility of 1-Cyclobutylpiperidin-4-amine Dihydrochloride

Welcome to the technical support center for 1-Cyclobutylpiperidin-4-amine dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile b...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Cyclobutylpiperidin-4-amine dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. As a dihydrochloride salt, this compound presents unique solubility challenges that can impact reaction efficiency and product purity. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these issues and achieve optimal results in your experiments.

Understanding the Challenge: The Nature of Amine Salts

1-Cyclobutylpiperidin-4-amine dihydrochloride is a polar, salt-form compound. While this salt form enhances its stability and ease of handling as a solid, it significantly reduces its solubility in many common aprotic organic solvents used in synthesis, such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN). The presence of two hydrochloride moieties renders the molecule highly ionic, favoring dissolution in polar protic solvents like water and alcohols, where it can readily dissociate. However, many organic reactions require anhydrous, non-protic conditions, creating a solubility mismatch that can hinder reaction kinetics and lead to incomplete conversions.

Frequently Asked Questions (FAQs)

Q1: Why is my 1-Cyclobutylpiperidin-4-amine dihydrochloride not dissolving in my reaction solvent (e.g., DCM, THF)?

A1: As a dihydrochloride salt, the compound has high lattice energy and is very polar. Nonpolar or moderately polar aprotic solvents like DCM and THF are poor at solvating the ionic salt. To achieve dissolution and enable the amine to react, you typically need to convert it to the free base in situ or use a specialized solvent system.

Q2: Can I just heat the mixture to dissolve the salt?

A2: While heating can increase solubility to some extent, it is often insufficient for highly polar salts in nonpolar solvents. Furthermore, excessive heating can lead to decomposition of reactants or products and may not be compatible with the desired reaction conditions. A more robust and reliable approach is to address the chemical nature of the solubility issue.

Q3: What is "free-basing," and how does it help with solubility?

A3: Free-basing is the process of neutralizing the hydrochloride salt with a base to generate the corresponding free amine. The free amine is significantly less polar and more soluble in a wider range of organic solvents. This is a common and effective strategy to overcome solubility issues with amine salts.

Q4: Will the choice of base for free-basing affect my reaction?

A4: Absolutely. The base should be strong enough to deprotonate the amine hydrochloride but should not interfere with your reaction. For instance, if you are performing a reaction with an acid chloride, a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is a good choice. Using a nucleophilic base like sodium hydroxide could lead to unwanted side reactions.

Q5: Are there any alternative forms of this reagent with better solubility?

A5: While 1-Cyclobutylpiperidin-4-amine may be available as the free base from some suppliers, it is often less stable and more challenging to handle than the dihydrochloride salt. For many applications, starting with the salt and performing an in situ free-basing is the most practical approach.

Troubleshooting Guides

Scenario 1: Acylation Reactions (e.g., Amide Bond Formation)

Acylation reactions, such as the formation of an amide by reacting the amine with an acid chloride or a carboxylic acid with a coupling agent, are common applications for 1-Cyclobutylpiperidin-4-amine.

Problem: Poor or incomplete conversion in an acylation reaction using 1-Cyclobutylpiperidin-4-amine dihydrochloride in a solvent like DCM or DMF.

Root Cause: The amine salt is not sufficiently soluble in the reaction solvent to react with the acylating agent. The protonated amine is also not nucleophilic.

Solutions:

  • In-situ Free-Basing with a Non-Nucleophilic Base: This is the most common and effective solution.

    • Protocol:

      • Suspend 1-Cyclobutylpiperidin-4-amine dihydrochloride (1.0 eq) in your chosen anhydrous solvent (e.g., DCM, DMF).

      • Add a tertiary amine base, such as triethylamine (TEA, 2.2-2.5 eq) or diisopropylethylamine (DIPEA, 2.2-2.5 eq). The use of a slight excess of base ensures complete neutralization of both hydrochloride equivalents.

      • Stir the mixture at room temperature for 15-30 minutes. You may observe the formation of a precipitate (the triethylammonium or diisopropylethylammonium chloride salt), while the free amine dissolves.

      • Proceed with the addition of your acylating agent (e.g., acid chloride or activated carboxylic acid).

    • Causality: The tertiary amine base deprotonates the ammonium salts, generating the free amine which is soluble in the organic solvent and nucleophilic enough to participate in the acylation reaction. The by-product, a tertiary amine hydrochloride salt, is often insoluble and can sometimes be removed by filtration at the end of the reaction.

  • Use of a Co-solvent: In some cases, a co-solvent can aid in dissolution.

    • Protocol:

      • Suspend the amine dihydrochloride in your primary reaction solvent (e.g., DCM).

      • Add a minimal amount of a polar protic co-solvent like methanol or ethanol to aid in dissolving the salt.

      • Add the tertiary amine base and proceed with the reaction.

    • Causality: The polar protic co-solvent helps to break down the crystal lattice of the salt, facilitating its interaction with the base and subsequent dissolution of the free amine. However, be cautious as protic solvents can sometimes interfere with highly reactive reagents like acid chlorides.

Flowchart for Troubleshooting Acylation Reactions:

start Poor conversion in acylation check_solubility Is the amine salt fully dissolved? start->check_solubility add_base Add 2.2-2.5 eq. of TEA or DIPEA check_solubility->add_base No stir Stir for 15-30 min at RT add_base->stir add_reagent Add acylating agent stir->add_reagent monitor Monitor reaction progress (TLC, LC-MS) add_reagent->monitor success Reaction complete monitor->success Yes failure Still poor conversion monitor->failure No consider_cosolvent Consider adding a minimal amount of a polar protic co-solvent (e.g., MeOH) failure->consider_cosolvent

Caption: Troubleshooting workflow for acylation reactions.

Scenario 2: Reductive Amination Reactions

Reductive amination is another key transformation, often used to introduce the cyclobutylpiperidine moiety onto a carbonyl-containing molecule.

Problem: The reductive amination reaction between 1-Cyclobutylpiperidin-4-amine dihydrochloride and an aldehyde or ketone is sluggish or fails.

Root Cause: Similar to acylation, the insolubility of the amine salt and the non-nucleophilic nature of the protonated amine prevent the initial formation of the imine/enamine intermediate, which is a prerequisite for reduction.

Solutions:

  • Stepwise Free-Basing and Reaction:

    • Protocol:

      • Dissolve 1-Cyclobutylpiperidin-4-amine dihydrochloride in a suitable solvent mixture where it is soluble, for example, a mixture of methanol and DCM.

      • Add a base like TEA or DIPEA (at least 2.2 equivalents) and stir.

      • Add the aldehyde or ketone and stir to allow for imine formation.

      • Add the reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) and continue stirring until the reaction is complete.[1]

    • Causality: This stepwise approach ensures that the free amine is generated and available to react with the carbonyl compound before the reducing agent is introduced.

  • One-Pot Protocol with Careful pH Control:

    • Protocol:

      • Suspend the amine dihydrochloride and the carbonyl compound in a suitable solvent (e.g., 1,2-dichloroethane).

      • Add a base (e.g., TEA) to neutralize the salt.

      • Add the reducing agent. For sensitive substrates, a mild and selective reducing agent like sodium triacetoxyborohydride (STAB) is often preferred as it is effective under slightly acidic conditions that favor imine formation.[2]

    • Causality: The reaction environment is optimized for the in-situ formation and subsequent reduction of the imine intermediate.

Logical Diagram for Reductive Amination Strategy:

start Reductive Amination with Amine Dihydrochloride free_base Generate Free Amine (add base, e.g., TEA) start->free_base imine_formation Imine/Enamine Formation (add aldehyde/ketone) free_base->imine_formation reduction Reduction (add reducing agent, e.g., STAB) imine_formation->reduction product Desired Product reduction->product

Caption: Key steps in a successful reductive amination.

Data Summary Table

While exact quantitative solubility data for 1-Cyclobutylpiperidin-4-amine dihydrochloride is not widely published, the following table provides an estimated qualitative and semi-quantitative solubility profile based on the properties of similar amine hydrochlorides and general chemical principles.

SolventSolvent TypeEstimated SolubilityNotes and Recommendations
WaterPolar ProticHighExcellent solubility. Useful for extractions but not for most anhydrous organic reactions.
Methanol / EthanolPolar ProticModerate to HighCan be used as a solvent or co-solvent. May interfere with highly reactive reagents.
Dichloromethane (DCM)AproticVery LowRequires addition of a base to form the soluble free amine.
Tetrahydrofuran (THF)AproticVery LowSimilar to DCM, requires free-basing.
Acetonitrile (MeCN)Polar AproticLowMay offer slightly better solubility than DCM/THF, but free-basing is still recommended.
Dimethylformamide (DMF)Polar AproticLow to ModerateCan be a good solvent choice, especially with a base, due to its high polarity.
Dimethyl Sulfoxide (DMSO)Polar AproticModerateHigh polarity can aid in dissolving the salt, but it can be difficult to remove after the reaction.

References

  • Nirogi, R., Shinde, A., Mohammed, A. R., et al. (2019). Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity. Journal of Medicinal Chemistry, 62(3), 1255-1271. [Link][3][4]

  • Hudkins, R. L., Josef, K. A., Becknell, N. C., et al. (2014). Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity. Bioorganic & Medicinal Chemistry Letters, 24(5), 1303-1306. [Link]

  • Ganellin, C. R., Leurquin, F., Piripitsi, A., et al. (1998). Synthesis of potent non-imidazole histamine H3-receptor antagonists. Archiv der Pharmazie, 331(12), 395-404. [Link][5]

  • Alachem Co., Ltd. 1-Methanesulfonylpiperidin-4-amine hydrochloride. [Link][6]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link][1]

  • bioRxiv. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. [Link][7]

  • PubChem. 4-Aminopiperidine hydrochloride. [Link][8]

  • MDPI. (2023). Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. [Link][9]

  • Bouling Chemical Co., Limited. 4-N-Boc-Aminopiperidine Manufacturer & Supplier in China. [Link][10]

  • Taylor & Francis. H3 receptor antagonist – Knowledge and References. [Link][11]

  • PubMed. H3-receptor antagonists: synthesis and structure-activity relationships of para- and meta-substituted 4(5)-phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles. [Link][12]

  • PubChem. 4-Aminopiperidine dihydrochloride. [Link][13]

  • ChemBK. 1-Cyclobutylpiperidin-4-amine. [Link][14]

  • ResearchGate. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link][2]

Sources

Troubleshooting

preventing byproduct formation during the synthesis of H3R antagonists

A Guide to Preventing Byproduct Formation Welcome to the technical support center for the synthesis of Histamine H3 Receptor (H3R) antagonists. This resource is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Byproduct Formation

Welcome to the technical support center for the synthesis of Histamine H3 Receptor (H3R) antagonists. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of common byproducts during their synthetic campaigns. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to optimize your reactions, increase yields, and ensure the purity of your target compounds.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during the synthesis of H3R antagonists.

Q1: My N-alkylation of a primary or secondary amine is giving me a mixture of products, including di- and tri-alkylated species. How can I improve the selectivity for mono-alkylation?

This is a classic challenge in amine synthesis known as over-alkylation . The root cause is that the product of the initial alkylation (e.g., a secondary amine) is often more nucleophilic than the starting amine (a primary amine), leading to subsequent, faster alkylation events.[1] This "runaway" reaction can be difficult to control.

Quick Troubleshooting:

  • Use a large excess of the starting amine: This statistically favors the alkylation of the more abundant starting material.

  • Slow addition of the alkylating agent: Adding the alkylating agent dropwise, potentially using a syringe pump, helps to maintain a low concentration of the alkylating agent relative to the amine, thus reducing the chance of over-alkylation.[2]

  • Choice of base: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (Hünig's base) can be effective in scavenging the acid byproduct without competing in the alkylation reaction.[2] Weaker bases like potassium carbonate (K₂CO₃) can also be used.[2]

For a more robust solution, consider alternative synthetic strategies as detailed in our troubleshooting guides.

Q2: I'm synthesizing an H3R antagonist with an ether linkage via Williamson ether synthesis and I'm seeing low yields and an alkene byproduct. What's happening?

The Williamson ether synthesis is an S_N2 reaction between an alkoxide and an alkyl halide.[3] However, it is susceptible to a competing E2 elimination reaction, especially with secondary or tertiary alkyl halides, or when using a sterically hindered alkoxide.[4] The alkoxide can act as a base, abstracting a proton from the alkyl halide and leading to the formation of an alkene.

Quick Troubleshooting:

  • Substrate selection: If possible, design your synthesis so that the more sterically hindered component is the alcohol (forming the alkoxide) and the less hindered component is the alkyl halide (ideally primary).[3]

  • Reaction conditions: Use a polar aprotic solvent like DMF or DMSO to favor the S_N2 pathway. Running the reaction at the lowest effective temperature can also help to minimize elimination.

Q3: During the synthesis of an imidazole-based H3R antagonist, I'm observing an unexpected aroyl-imidazole byproduct. What is the source of this impurity?

The formation of 2-aroyl-4(5)-arylimidazoles can occur as a side product in certain imidazole synthesis routes, and its prevalence is highly dependent on the reaction conditions.[5] This can arise from side reactions of the starting materials or intermediates, particularly if oxidizing conditions are present or if certain catalysts are used.

Quick Troubleshooting:

  • Review your reaction conditions: Carefully examine the reagents and conditions being used. The presence of certain metal catalysts or oxidizing agents might be promoting this side reaction.

  • Purification: These byproducts often have different polarities from the desired product and can typically be separated by column chromatography.

Troubleshooting Guides

Issue 1: Over-alkylation in the Synthesis of Non-Imidazole H3R Antagonists (e.g., Pitolisant analogues)

Many non-imidazole H3R antagonists, such as Pitolisant, contain a substituted piperidine or other amine core. A common synthetic step is the N-alkylation of this core with a suitable alkyl halide. As discussed in the FAQs, this step is prone to over-alkylation, leading to the formation of quaternary ammonium salts, and in the case of bifunctional alkylating agents, dimeric byproducts.[6]

Understanding the Mechanism of Over-alkylation

The initial S_N2 reaction between the secondary amine (e.g., piperidine) and the alkyl halide produces the desired tertiary amine. However, this tertiary amine is still nucleophilic and can react with another molecule of the alkyl halide to form a quaternary ammonium salt. This salt is often highly polar and can be difficult to separate from the desired product.

overalkylation Piperidine Piperidine (Secondary Amine) TertiaryAmine Desired Tertiary Amine Piperidine->TertiaryAmine Alkylation (SN2) AlkylHalide Alkyl Halide (R-X) AlkylHalide->TertiaryAmine QuaternarySalt Quaternary Ammonium Salt (Byproduct) AlkylHalide->QuaternarySalt TertiaryAmine->QuaternarySalt Over-alkylation (SN2)

Caption: The "runaway" reaction of amine alkylation.

Troubleshooting Protocol: Reductive Amination as a Superior Alternative

Reductive amination is a powerful and highly selective method for forming C-N bonds that avoids the issue of over-alkylation.[3][7] This two-step, one-pot process involves the formation of an iminium ion from the amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction.

Step-by-Step Protocol for Reductive Amination:

  • Reaction Setup: In a round-bottom flask, dissolve the secondary amine (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine/Iminium Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate. The reaction can be monitored by TLC or LC-MS.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.[7] This reagent is selective for the iminium ion and will not reduce the starting carbonyl compound.

  • Reaction Monitoring and Workup: Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Data Comparison: Direct Alkylation vs. Reductive Amination

MethodTypical Yield of Tertiary AminePurity (before chromatography)Key Byproducts
Direct Alkylation 40-60%Often <70%Quaternary ammonium salts, di- and tri-alkylated products
Reductive Amination >90%>95%Minimal

Purification Strategy for Over-alkylation Byproducts:

If you have already performed a direct alkylation and have a mixture of the tertiary amine and the quaternary ammonium salt, separation can be challenging.

  • Extraction: The quaternary ammonium salt is highly polar and may remain in the aqueous phase during a standard basic workup. Multiple extractions can help to improve the separation.

  • Precipitation: In some cases, the quaternary ammonium salt may be induced to precipitate from a suitable solvent system.[5]

  • Chromatography: While challenging due to the high polarity of the salt, column chromatography on silica gel with a polar eluent system (e.g., DCM/MeOH with a small amount of ammonium hydroxide) can be effective. Ion-exchange chromatography is another powerful technique for separating charged species.[8]

Issue 2: Elimination Byproducts in Williamson Ether Synthesis

The synthesis of many non-imidazole H3R antagonists, such as Ciproxifan and its analogues, involves the formation of an ether linkage, often via the Williamson ether synthesis.[9]

Understanding the S_N2 vs. E2 Competition

The Williamson ether synthesis is a classic S_N2 reaction. However, the alkoxide nucleophile is also a strong base, which can promote a competing E2 elimination reaction, particularly with secondary and tertiary alkyl halides.[4]

williamson_ether_synthesis cluster_0 Desired SN2 Pathway cluster_1 Competing E2 Pathway Alkoxide_SN2 Alkoxide Ether Ether Product Alkoxide_SN2->Ether Nucleophilic Attack AlkylHalide_SN2 Primary Alkyl Halide AlkylHalide_SN2->Ether Alkoxide_E2 Alkoxide Alkene Alkene Byproduct Alkoxide_E2->Alkene Proton Abstraction AlkylHalide_E2 Secondary/Tertiary Alkyl Halide AlkylHalide_E2->Alkene

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for the Acylation of Electron-Rich Anilines

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of acylating electron-rich anilines.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of acylating electron-rich anilines. The inherent reactivity of these substrates, while advantageous, can often lead to unexpected side reactions and purification challenges. This document provides in-depth, field-proven insights in a question-and-answer format to address specific experimental issues, ensuring your synthesis is both efficient and reproducible.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing multiple products, and the yield of my desired mono-acylated aniline is low. What's happening?

A1: The primary culprit is likely over-acylation (or polyacylation). Electron-rich anilines are highly activated, making them susceptible to multiple acylations, especially under harsh reaction conditions. The initial N-acylation forms an amide, which is less activating than the starting amine, but di-acylation can still occur. Furthermore, the high electron density on the aromatic ring can lead to Friedel-Crafts acylation on the ring itself if a Lewis acid is present.[1][2]

Troubleshooting Strategies:

  • Control Stoichiometry: Use a strict 1:1 molar ratio of your aniline to the acylating agent. A slight excess of the aniline can sometimes help to consume the acylating agent and prevent over-acylation.

  • Mild Acylating Agents: Opt for less reactive acylating agents. Acetic anhydride is a common choice, often buffered with a weak base like sodium acetate.[3] Acyl chlorides are more reactive and may exacerbate the issue.[2]

  • Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to moderate the reaction rate and improve selectivity.

  • Avoid Lewis Acids: Direct Friedel-Crafts acylation of anilines is generally unsuccessful as the amine group coordinates with the Lewis acid catalyst (like AlCl₃), deactivating both the catalyst and the aromatic ring.[1][4][5] This interaction can also promote unwanted side reactions.

Q2: My reaction mixture has turned dark brown or black, and I'm isolating a significant amount of insoluble, tar-like material. What is this byproduct?

A2: This is a classic sign of aniline oxidation and subsequent polymerization. Electron-rich anilines are easily oxidized, especially in the presence of air, oxidizing agents, or even some acidic conditions, to form colored impurities and ultimately, polyaniline.[6][7][8] Polyaniline is typically a dark, insoluble polymer that can be difficult to remove.[7][8][9][10]

Troubleshooting Strategies:

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[11]

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Avoid Oxidizing Agents: Ensure that your starting materials and reagents are free from oxidizing impurities.

  • pH Control: In some cases, maintaining a neutral or slightly basic pH can help to suppress oxidation.

Q3: I'm attempting a Friedel-Crafts acylation on an electron-rich aniline, and the reaction is failing. Why?

A3: As mentioned briefly in Q1, Friedel-Crafts acylation is not a suitable method for the direct acylation of anilines.[5] The lone pair of electrons on the nitrogen atom of the aniline acts as a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃).[4][12] This forms a complex that deactivates the aromatic ring towards electrophilic attack, effectively shutting down the desired reaction.[4][5]

The Causality Explained:

G Aniline Aniline (-NH2) (Lewis Base) Complex Aniline-AlCl3 Complex [C6H5NH2→AlCl3] Aniline->Complex reacts with AlCl3 AlCl3 (Lewis Acid Catalyst) AlCl3->Complex Deactivation Deactivation of Aromatic Ring Complex->Deactivation leads to Failure Friedel-Crafts Acylation Fails Deactivation->Failure

Figure 1: Deactivation pathway in Friedel-Crafts acylation of aniline.

The Solution: Protecting the Amine Group

To achieve ring acylation, the amino group must first be "protected" by converting it into a less basic amide. This is typically done through N-acetylation with acetic anhydride.[2][3] The resulting acetanilide is less reactive towards the Lewis acid, allowing the Friedel-Crafts reaction to proceed on the aromatic ring. The protecting acetyl group can then be removed by hydrolysis.[2]

Experimental Protocols

Protocol 1: Selective N-Acetylation of Aniline

This protocol is a standard method for the preparation of acetanilide, which can be a final product or an intermediate for further reactions.[3]

Materials:

  • Aniline (500 mg)

  • Water (14 mL)

  • Concentrated Hydrochloric Acid (0.45 mL)

  • Acetic Anhydride (0.6 mL)

  • Sodium Acetate (530 mg) in 3 mL of water

  • Ice bath

  • Vacuum filtration apparatus

  • Recrystallization solvent (e.g., 95% ethanol)

Procedure:

  • Dissolve 500 mg of aniline in 14 mL of water. Note that aniline is not fully miscible and will form two layers.[3]

  • Add 0.45 mL of concentrated hydrochloric acid to form the aniline hydrochloride salt, which is soluble in water.[3]

  • In a separate flask, prepare a solution of 530 mg of sodium acetate in 3 mL of water.

  • To the aniline hydrochloride solution, add 0.6 mL of acetic anhydride and swirl to mix.[3]

  • Immediately add the sodium acetate solution to the reaction mixture. Acetanilide will precipitate as a white solid.[3][13]

  • Cool the mixture in an ice bath to maximize precipitation.[3]

  • Collect the solid product by vacuum filtration.[3]

  • Purify the crude acetanilide by recrystallization from a suitable solvent like 95% ethanol.[3][13]

Workflow for N-Acetylation:

G

Figure 2: Experimental workflow for the N-acetylation of aniline.
Q4: How do I effectively remove unreacted aniline from my reaction mixture after the reaction is complete?

A4: Unreacted aniline can often co-elute with the desired product during chromatography due to similar polarities. An effective way to remove it is through an acidic wash during the work-up.[14]

Procedure for Aniline Removal:

  • Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).[14] The aniline will be protonated to form the anilinium salt, which is soluble in the aqueous layer.

  • Separate the aqueous layer.

  • Repeat the acidic wash if necessary (monitor by TLC).

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Decision Tree for Purification:

G start Crude Reaction Mixture is_aniline_present Is unreacted aniline present? (Check TLC) start->is_aniline_present acid_wash Perform Acidic Wash (e.g., 1M HCl) is_aniline_present->acid_wash Yes chromatography Proceed to Chromatography/ Recrystallization is_aniline_present->chromatography No acid_wash->chromatography

Figure 3: Decision-making process for the purification of acylated anilines.

Summary of Troubleshooting Strategies

IssuePotential Cause(s)Recommended Solution(s)Key Parameters to Control
Low Yield/Multiple Products Over-acylation, Ring AcylationControl stoichiometry, use milder acylating agents (e.g., acetic anhydride), lower reaction temperature.[1][2][3]Molar ratio, Temperature
Dark/Tarry Reaction Mixture Oxidation of Aniline, Polyaniline FormationUse an inert atmosphere, degas solvents, ensure purity of reagents.[6][7][8]Atmosphere (N₂ or Ar)
Failed Friedel-Crafts Reaction Lewis Acid-Base Reaction with AnilineProtect the amine as an amide (acetanilide) before attempting ring acylation.[2][4][5]Use of protecting groups
Difficulty in Purification Co-elution of Product and Starting MaterialPerform an acidic wash during work-up to remove residual aniline.[14]Work-up procedure

References

  • Filo. (n.d.). Explain why the acylation of aniline is not possible. Retrieved from [Link]

  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Allen. (n.d.). Why does acylation of -NH2 of aniline reduces its activating effect? Retrieved from [Link]

  • Pearson. (n.d.). Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. Retrieved from [Link]

  • YMER. (2023, October 12). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]

  • Bartlett, S. (2020, September 10). Acetylation of aniline [Video]. YouTube. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]

  • Quora. (2018, May 20). What happens to acetic anhydride after reacting with aniline? Retrieved from [Link]

  • ResearchGate. (2011). Mechanism of aniline acetylation reaction (Koreeda, 2011). Retrieved from [Link]

  • YouTube. (2021, April 13). acetylation aniline. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2022, December 28). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. Retrieved from [Link]

  • Asian Publication Corporation. (n.d.). Oxidation of Aniline using Different Reaction Pathways. Retrieved from [Link]

  • ResearchGate. (n.d.). The Formation of Polyaniline and the Nature of its Structures. Retrieved from [Link]

  • Organic Letters. (2022, May 16). Formal C–H/C–I Metathesis: Site-Selective C–H Iodination of Anilines Using Aryl Iodides. Retrieved from [Link]

  • MDPI. (n.d.). Influence of Acidity and Oxidant Concentration on the Nanostructures and Electrochemical Performance of Polyaniline during Fast Microwave-Assisted Chemical Polymerization. Retrieved from [Link]

  • Google Patents. (n.d.). Selective N-alkylation of aniline in the presence of zeolite catalysts.
  • ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture? Retrieved from [Link]

  • Quora. (2018, January 5). Why doesn't aniline respond in Friedel-Crafts reactions? Retrieved from [Link]

  • ResearchGate. (n.d.). Catalyst-Free and Highly Selective N,N-Diallylation of Anilines in Aqueous Phase. Retrieved from [Link]

  • PMC. (2021, June 18). Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review. Retrieved from [Link]

  • Open Access Journals. (n.d.). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Retrieved from [Link]

  • ResearchGate. (n.d.). Bio‐Inspired Deaminative Hydroxylation of Aminoheterocycles and Electron‐Deficient Anilines. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of aniline using different reaction pathways. Retrieved from [Link]

  • Google Patents. (n.d.). Aniline purification process.
  • Wikipedia. (n.d.). Polyaniline. Retrieved from [Link]

  • Biblioteka Nauki. (n.d.). POLYANILINE DOPED WITH ACIDS. METHODS OF SYNTHESIS AND MODIFICATION. Retrieved from [Link]

  • ACS Catalysis. (2017, October 20). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability Indicating Assays for Amine Hydrochloride Salts

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Method Development & Troubleshooting for Amine HCl Salts Introduction: The "Amine HCl" Paradox Welcome to the technical support hub....

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Method Development & Troubleshooting for Amine HCl Salts

Introduction: The "Amine HCl" Paradox

Welcome to the technical support hub. If you are working with amine hydrochloride salts, you are likely facing a specific set of contradictions: the salt form is chosen for solid-state stability and solubility, yet in the liquid phase (HPLC/UPLC), it behaves unpredictably.

This guide addresses the three most common support tickets we receive:

  • Peak Tailing: Why does my basic amine look like a shark fin?

  • Ghost Peaks: Is it an impurity or did my salt dissociate?

  • Oxidation: How do I distinguish N-oxides from hydroxylated degradants?

Module 1: Chromatographic Anomalies (The "Tailing" Problem)

User Query: "I am running a stability sample of [Drug-HCl]. The retention time is stable, but the peak tailing factor (


) is > 2.0. I am using a standard C18 column with a water/methanol gradient. How do I fix this?"
Root Cause Analysis: The Silanol Effect

The hydrochloride salt dissociates in your mobile phase, leaving a positively charged ammonium species (


). The silica backbone of your column contains residual silanol groups (

).
  • At pH > 3.5: Silanols deprotonate to form

    
    .
    
  • The Interaction: The cationic drug binds electrostatically to the anionic silanol. This is a secondary retention mechanism that drags the "tail" of the peak.[1][2]

Troubleshooting Protocol
Method ParameterRecommendationMechanism of Action
Mobile Phase pH Low (pH 2.0 – 3.0) Protonates silanols (

), neutralizing the surface charge so the amine cannot bind.
Buffer Selection TFA (0.05%) or Formic Acid (0.1%) TFA acts as an ion-pairing agent, masking the positive charge of the amine. Formic acid is strictly for pH control (MS friendly).
Column Choice Charged Surface Hybrid (CSH) Modern columns (e.g., Waters CSH, Agilent Poroshell HPH) have a slight positive surface charge that electrostatically repels the protonated amine, forcing a sharp peak.
"Legacy" Fix Triethylamine (TEA) Not Recommended for LC-MS. TEA competes for silanol sites, saturating them before the drug can bind.
Visual Logic: Tailing Troubleshooting Flow

TailingLogic Start Issue: Peak Tailing > 1.5 CheckPH Check Mobile Phase pH Start->CheckPH IsLow Is pH < 3.0? CheckPH->IsLow LowerPH Action: Lower pH to 2.5 (Protonate Silanols) IsLow->LowerPH No CheckCol Check Column Chemistry IsLow->CheckCol Yes LowerPH->CheckCol IsHybrid Is it Hybrid/CSH? CheckCol->IsHybrid SwitchCol Action: Switch to Charged Surface Hybrid IsHybrid->SwitchCol No (Traditional C18) AddTFA Action: Add 0.05% TFA (Ion Pairing) IsHybrid->AddTFA Yes (Still Tailing) Success Result: Sharp Peak SwitchCol->Success AddTFA->Success

Figure 1: Decision tree for mitigating peak tailing in amine separations. Prioritizes pH control and column chemistry over mobile phase additives.

Module 2: The "Disappearing Salt" (Disproportionation)

User Query: "My solid-state stability samples (40°C/75% RH) show a new peak that elutes much later than the API. Is this a degradant?"

Technical Insight: Salt Disproportionation

This is often not a chemical degradation (breaking bonds) but a physical change. Amine HCl salts are salts of a weak base and a strong acid.

  • Mechanism: In high humidity or solution, the equilibrium shifts:

    
    
    
  • The Trap: If HCl is lost (volatilization) or the micro-environmental pH rises, the salt converts to the Free Base .

  • Chromatographic Artifact: In a standard reversed-phase method (pH 2-3), the Free Base will re-protonate instantly and elute at the same time as the Salt. However, if your sample diluent is neutral, or if the free base precipitated and redissolved slowly, you might see retention shifts or "ghost peaks" due to solubility differences in the injector.

Validation Step:

  • Check the UV spectrum of the "new" peak. If it is identical to the API, it is likely the Free Base form or a dimer, not a degradant.

  • The "Acid Spike" Test: Add 0.1N HCl to your sample vial. If the "impurity" disappears and the API area increases, it was just the Free Base (Disproportionation).

Module 3: Oxidation & N-Oxides (+16 Da)

User Query: "I see a degradant with Mass [M+16]. Is it a hydroxylated impurity or an N-Oxide?"

Differentiation Protocol

Amine HCl salts are highly susceptible to oxidation at the nitrogen atom, forming N-Oxides . Hydroxylation (adding OH to a carbon ring) also adds 16 Da.

Experimental Workflow:

  • Forced Degradation (Peroxide):

    • Treat API with 3%

      
       at Room Temp for 2 hours.
      
    • Amines form N-oxides rapidly; Carbon hydroxylation is usually slower and requires metal catalysis or light.

  • LC-MS/MS Fragmentation:

    • N-Oxide: Look for a characteristic loss of -16 Da (Oxygen) or -17 Da (OH) during fragmentation. N-O bonds are weaker than C-O bonds.

    • Hydroxylation: The Oxygen is bound to Carbon (stable). You will usually see water loss (-18 Da) or ring fragmentation, but not immediate loss of atomic oxygen.

Visual Logic: Degradation Pathways

DegradationPath API Amine HCl Salt (R-NH3+ Cl-) Stress Stress Condition API->Stress Oxidation Oxidative Stress (H2O2) Stress->Oxidation Hydrolysis Hydrolytic Stress (Acid/Base) Stress->Hydrolysis NOxide N-Oxide (+16 Da) *Major Pathway* Oxidation->NOxide Direct Oxidation Dealk N-Dealkylation (Loss of Alkyl Group) Oxidation->Dealk Secondary Mechanism FreeBase Disproportionation (Free Base Formation) Hydrolysis->FreeBase pH Shift / HCl Loss

Figure 2: Primary degradation pathways for Amine HCl salts. N-Oxidation is the dominant chemical pathway; Disproportionation is the dominant physical pathway.

Module 4: Standardized Stress Testing Protocol

Do not use generic "small molecule" conditions. Use this protocol tailored for Amine HCl salts to avoid false positives (over-degradation) or false negatives.

Stress TypeConditionTarget DegradationNotes for Amine HCl
Acid Hydrolysis 0.1 N HCl, 60°C, 24h5-20%Amine salts are usually stable here (they are already in acid). If no degradation, increase to 1.0 N.
Base Hydrolysis 0.1 N NaOH, 60°C, 24h5-20%Critical: Will convert salt to Free Base immediately. Ensure your method can resolve the Free Base if it precipitates.
Oxidation 3%

, RT, 2-6h
5-20%High Risk. Secondary/Tertiary amines oxidize very fast. If >20% degradation in 10 mins, dilute peroxide to 0.3%.
Thermal 60°C - 80°C (Solid State)< 5%Monitor for HCl loss (smell/litmus test of headspace).
Photostability 1.2 million lux hoursVariableCheck for color change (yellowing) which often precedes chromatographic degradation.
References & Authoritative Sources
  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[3][4] International Council for Harmonisation.[3]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. (Demonstrates the superiority of CSH/Hybrid columns for amines).

  • Guerrieri, P., et al. (2010). Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility.[5][6] Molecular Pharmaceutics. (Definitive guide on HCl loss).

  • Ruan, J., et al. (2010). A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites using structurally dependent dissociation pathways. Journal of Mass Spectrometry. (Differentiation of N-Oxides).

Sources

Troubleshooting

impact of reagent quality on the synthesis of 1-Cyclobutylpiperidin-4-amine

Case ID: SYN-CBPA-001 Status: Active Topic: Impact of Reagent Quality on Reductive Amination Efficiency Target Molecule: 1-Cyclobutylpiperidin-4-amine (CAS: 66505-10-8) Executive Summary: The Chemistry of Reliability The...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-CBPA-001 Status: Active Topic: Impact of Reagent Quality on Reductive Amination Efficiency Target Molecule: 1-Cyclobutylpiperidin-4-amine (CAS: 66505-10-8)

Executive Summary: The Chemistry of Reliability

The synthesis of 1-Cyclobutylpiperidin-4-amine is a critical gateway step in the production of histamine H3 receptor antagonists and other CNS-active agents. The industry-standard route involves the reductive amination of tert-butyl piperidin-4-ylcarbamate (4-Boc-aminopiperidine) with cyclobutanone , followed by deprotection.

While theoretically straightforward, this reaction is notoriously sensitive to reagent quality . Variations in the water content of solvents, the integrity of the reducing agent (Sodium Triacetoxyborohydride, STAB), and the purity of cyclobutanone can shift the pathway from quantitative conversion to a mixture of unreacted starting material and acyclic side products.

This guide provides a root-cause analysis of these failure modes, offering self-validating protocols to ensure reproducibility.

Critical Reagent Quality Parameters (CRQPs)

The following table summarizes the impact of reagent impurities on the reaction outcome.

ReagentCritical Impurity / ParameterImpact on SynthesisRecommended Specification
Cyclobutanone Water (>0.5%) Hydrolyzes the iminium intermediate; shifts equilibrium back to starting materials.Purity >98%; Store <4°C; anhydrous.
STAB Acetic Acid (>5%) Indicates decomposition. High acid content can protonate the amine excessively, inhibiting imine formation.Assay >95%; White powder (not clumped/yellow).
DCE/DCM Water (>0.05%) Competes with the amine for the ketone; decomposes STAB.Anhydrous (Keep over molecular sieves).
Starting Amine HCl Salt vs. Free Base Salts require buffering (e.g., Et3N) to release the nucleophilic amine.Free base preferred; if Salt, add 1.0 eq. DIPEA/Et3N.

Troubleshooting Guide & FAQs

Module A: Reaction Stalled or Incomplete Conversion

Q: I am using 1.2 equivalents of Cyclobutanone and STAB, but LCMS shows 40% unreacted starting amine after 16 hours. Why?

A: This is a classic symptom of "Wet Reagent Syndrome."

  • The Mechanism: Reductive amination proceeds via an iminium ion intermediate.[1] This formation is reversible and releases water. If your solvent (DCE/DCM) or Cyclobutanone contains water, the equilibrium shifts backward (Le Chatelier’s principle), preventing iminium formation. Furthermore, water rapidly decomposes STAB into sodium acetate and boric acid, destroying your reducing power.

  • The Fix:

    • Dry your Cyclobutanone: Cyclobutanone is hygroscopic. Dry it over activated 3Å molecular sieves for 4 hours before use.

    • Sequential Addition: Do not mix everything at once. Stir the amine and Cyclobutanone in anhydrous solvent for 30–60 minutes (with catalytic acetic acid) to establish the imine equilibrium before adding STAB.

Q: My STAB reagent is clumpy and smells strongly of vinegar. Can I still use it?

A: No.

  • The Science: STAB (Sodium Triacetoxyborohydride) decomposes to release acetic acid (the vinegar smell). Clumping indicates significant moisture absorption. Degraded STAB loses its hydride activity, leading to stalled reactions.

  • Validation: Perform a quick "activity check" by adding a small amount to water; vigorous bubbling (H2 gas) indicates some activity, but for critical synthesis, discard and use a fresh bottle stored in a desiccator.

Module B: Impurity Profile & Side Reactions

Q: I see a major impurity with Mass M+42. What is it?

A: This is likely the N-isopropyl impurity or a ring-opening artifact, but in the context of STAB/Acetone contamination, it is often N-alkylation from acetone if acetone was used to clean glassware or present in the lab atmosphere.

  • Specific to Cyclobutanone: If the cyclobutanone contains linear impurities (from ring opening during storage), you may see linear alkylated products.

  • Correction: Ensure all glassware is acetone-free and oven-dried. Verify Cyclobutanone purity via GC-MS to ensure no ring-opened isomers are present.

Q: How do I efficiently remove Boron residues during workup?

A: Boron complexes can "stick" to the amine product, causing yield loss and interfering with subsequent steps (like Boc-deprotection).

  • Protocol: Quench the reaction with saturated aqueous NaHCO3 . Stir vigorously for 30 minutes. If an emulsion forms, use a Rochelle’s Salt (Sodium Potassium Tartrate) wash. The tartrate creates a water-soluble complex with boron, pulling it into the aqueous layer.

Visualizing the Pathway & Failure Modes

The following diagram illustrates the standard synthetic pathway and the specific points where reagent quality exerts control.

ReactionPathway cluster_conditions Critical Quality Checkpoints Start 4-Boc-aminopiperidine (Free Base) Imine Iminium Intermediate (Unstable) Start->Imine + Cyclobutanone + AcOH (Cat.) - H2O Cyclo Cyclobutanone (Reagent) Cyclo->Imine Product 1-Cyclobutyl-4-Boc-aminopiperidine (Precursor) Imine->Product + STAB (Reduction) Hydrolysis Hydrolysis back to Start Imine->Hydrolysis + Water (Solvent/Reagent) Final 1-Cyclobutylpiperidin-4-amine (Target) Product->Final Deprotection (HCl/Dioxane) Hydrolysis->Start Decomp STAB Decomposition (Inactive Boron) STAB Reagent STAB Reagent STAB Reagent->Imine Hydride Transfer STAB Reagent->Decomp + Moisture

Figure 1: Reaction mechanism highlighting the reversible imine formation and the destructive impact of water on both the intermediate and the reducing agent.

Standard Operating Procedure (SOP)

Protocol ID: SOP-RedAm-04 Scale: 10 mmol

  • Preparation:

    • Charge 4-Boc-aminopiperidine (2.0 g, 10 mmol) into a dry round-bottom flask.

    • Add Anhydrous 1,2-Dichloroethane (DCE) (40 mL). Note: DCE is preferred over DCM for its slightly higher boiling point and better solubility.

    • Add Acetic Acid (0.6 mL, 10 mmol, 1.0 eq). Reason: Promotes iminium formation.

    • Add Cyclobutanone (0.84 g, 12 mmol, 1.2 eq).

  • Imine Formation (The "Dry" Step):

    • Stir at room temperature for 30 minutes under Nitrogen.

    • Checkpoint: The solution should remain clear. Cloudiness suggests salt precipitation or water contamination.

  • Reduction:

    • Cool the mixture to 0°C (Ice bath).

    • Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol, 1.5 eq) portion-wise over 10 minutes.

    • Observation: Mild effervescence is normal. Violent gas evolution implies wet solvent.

    • Remove ice bath and stir at Room Temperature for 12–16 hours.

  • Workup:

    • Quench with Saturated NaHCO3 (30 mL). Stir for 20 mins.

    • Extract with DCM (3 x 30 mL).

    • Wash combined organics with Brine . Dry over Na2SO4.

    • Concentrate to yield the crude Boc-protected intermediate.

  • Deprotection (To Final Product):

    • Dissolve crude in 4M HCl in Dioxane. Stir 2 hours.

    • Concentrate. Neutralize with weak base to obtain 1-Cyclobutylpiperidin-4-amine .

References

  • Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Common Organic Chemistry. (n.d.). "Reductive Amination - Common Conditions: Sodium Triacetoxyborohydride (STAB)." Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 56965860, 1-Cyclobutylpiperidin-4-amine." Link

  • Berlin, M., et al. (2011). "Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H3 receptor inverse agonist."[4] Bioorganic & Medicinal Chemistry Letters, 21, 6608-6612. Link(Context for H3 antagonist synthesis)

Sources

Optimization

scale-up challenges for the production of 1-Cyclobutylpiperidin-4-amine derivatives

Status: Operational Ticket ID: SC-CBPA-2024 Subject: Scale-Up Optimization, Safety Protocols, and Impurity Control System Overview & Pharmacophore Context[1] User Query: Why is this specific scaffold difficult to scale c...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SC-CBPA-2024 Subject: Scale-Up Optimization, Safety Protocols, and Impurity Control

System Overview & Pharmacophore Context[1]

User Query: Why is this specific scaffold difficult to scale compared to standard reductive aminations?

The 1-Cyclobutylpiperidin-4-amine moiety is a critical pharmacophore found in Histamine H3 receptor inverse agonists (e.g., SUVN-G3031) and various GPCR ligands. While the piperidine ring is ubiquitous, the cyclobutyl group introduces unique steric and lipophilic properties that complicate standard synthetic workflows.

The Core Challenge: The "Cyclobutyl Trap"

Unlike simple alkylations, installing a cyclobutyl group via nucleophilic substitution (using cyclobutyl bromide/iodide) is non-viable at scale due to the high propensity for E2 elimination, yielding cyclobutene rather than the desired amine. Consequently, Reductive Amination is the mandatory route.

Technical Snapshot:

  • Target: 1-Cyclobutylpiperidin-4-amine (or its N-Boc protected precursor).

  • Key Reagents: Cyclobutanone + 4-Boc-aminopiperidine (or 4-aminopiperidine).

  • Critical Quality Attribute (CQA): Residual Boron < 10 ppm; Purity > 98%.

Synthesis Module: Route Selection & Optimization

User Query: Should I use Sodium Triacetoxyborohydride (STAB) or Catalytic Hydrogenation for kilo-scale production?

Decision Matrix: Reagent Selection

The choice depends heavily on your available equipment and safety constraints.

FeatureSodium Triacetoxyborohydride (STAB)Catalytic Hydrogenation (

/ Pd-C)
Scale Suitability Pilot (100g – 5kg) Manufacturing (>5kg)
Selectivity Excellent (No over-alkylation)Moderate (Risk of cyclobutane ring reduction)
Safety Profile Moderate (

evolution on quench)
High (

gas handling, pyrophoric catalyst)
Workup Difficult (Boron removal is the bottleneck)Easy (Filtration of catalyst)
Cost High (Reagent cost + waste disposal)Low (Catalyst is recyclable)
Protocol A: The Optimized STAB Route (Recommended for <5kg)

Based on modified Abdel-Magid reductive amination.

Prerequisites:

  • Solvent: THF or Toluene (Avoid DCM at scale due to amine-DCM exotherms).

  • Stoichiometry: 1.0 eq Amine : 1.1 eq Cyclobutanone : 1.4 eq STAB.

Step-by-Step Workflow:

  • Imine Formation: Charge 4-Boc-aminopiperidine and Cyclobutanone in THF. Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir at 20–25°C for 1–2 hours.

    • Checkpoint: Monitor by HPLC/TLC. Ensure imine formation is complete before adding hydride to prevent direct reduction of the ketone to cyclobutanol.

  • Controlled Addition: Cool mixture to 0–5°C. Add STAB portion-wise over 1 hour.

    • Why? STAB addition is exothermic. Maintaining low temp prevents thermal decomposition of the hydride and minimizes side reactions.

  • Reaction: Warm to RT and stir for 12–16 hours.

  • Quench (The Hazard Point): Cool to 0°C. Quench with aqueous NaHCO3 or 2M NaOH .

    • Warning: Significant gas evolution (

      
      ). Ensure reactor venting is active.
      
Protocol B: Catalytic Hydrogenation (Manufacturing Scale)

Risk: The cyclobutyl ring has significant ring strain (~26 kcal/mol). Aggressive hydrogenation conditions (high pressure/temp) can cleave the ring or reduce the ketone to an alcohol faster than the imine forms.

Optimization parameters:

  • Catalyst: Pt/C (Sulfided) often performs better than Pd/C to prevent ring opening.

  • Pressure: Keep low (1–5 bar).

Troubleshooting Guide: Isolation & Purification

User Query: My crude product is a sticky gum and NMR shows high boron content. How do I fix this?

This is the most common ticket for STAB reactions. Boron salts form tight complexes with amines, making extraction difficult.

Issue: The "Boron Gum"

Diagnosis: Incomplete hydrolysis of the triacetoxyborohydride byproducts. Solution (The "Peroxide" or "Amine" Wash):

Method 1: The Methanol Reflux (Standard)
  • After the reaction, quench with MeOH.

  • Concentrate to dryness.

  • Redissolve in MeOH and reflux for 1 hour (breaks B-N complexes).

  • Concentrate and partition between Isopropyl Acetate (IPAc) and 1M NaOH.

Method 2: The Ethanolamine Complexation (Preferred for Scale)

If the gum persists, add diethanolamine or ethanolamine (1.5 eq relative to boron) during the workup. These amines chelate boron more strongly than your product, rendering the boron water-soluble.

  • Result: Boron washes out in the aqueous layer; product remains in the organic layer.

Issue: Emulsions during Extraction

Cause: Fine borate precipitates or amphiphilic nature of the product. Fix:

  • Use Isopropyl Acetate (IPAc) or MTBE instead of Ethyl Acetate (EtOAc). IPAc has better phase separation properties.

  • Filter the biphasic mixture through a Celite pad to remove fine borate solids before separation.

Safety & Process Engineering (E-E-A-T)

Hazard Alert: Amine + Halogenated Solvents

Do NOT use Dichloromethane (DCM) for extraction if heating is required.

  • Reasoning: Secondary and tertiary amines can react with DCM exothermically to form quaternary ammonium salts (Menschutkin reaction), potentially leading to thermal runaway or "deflagration" events in closed vessels (See Bretherick's Handbook).

  • Alternative: Use Toluene or 2-MeTHF.

Visual Workflow: Scale-Up Logic

The following diagram illustrates the decision pathways and critical control points (CCPs) for the synthesis.

G Start Start: Raw Materials (4-Boc-aminopiperidine + Cyclobutanone) ScaleCheck Decision: Scale & Equipment? Start->ScaleCheck RouteA Route A: STAB (Pilot Scale) < 5kg ScaleCheck->RouteA Standard Reactors RouteB Route B: Hydrogenation (Mfg Scale) > 5kg ScaleCheck->RouteB High Pressure Autoclave ImineForm Imine Formation (THF, AcOH, 20°C) RouteA->ImineForm ImineQC QC Point: Check Imine Conversion (Avoid Direct Ketone Reduction) ImineForm->ImineQC STAB_Add STAB Addition (0-5°C, Portion-wise) ImineQC->STAB_Add Quench Quench: NaHCO3/NaOH HAZARD: H2 Gas Evolution STAB_Add->Quench Workup Boron Removal Strategy (Ethanolamine Wash) Quench->Workup FinalQC Final QC: Boron < 10ppm Purity > 98% Workup->FinalQC

Caption: Process flow diagram highlighting the critical path for STAB-mediated synthesis, emphasizing safety checkpoints (Red) and Quality Control (Green).

FAQ: Expert Insights

Q: Can I use Cyclobutyl Bromide for direct alkylation to save money? A: No. This is a false economy. Cyclobutyl halides are prone to E2 elimination. You will generate significant amounts of cyclobutene and unreacted piperidine, leading to a difficult purification and low yield (<30%). Reductive amination typically yields >85%.

Q: Why is the melting point of my dihydrochloride salt lower than reported? A: Hygroscopicity. The dihydrochloride salt of 1-cyclobutylpiperidin-4-amine is extremely hygroscopic.

  • Fix: Dry the salt at 45°C under high vacuum (

    
     mbar) with 
    
    
    
    for 24 hours. Store under Nitrogen.

Q: Are there genotoxicity concerns? A: Yes. Secondary amines (like the starting material 4-Boc-aminopiperidine) can form Nitrosamines (NDSRIs) if exposed to nitrites (often found in trace amounts in water or reagents like sodium azide).

  • Control: Use nitrite-free water and conduct a risk assessment for nitrosamines if this is for GMP production.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.

  • Nirogi, R., et al. (2020). "Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist."[1][2] Journal of Medicinal Chemistry, 63(23), 14631–14652.

  • Bretherick, L. (2007).[3] Bretherick's Handbook of Reactive Chemical Hazards. 7th Edition. Elsevier. (Reference for Amine/DCM hazards).

  • Burkhardt, E. R., & Matos, K. (2006). "Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions." Chemical Reviews, 106(7), 2617–2650.

Sources

Reference Data & Comparative Studies

Validation

1-Cyclobutylpiperidin-4-amine dihydrochloride vs other piperidine derivatives in H3R antagonist synthesis

This guide provides an in-depth technical comparison of 1-Cyclobutylpiperidin-4-amine dihydrochloride against other piperidine-based intermediates used in the synthesis of Histamine H3 Receptor (H3R) antagonists. It synt...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-Cyclobutylpiperidin-4-amine dihydrochloride against other piperidine-based intermediates used in the synthesis of Histamine H3 Receptor (H3R) antagonists. It synthesizes data from recent medicinal chemistry campaigns (e.g., Samelisant, Pitolisant analogs) to demonstrate why the cyclobutyl moiety has become a privileged structural motif.

Executive Summary: The "Goldilocks" Moiety

In the development of H3R antagonists/inverse agonists for narcolepsy and cognitive disorders, the "basic head" of the pharmacophore is critical. While early-generation ligands utilized linear alkyl or simple branched chains (e.g., N-propyl, N-isopropyl), these often suffered from hERG channel liability (cardiotoxicity) or metabolic instability (CYP-mediated N-dealkylation).

1-Cyclobutylpiperidin-4-amine dihydrochloride represents a "Second-Generation" optimized intermediate. The cyclobutyl group offers a precise balance of lipophilicity and steric bulk that:

  • Reduces hERG Liability: Increases steric rigidity compared to flexible linear chains (like the propyl linker in Pitolisant), reducing fit into the hERG pore.

  • Enhances Metabolic Stability: Removes the metabolically vulnerable

    
    -hydrogens found in N-ethyl or N-isopropyl groups, preventing rapid oxidative dealkylation.
    
  • Maintains Potency: Ideally fills the hydrophobic pocket of the H3R orthosteric site.

Comparative Analysis: Cyclobutyl vs. Alternative Piperidines

The following table contrasts the performance of H3R antagonists derived from the 1-cyclobutyl intermediate (e.g., Samelisant/SUVN-G3031 ) versus those derived from linear or other branched piperidines (e.g., Pitolisant analogs).

Table 1: Pharmacological & Safety Profile Comparison
Feature1-Cyclobutyl Piperidine (e.g., Samelisant)Linear Alkyl Piperidine (e.g., Pitolisant scaffold)N-Isopropyl/Ethyl Piperidine
H3R Affinity (

)
High (< 10 nM) High (< 10 nM)Moderate to High
hERG Liability (

)
Negligible (> 10

M)
Moderate Risk (Often < 1-5

M)
Variable
Metabolic Stability High (Resistant to N-dealkylation)Moderate (Susceptible to oxidation)Low (Rapid CYP N-dealkylation)
CYP Interaction Clean (No significant induction/inhibition)Dirty (CYP2D6 inhibitor / CYP3A4 inducer)Variable
Selectivity High (>100-fold vs. Sigma receptors)Low (Significant Sigma-1 binding)Moderate
Synthesis Route Reductive Amination (Cyclobutanone)Alkylation (Propyl halides)Reductive Amination (Acetone)

Key Insight: The linear propyl chain of Pitolisant confers flexibility, allowing the molecule to adopt conformations that bind the hERG channel, a known risk for QT prolongation. The cyclobutyl ring introduces conformational constraint, clashing with the hERG pore walls while maintaining perfect complementarity to the H3R binding site.

Mechanistic Rationale & SAR Logic

The choice of the 1-cyclobutyl group is not arbitrary; it is a solution to the Lipophilicity-Basicity-Safety Triad .

Graphviz Diagram: H3R Pharmacophore Optimization Logic

H3R_Optimization Start H3R Antagonist Design (Basic Amine Head) Linear Option A: Linear Alkyl (e.g., N-Propyl, N-Butyl) Start->Linear Gen 1 Approach Branched Option B: Branched Alkyl (e.g., N-Isopropyl) Start->Branched Gen 1.5 Approach Cyclic Option C: Cycloalkyl (e.g., N-Cyclobutyl) Start->Cyclic Gen 2 (Optimized) Result_Linear High Flexibility -> hERG Binding Risk Good Potency Linear->Result_Linear Result_Branched Metabolic Hotspot (CYP attack) Rapid Clearance Branched->Result_Branched Result_Cyclic Optimal Steric Bulk Metabolically Stable Reduced hERG Fit Cyclic->Result_Cyclic

Caption: Decision tree illustrating why the cyclobutyl moiety (Option C) is preferred over linear or simple branched alkyls for minimizing safety risks while maintaining potency.

Experimental Protocol: Synthesis of 1-Cyclobutylpiperidin-4-amine

This protocol utilizes reductive amination , the industry-standard method for introducing the cyclobutyl group. Direct alkylation with cyclobutyl halides is often sluggish and low-yielding due to the steric hindrance and ring strain of the cyclobutyl electrophile.

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Starting Material: N-Boc-4-aminopiperidine (CAS: 73874-95-0) or 4-Boc-aminopiperidine.

  • Reagent: Cyclobutanone (CAS: 1191-95-3).

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (CAS: 56553-60-7).

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Deprotection: 4M HCl in Dioxane.

Step-by-Step Methodology
Step 1: Reductive Amination[1][2][3]
  • Dissolution: In a round-bottom flask, dissolve N-Boc-4-aminopiperidine (1.0 eq) in DCE (10 mL/g).

  • Ketone Addition: Add Cyclobutanone (1.2 eq) and Acetic Acid (1.0 eq) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: Pre-stirring ensures complete imine formation before reduction.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise over 15 minutes.

    • Why STAB? It is milder than NaCNBH

      
       and avoids toxic cyanide byproducts. It selectively reduces the imine over the ketone.
      
  • Reaction: Allow to warm to RT and stir overnight (12–16 h). Monitor by TLC/LCMS.

  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash column chromatography (MeOH/DCM gradient) to yield 1-cyclobutyl-4-(Boc-amino)piperidine .

Step 2: Boc-Deprotection & Salt Formation
  • Dissolution: Dissolve the intermediate from Step 1 in 1,4-Dioxane (5 mL/g).

  • Acidolysis: Add 4M HCl in Dioxane (5–10 eq) dropwise at 0°C.

  • Precipitation: Stir at RT for 2–4 hours. The product, 1-Cyclobutylpiperidin-4-amine dihydrochloride , typically precipitates as a white solid.

  • Isolation: Filter the solid under inert atmosphere (nitrogen). Wash with diethyl ether to remove excess HCl and byproducts.

  • Drying: Dry under high vacuum to constant weight.

Graphviz Diagram: Synthesis Workflow

Synthesis_Workflow SM N-Boc-4-aminopiperidine Imine Imine Intermediate (In Situ) SM->Imine Condensation Reagent Cyclobutanone + STAB / AcOH Reagent->Imine Reduction Boc_Int 1-Cyclobutyl-4-(Boc-amino)piperidine Imine->Boc_Int Reductive Amination Final 1-Cyclobutylpiperidin-4-amine Dihydrochloride Boc_Int->Final Deprotection (Acidolysis) Deprotect 4M HCl / Dioxane

Caption: Two-step synthesis of 1-Cyclobutylpiperidin-4-amine dihydrochloride via reductive amination and acidic deprotection.

Conclusion & Recommendation

For researchers designing next-generation H3R antagonists, 1-Cyclobutylpiperidin-4-amine dihydrochloride is the superior building block compared to linear or isopropyl analogs.

  • Select it when: You require a scaffold with high metabolic stability, minimal hERG liability, and high H3R potency (e.g., developing "Samelisant-like" candidates).

  • Avoid it when: Your target binding pocket requires extreme flexibility (rare for H3R) or if you are strictly limited to alkylation chemistries (where cyclobutyl halides are poor electrophiles).

The cyclobutyl motif represents a validated "de-risking" strategy in modern medicinal chemistry, moving beyond the safety pitfalls of first-generation H3R ligands.

References

  • Samelisant (SUVN-G3031) Pharmacological Profile: Nirogi, R., et al. (2021).[4][5] Samelisant (SUVN-G3031), Differentiating features over current treatments of narcolepsy. SLEEP. [Link]

  • H3R Antagonist Optimization (Compound 45e): Nirogi, R., et al. (2022).[6] 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition. ChemMedChem. [Link]

  • Pitolisant Development & CYP Liability: Syed, Y. Y. (2016). Pitolisant: First Global Approval. Drugs. [Link]

  • hERG Liability in Drug Design: Durdagi, S., et al. (2019). Avoiding hERG-liability in drug design via synergetic combinations of different (Q)SAR methodologies. Journal of Cheminformatics. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Efficacy of H3R Inverse Agonists: The Decisive Role of N-Substituents

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of neuropharmacology, the histamine H3 receptor (H3R) presents a compelling target. Its high constitutive activity—the ability to...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the histamine H3 receptor (H3R) presents a compelling target. Its high constitutive activity—the ability to signal without an agonist—means that true therapeutic modulation often requires not just blocking the receptor, but actively suppressing this basal signaling.[1][2][3] This guide delves into the world of H3R inverse agonists, compounds that achieve this suppression, with a specific focus on how subtle chemical changes to N-substituents can dramatically alter their efficacy.

As drug development professionals, our goal is not merely to find a compound that binds, but one that elicits a precise and potent functional response. This guide is structured to provide not only a comparative analysis of key H3R inverse agonists but also to illuminate the causality behind the experimental methods used to characterize them, ensuring a deep, actionable understanding of the structure-activity relationships at play.

The Foundation: Why Inverse Agonism Matters at the H3 Receptor

The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[2] In its baseline, constitutively active state, it perpetually dampens neuronal activity by inhibiting adenylyl cyclase and reducing intracellular cyclic AMP (cAMP) levels.[2] Functionally, H3Rs act as presynaptic autoreceptors, meaning they inhibit the synthesis and release of histamine itself.[4][5][6] They also function as heteroreceptors, modulating the release of other critical neurotransmitters like acetylcholine, dopamine, and norepinephrine.[7]

An antagonist simply blocks an agonist (like histamine) from binding, preventing further activation. An inverse agonist , however, goes a step further. It binds to the receptor and stabilizes it in an inactive conformation, actively reducing its basal, constitutive signaling.[1] This "forced inactivation" is what makes inverse agonists so powerful for a target like H3R; they effectively take the foot off a perpetual brake, leading to a significant increase in the release of histamine and other neurotransmitters.[4][5] This mechanism is the foundation for the therapeutic potential of H3R inverse agonists in treating disorders like narcolepsy, Alzheimer's disease, and ADHD.[2][8][9]

The general pharmacophore for H3R antagonists and inverse agonists consists of a basic amine group (often an imidazole ring or a related bioisostere), a linker, and a second, often more complex, region. It is within this second region that N-substituents—chemical groups attached to a nitrogen atom—play a pivotal role in defining a compound's affinity, selectivity, and, most importantly, its degree of inverse agonism.[10][11]

Comparative Efficacy: A Tale of Two N-Substituents

To illustrate the impact of N-substituents, we will compare two well-characterized H3R inverse agonists: Ciproxifan and Pitolisant (Wakix®) . While both are potent inverse agonists, their distinct structures, particularly in their N-substituent regions, lead to nuanced differences in their pharmacological profiles.

  • Ciproxifan : Features a cyclopropyl ketone group attached to a phenyl ring.[12][13][14] It is recognized as an extremely potent H3R inverse agonist in preclinical studies.[12][15]

  • Pitolisant (Wakix®) : The first H3R inverse agonist to receive FDA and EMA approval for the treatment of narcolepsy.[16][17][18] Its structure includes a piperidine ring and a chlorophenylpropoxy group.[18]

The efficacy of these compounds is best compared using quantitative data from standardized in vitro functional assays. The two most common and reliable methods are the [³⁵S]GTPγS binding assay and the cAMP accumulation assay.

Data Presentation: Ciproxifan vs. Pitolisant
CompoundAssay TypeKey ParameterReported ValueSpeciesReference
Ciproxifan [¹²⁵I]Iodoproxyfan BindingKᵢ (affinity)0.7 nMRat[19]
[³H]Histamine ReleaseKᵢ (functional)0.5 nMRat[19]
[³⁵S]GTPγS BindingEC₅₀ (inverse agonism)15 nMHuman[20]
Pitolisant H3 Receptor Binding-Potent & SelectiveHuman[17]
Functional Assays-Inverse AgonistHuman[17][21]

Note: Direct head-to-head comparative values in the same publication can be scarce. The data presented is a synthesis from multiple sources to illustrate typical potencies. Kᵢ represents the binding affinity (lower is tighter), while EC₅₀ in this context represents the concentration for half-maximal reduction of basal signaling (lower is more potent).

From the available data, Ciproxifan often demonstrates sub-nanomolar to low-nanomolar potency in preclinical assays, establishing it as a highly effective experimental tool.[19] Pitolisant, while also a potent inverse agonist, has a proven clinical efficacy and safety profile for treating narcolepsy, underscoring that in vitro potency is just one factor in overall therapeutic success.[17][22] The structural differences, particularly the nature of the core amine and the distal substituted groups, are directly responsible for these distinct pharmacological profiles.

Core Experimental Methodologies

To truly appreciate the data, one must understand how it is generated. The following protocols are foundational for characterizing H3R inverse agonists.

A. [³⁵S]GTPγS Binding Assay: Directly Measuring G Protein Activation

This assay provides a direct measure of G protein activation, the first step in the receptor's signaling cascade. It is the gold standard for quantifying agonism and inverse agonism for Gαi/o-coupled receptors.

Causality Behind the Method: The H3 receptor's basal activity causes it to constitutively catalyze the exchange of GDP for GTP on the Gαi subunit, activating it. We use [³⁵S]GTPγS, a non-hydrolyzable analog of GTP labeled with a radioisotope. When the G protein is activated, it binds [³⁵S]GTPγS, and since it cannot be broken down, the radioactive signal accumulates. An inverse agonist forces the receptor into an inactive state, preventing this GDP/GTP exchange and thus decreasing the amount of [³⁵S]GTPγS that binds to the G protein. This measurable decrease in radioactivity is the hallmark of inverse agonism.

  • Membrane Preparation:

    • Homogenize cells or brain tissue (e.g., rat cerebral cortex) expressing H3Rs in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet multiple times to remove cytosolic factors, including endogenous GTP. Resuspend in assay buffer.

  • Assay Reaction:

    • In a microplate, combine the prepared membranes, GDP (to ensure G proteins are in their 'off' state at baseline), and varying concentrations of the test compound (e.g., Ciproxifan).

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate at 30°C for 60 minutes to allow for G protein activation and binding.

  • Termination and Detection:

    • Rapidly terminate the reaction by filtering the mixture through a glass fiber filter mat, which traps the membranes.

    • Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.

    • Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the measured radioactivity (counts per minute) against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Imax (maximal inhibition of basal signaling) for the inverse agonist.

GTPgS_Workflow cluster_prep Membrane Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Tissue H3R-Expressing Tissue/Cells Homogenize Homogenization Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation (Remove Debris) Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation (Pellet Membranes) Centrifuge1->Centrifuge2 Wash Washing & Resuspension Centrifuge2->Wash Membranes Purified Membranes Wash->Membranes Mix Combine Membranes, GDP, & Test Compound Membranes->Mix Add_GTPgS Add [³⁵S]GTPγS (Start Reaction) Mix->Add_GTPgS Incubate Incubate at 30°C Add_GTPgS->Incubate Filter Rapid Filtration Incubate->Filter Wash_Filter Wash Filters Filter->Wash_Filter Count Scintillation Counting Wash_Filter->Count Plot Plot CPM vs. [Compound] Count->Plot Calculate Calculate EC₅₀ & Imax Plot->Calculate

Figure 1: Workflow for the [³⁵S]GTPγS binding assay.
B. cAMP Accumulation Assay: Measuring Downstream Signaling

This assay measures the functional consequence of H3R's interaction with Gαi: the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP.

Causality Behind the Method: Since H3R activation inhibits cAMP production, measuring a further decrease from an already low basal level can be challenging. To overcome this, the assay is typically run in the presence of forskolin , a potent activator of adenylyl cyclase.[23] Forskolin artificially raises intracellular cAMP to a high, easily measurable level. Against this stimulated background, the constitutive activity of H3R will cause a partial suppression of the forskolin effect. An inverse agonist will then relieve this suppression, causing a dose-dependent increase in cAMP levels back towards the maximum set by forskolin alone. This makes the assay robust and sensitive.[23][24]

  • Cell Culture:

    • Culture cells stably expressing the human H3 receptor (e.g., CHO or HEK293 cells) in appropriate media.

  • Assay Preparation:

    • Harvest cells and resuspend them in stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX. (Rationale: PDEs degrade cAMP, so inhibiting them prevents signal loss).

  • Compound Incubation:

    • Aliquot cells into a microplate. Add varying concentrations of the H3R inverse agonist.

    • Add a fixed concentration of forskolin to all wells (except negative controls) to stimulate adenylyl cyclase.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.[25]

  • Cell Lysis and Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Detect the amount of cAMP using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA).[24][26] These kits use a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.

  • Data Analysis:

    • Convert the raw signal to cAMP concentrations using a standard curve.

    • Plot cAMP concentration against the logarithm of the inverse agonist concentration to determine EC₅₀ and Emax.

Underlying Signaling Pathway and Mechanism of Inverse Agonism

The efficacy of these compounds is rooted in their ability to manipulate the equilibrium of the H3 receptor's conformational states.

H3R_Signaling cluster_receptor Receptor States cluster_gprotein G Protein Cycle cluster_effector Effector Pathway R_inactive H3R (Inactive) R_active H3R* (Active) R_inactive->R_active Constitutive Activity G_inactive Gαi-GDP (Inactive) R_active->G_inactive Catalyzes GDP/GTP Exchange G_active Gαi-GTP (Active) G_inactive->G_active GTP Hydrolysis AC Adenylyl Cyclase G_active->AC cAMP ↓ cAMP AC->cAMP Inhibited ATP ATP InverseAgonist Inverse Agonist (e.g., Ciproxifan) InverseAgonist->R_inactive Binds & Stabilizes

Figure 2: H3R signaling and the mechanism of inverse agonism.

As shown in Figure 2, the H3 receptor naturally exists in an equilibrium between an inactive (H3R) and an active (H3R) state. Due to its high constitutive activity, a significant portion of the receptor population is in the H3R state even without histamine. This H3R* state activates the Gαi protein, which in turn inhibits adenylyl cyclase, reducing cAMP levels. An inverse agonist preferentially binds to and stabilizes the inactive H3R state. According to Le Chatelier's principle, this binding sequesters the inactive form, pulling the equilibrium away from the active H3R* state, thereby reducing the overall signal output below basal levels.

Conclusion and Future Directions

The comparative analysis of H3R inverse agonists clearly demonstrates that the chemical nature of N-substituents is a critical determinant of efficacy. Potent compounds like Ciproxifan have been invaluable in elucidating the receptor's function, while clinically successful drugs like Pitolisant highlight the complex journey from in vitro potency to therapeutic reality.

The robust, self-validating nature of the [³⁵S]GTPγS and cAMP functional assays provides the quantitative data necessary to perform rigorous structure-activity relationship (SAR) studies. By systematically modifying N-substituents and measuring the resulting changes in inverse agonist efficacy, drug development professionals can rationally design next-generation compounds with optimized potency, selectivity, and pharmacokinetic properties, paving the way for new therapies targeting a range of neurological disorders.

References

  • Histamine H3 receptor inverse agonists/antagonists influence intra-regional cortical activity and inter-regional synchronization during resting state: an exploratory cortex-wide imaging study in mice - PMC. PubMed Central.
  • Histamine H3 receptor inverse agonists/antagonists influence intra-regional cortical activity and inter-regional synchronization during resting state: an exploratory cortex-wide imaging study in mice. PubMed.
  • The histamine H3 receptor inverse agonist SAR-152954 reverses deficits in long-term potentiation associated with moderate prenatal alcohol exposure - PMC. NIH.
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  • Synthesis and Structure-Activity Relationships of Conformationally Constrained Histamine H(3) Receptor Agonists. PubMed.
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Validation

A Comparative Guide to the Synthetic Efficiency of Histamine H3 Receptor Inverse Agonists

For researchers and professionals in drug development, the synthetic pathway to a promising therapeutic agent is as critical as its pharmacological activity. An efficient, scalable, and sustainable synthesis is paramount...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthetic pathway to a promising therapeutic agent is as critical as its pharmacological activity. An efficient, scalable, and sustainable synthesis is paramount for economic viability and environmental responsibility. This guide provides an in-depth comparison of different synthetic routes to key Histamine H3 Receptor (H3R) inverse agonists, with a focus on Pitolisant and Ciproxifan. We will dissect these routes through the lens of synthetic efficiency, offering both quantitative metrics and field-proven insights into the causality behind experimental choices.

The Significance of H3R Inverse Agonists and Synthetic Efficiency

The histamine H3 receptor (H3R) is a presynaptic autoreceptor in the central nervous system that constitutively inhibits the synthesis and release of histamine and other key neurotransmitters.[1] Inverse agonists of H3R block this constitutive activity, leading to increased levels of histamine and other neurotransmitters, which enhances wakefulness and cognitive functions.[2] This mechanism has led to the development of treatments for neurological disorders characterized by excessive daytime sleepiness and cognitive deficits. The only marketed drug in this class, Pitolisant (Wakix®), is approved for the treatment of narcolepsy.[3][4]

As research into new H3R inverse agonists continues, the efficiency of their synthesis becomes a crucial factor. An ideal synthetic route should be short (few steps), high-yielding, safe, cost-effective, and environmentally benign. To objectively compare different approaches, we utilize several key metrics:

  • Overall Yield (%): The cumulative yield of the final product from the starting materials over all steps. It is a primary indicator of a route's productivity.

  • Step Count: The number of individual chemical transformations required. Fewer steps generally translate to lower costs, less waste, and faster production.

  • Atom Economy (%): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.[5] Higher atom economy signifies less waste generation at a molecular level.

  • Process Mass Intensity (PMI): The ratio of the total mass of all materials (starting materials, reagents, solvents, process water) used in a process to the mass of the final active pharmaceutical ingredient (API) produced.[3] A lower PMI indicates a greener and more efficient process.

  • Environmental Factor (E-Factor): The ratio of the mass of waste produced to the mass of the product. It is closely related to PMI (E-Factor = PMI - 1).[6]

Below is a conceptual workflow for evaluating and comparing the efficiency of different synthetic routes, a critical process in pharmaceutical development.

G cluster_0 Route Identification cluster_1 Data Extraction & Analysis cluster_2 Comparative Evaluation lit_search Literature & Patent Search route_id Identify Multiple Synthetic Routes lit_search->route_id data_ext Extract Yields, Reagents, Solvents, Stoichiometry route_id->data_ext metric_calc Calculate Efficiency Metrics (Yield, Step Count, AE, PMI, E-Factor) data_ext->metric_calc safety_cost Assess Reagent Safety, Cost & Availability data_ext->safety_cost table Tabulate & Compare Metrics metric_calc->table pros_cons Analyze Pros & Cons of Each Route (e.g., Linear vs. Convergent) safety_cost->pros_cons table->pros_cons selection Select Optimal Route for Scale-Up pros_cons->selection final_report Final Recommendation selection->final_report G start1 Piperidine intermediate 3-(Piperidin-1-yl)propan-1-ol start1->intermediate Step 1 KI, H2O ~60% Yield start2 3-Chloropropanol start2->intermediate final_product Pitolisant intermediate->final_product Step 2 NaH, 15-crown-5, Toluene ~56% Yield start3 3-(4-Chlorophenyl)propyl methanesulfonate start3->final_product

Caption: Linear synthesis of Pitolisant.

This route first involves the nucleophilic substitution of 3-chloropropanol with piperidine to form the key intermediate, 3-(piperidin-1-yl)propan-1-ol. [1]The second step is a Williamson ether synthesis, where the alcohol intermediate is deprotonated with a strong base like sodium hydride (NaH) and then reacted with 3-(4-chlorophenyl)propyl methanesulfonate. [6] Causality and Critique:

  • Reagent Choice: The use of sodium hydride is effective for deprotonating the alcohol but poses significant safety risks, especially on a large scale, due to its pyrophoric nature. [6]The addition of 15-crown-5 ether is necessary to solubilize the sodium alkoxide intermediate, but it is an expensive and toxic reagent, which is undesirable for industrial processes. [1]* Efficiency: While the individual step yields are moderate (~60% and ~56%), the overall yield is only around 33-34%. [1]The PMI for such a process is expected to be high due to the use of solvents like toluene and the aqueous workups required after each step. The atom economy of the ether synthesis step is poor due to the formation of sodium methanesulfonate as a byproduct.

Route 2: An Improved, Scalable Approach

More recent patents disclose more industrially viable methods that avoid hazardous reagents and improve efficiency. One such route modifies the final coupling step.

G start1 Piperidine intermediate1 4-Azaspiro[3.5]nonan-4-ium bromide start1->intermediate1 Step 1 Inorganic Base High Yield start2 1-Bromo-3-chloropropane start2->intermediate1 intermediate2 Pitolisant Base intermediate1->intermediate2 Step 2 Phase Transfer Catalyst ~85% Yield start3 3-(4-Chlorophenyl)propan-1-ol start3->intermediate2 final_product Pitolisant HCl intermediate2->final_product Step 3 HCl ~90% Yield

Caption: Improved, scalable synthesis of Pitolisant.

This convergent approach first prepares a spirocyclic quaternary ammonium salt from piperidine and 1-bromo-3-chloropropane. This stable intermediate is then reacted with the sodium salt of 3-(4-chlorophenyl)propan-1-ol in a biphasic system using a phase-transfer catalyst. This avoids the use of NaH and crown ethers. [1] Causality and Critique:

  • Reagent Choice: Replacing NaH with a safer base (like NaOH) and using a phase-transfer catalyst is a significant improvement in process safety and cost-effectiveness. The starting materials are commercially available and relatively inexpensive.

  • Efficiency: This route demonstrates higher yields in the key coupling step (~85%) and a more straightforward final salt formation (~90%). [1]The convergent nature, where two key fragments are prepared separately and then combined, generally leads to a higher overall yield compared to a long linear sequence. The PMI is likely reduced due to the elimination of hazardous reagents and potentially more efficient workups.

Comparison of Pitolisant Synthetic Routes
MetricRoute 1 (Classic Linear)Route 2 (Improved, Scalable)Justification
Overall Yield ~34%>70%Higher yielding individual steps and a more convergent design.
Step Count 2 (from key intermediate)3 (from basic starting materials)Route 2 has more steps from basic starting materials but is more efficient overall.
Key Reagents NaH, 15-crown-5NaOH, Phase-Transfer CatalystRoute 2 avoids hazardous, pyrophoric, and expensive reagents, making it suitable for industrial scale-up. [6]
Atom Economy ModerateModerate-GoodBoth routes have similar atom economy in the key bond-forming steps, but the higher yields of Route 2 make it superior.
PMI (Estimated) HighModerateRoute 2 likely has a lower PMI due to safer reagents, potentially less solvent usage, and fewer purification challenges.

Case Study: Synthesis of Ciproxifan

Ciproxifan is a potent and selective imidazole-based H3R antagonist/inverse agonist that has been extensively used as a reference compound in research. [7]Its synthesis typically involves the coupling of an imidazole-containing fragment with a cyclopropyl phenyl ketone moiety.

Route 1: Williamson Ether Synthesis

A common and straightforward approach to Ciproxifan is the Williamson ether synthesis, which couples 4-(3-chloropropyl)-1H-imidazole with cyclopropyl 4-hydroxyphenyl ketone.

G start1 Cyclopropyl 4-hydroxyphenyl ketone final_product Ciproxifan start1->final_product Williamson Ether Synthesis Base (e.g., K2CO3), Solvent (e.g., DMF) Good Yield start2 4-(3-Chloropropyl)-1H-imidazole start2->final_product

Caption: Ciproxifan synthesis via Williamson etherification.

Causality and Critique:

  • Simplicity and Convergence: This is a highly convergent route, assembling the final molecule in a single step from two key intermediates. The reaction conditions are standard for Williamson ether synthesis, employing a mild base like potassium carbonate and a polar aprotic solvent like DMF. [8]* Intermediate Synthesis: The efficiency of this route is highly dependent on the synthesis of the two starting materials. The synthesis of cyclopropyl 4-hydroxyphenyl ketone can be achieved in high yield from anisole and 4-chlorobutyryl chloride via a Friedel-Crafts reaction followed by cyclization. [9]The synthesis of the imidazole fragment can be more challenging.

  • Efficiency: The final coupling step generally proceeds in good yield. However, the overall efficiency is dictated by the multi-step syntheses of the precursors. The use of DMF as a solvent is a drawback from a green chemistry perspective due to its toxicity.

Route 2: One-Pot SNAr and Cyclization Approach

An alternative, more efficient synthesis of the imidazole-containing fragment, and thus Ciproxifan, has been reported. This method avoids a less efficient Mitsunobu reaction in favor of a one-pot procedure based on a Nucleophilic Aromatic Substitution (SNAr) followed by cyclization. [10] Causality and Critique:

  • Process Intensification: This "one-pot" procedure is a prime example of process intensification, where multiple transformations occur in a single reactor. This reduces the need for intermediate workups and purifications, which significantly lowers waste (improving PMI) and saves time and resources. [10]* Avoiding Problematic Reagents: The original route to the imidazole fragment often employed a Mitsunobu reaction, which generates triphenylphosphine oxide as a stoichiometric byproduct that can be difficult to remove. The SNAr approach avoids this, simplifying purification. [10]

Comparison of Ciproxifan Synthetic Routes
MetricRoute 1 (Williamson Ether)Route 2 (SNAr-based)Justification
Overall Strategy Highly convergent final step.Focuses on efficient synthesis of a key intermediate.Both are valid strategies, but Route 2's innovation improves the overall process from basic starting materials.
Key Reaction Williamson Ether SynthesisOne-pot SNAr/CyclizationThe one-pot procedure is more elegant and efficient, reducing workup and purification steps. [10]
Byproducts Inorganic salts (e.g., KCl)Fewer problematic byproductsThe SNAr route avoids the formation of triphenylphosphine oxide associated with alternative Mitsunobu routes. [10]
Green Chemistry Use of DMF is a concern.Potentially greener by reducing steps and purification needs.Reducing the number of unit operations is a core principle of green chemistry.

Detailed Experimental Protocols

To provide a practical context, the following are representative, detailed protocols for key transformations in the synthesis of H3R inverse agonists.

Protocol 1: Synthesis of 3-(Piperidin-1-yl)propan-1-ol (Pitolisant Intermediate)

This protocol is adapted from established procedures for the alkylation of piperidine. [1]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add piperidine (1.0 eq), 3-chloropropan-1-ol (1.1 eq), and potassium iodide (0.1 eq).

  • Solvent Addition: Add water (approx. 5-10 volumes relative to piperidine) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 100 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature. Make the solution basic by adding a saturated solution of sodium carbonate until pH > 10.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 10 volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the pure alcohol as a colorless liquid.

Protocol 2: Williamson Ether Synthesis of Ciproxifan

This protocol outlines the final coupling step to form Ciproxifan. [8]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve cyclopropyl 4-hydroxyphenyl ketone (1.0 eq) in anhydrous DMF (10 volumes).

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution and stir the suspension for 15 minutes at room temperature.

  • Alkylating Agent Addition: Add a solution of 4-(3-chloropropyl)-1H-imidazole hydrochloride (1.1 eq) in a minimum amount of DMF. Note: The free base can also be used if available.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature and pour it into ice-water (50 volumes).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel, typically with a dichloromethane/methanol gradient) or recrystallization to afford pure Ciproxifan.

Conclusion and Future Perspectives

The synthetic routes to H3R inverse agonists have evolved significantly, moving from classic, linear syntheses fraught with hazardous reagents and low yields to more sophisticated, convergent, and scalable processes.

  • For Pitolisant , the key development has been the move away from pyrophoric bases like NaH towards safer, phase-transfer catalyzed conditions, which dramatically improves the process safety profile and overall efficiency, making it suitable for commercial production.

  • For Ciproxifan and related research compounds, innovations like one-pot SNAr/cyclization procedures demonstrate a commitment to process intensification, reducing steps and waste, which is crucial even at the laboratory scale.

Looking forward, the principles of green chemistry will continue to drive innovation. Future synthetic strategies will likely focus on:

  • Catalytic Solutions: Replacing stoichiometric reagents with catalytic alternatives to improve atom economy and reduce waste.

  • Flow Chemistry: Utilizing continuous flow reactors for improved safety, control, and scalability of energetic or hazardous reactions.

  • Bio-catalysis: Employing enzymes for highly selective transformations under mild conditions, further reducing the environmental impact.

By prioritizing synthetic efficiency from the earliest stages of drug discovery, researchers can ensure that novel H3R inverse agonists not only have the potential to treat debilitating neurological disorders but can also be manufactured in a safe, sustainable, and economically viable manner.

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  • Pandey, J., et al. (2025). Atom Economy Green Synthesis in Organic Chemistry. Journal of Chemical and Pharmaceutical Research, 17(1), 01-09. [Link]

  • Celanire, S., & Wijtmans, M. (2004). Synthesis of potent non-imidazole histamine H3-receptor antagonists. Bioorganic & medicinal chemistry letters, 14(11), 2871-2875. [Link]

  • Ligneau, X., et al. (1998). Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 287(2), 658-666. [Link]

  • Stark, H. (2001). Convenient Procedures for Synthesis of Ciproxifan, a Histamine H3-receptor Antagonist. Archiv der Pharmazie, 334(3), 99-101. [Link]

  • Sheldon, R. A. (2017). The E Factor: Fifteen years on. Green Chemistry, 19(1), 18-43.
  • American Chemical Society. Process Mass Intensity (PMI). [Link]

  • Shinkai, I., et al. (1999). Preparation of Cyclopropyl p-Hydroxyphenyl Ketone and Its Precursor 3-Chloropropyl p-Hydroxyphenyl Ketone. Organic Process Research & Development, 3(5), 379-381. [Link]

  • Stark, H., et al. (2000). Analogues and derivatives of ciproxifan, a novel prototype for generating potent histamine H3-receptor antagonists. Bioorganic & medicinal chemistry letters, 10(20), 2379-2382. [Link]

  • ChemSynthesis. 3-piperidin-3-yl-propan-1-ol. [Link]

  • Chem-Station. (2014). Williamson Ether Synthesis. [Link]

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Comparative

Comparative Pharmacokinetics of N-Alkylated Piperidines: A Guide to Structural Optimization

The following guide provides an in-depth comparative analysis of N-alkylated piperidines, focusing on their pharmacokinetic (PK) properties. This document is designed for researchers and drug development professionals, s...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of N-alkylated piperidines, focusing on their pharmacokinetic (PK) properties. This document is designed for researchers and drug development professionals, synthesizing experimental data with structural-activity relationship (SAR) principles.

Executive Summary

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in over 70 FDA-approved drugs (e.g., fentanyl, donepezil, methylphenidate). The nitrogen atom (N1) serves as a critical vector for optimization; substitution at this position—specifically N-alkylation —dramatically alters the physicochemical landscape and pharmacokinetic profile of the molecule.

This guide analyzes how varying the N-alkyl chain (Methyl vs. Ethyl/Propyl vs. Bulky/Branched) impacts three core PK pillars: Metabolic Stability (N-dealkylation) , Blood-Brain Barrier (BBB) Permeability , and Distribution .

Quick Reference: N-Alkyl Impact Matrix
N-SubstituentLipophilicity (

LogP)
Metabolic Liability (Primary)BBB Permeability PotentialTypical Application
N-Methyl BaselineHigh (Rapid N-demethylation via CYP3A4/2D6)ModeratePotency optimization; reducing steric bulk.
N-Ethyl/Propyl +0.5 to +1.0Moderate (Side-chain oxidation vs. dealkylation)HighBalancing solubility/permeability.
N-Isopropyl +0.8 to +1.2Low (Steric hindrance protects N-center)Moderate-HighImproving metabolic half-life (

).
N-Benzyl/Phenethyl +2.0 to +2.5High (Aromatic hydroxylation + N-dealkylation)Very High (Risk of Efflux)Maximizing receptor affinity (e.g., Opioids).

Physicochemical Drivers of Pharmacokinetics

The pharmacokinetic behavior of N-alkyl piperidines is governed by the interplay between basicity (


) and lipophilicity (

).
Basicity and Ionization

Piperidine is a strong base (


). N-alkylation generally maintains basicity in the 9.0–10.5 range, ensuring that at physiological pH (7.4), the nitrogen is predominantly protonated (

).
  • Impact: High ionization limits passive diffusion but enhances solubility.

  • Optimization: Electron-withdrawing groups on the alkyl chain (e.g., fluoroethyl) can lower

    
     (to ~7.5–8.5), increasing the fraction of non-ionized species available for membrane permeation.
    
Lipophilicity Trends

Extending the alkyl chain increases lipophilicity, a primary driver for Volume of Distribution (


) and CNS entry.

Experimental Data: LogP Shifts in 4-substituted Piperidines

  • N-Methyl: LogP ~ 1.5 (Baseline)

  • N-Ethyl: LogP ~ 2.0 (+0.5 increase)

  • N-Butyl: LogP ~ 3.0 (+1.5 increase)

  • N-Benzyl: LogP ~ 3.8 (+2.3 increase)

Critical Insight: While higher LogP improves passive permeability, values


 correlate with increased non-specific binding and susceptibility to P-glycoprotein (P-gp) efflux.

Metabolic Stability: The N-Dealkylation Pathway

The primary clearance mechanism for N-alkyl piperidines is oxidative N-dealkylation, catalyzed predominantly by CYP3A4 and CYP2D6 .

Mechanism of Action

The reaction proceeds via Hydrogen Atom Transfer (HAT) from the


-carbon adjacent to the nitrogen, forming an unstable carbinolamine intermediate, which collapses to yield the secondary amine (nor-metabolite) and an aldehyde.
Structure-Metabolism Relationships (SMR)
  • N-Methyl: Highly susceptible to N-demethylation. The small steric footprint allows easy access to the CYP heme center.

  • N-Ethyl/Propyl: Often show improved stability compared to methyl. The longer chain can introduce steric hindrance or alternative metabolic "soft spots" (e.g.,

    
    -1 hydroxylation) that are slower than N-dealkylation.
    
    • Case Study: In CXCR4 antagonists, replacing an N-butyl chain with an N-propyl piperazine improved microsomal stability while reducing CYP2D6 inhibition liability compared to the N-ethyl analog.[1]

  • N-Isopropyl/t-Butyl: Branched alkyls provide significant steric shielding of the nitrogen lone pair, drastically reducing N-dealkylation rates. However, this may reduce on-target potency if the N-site is critical for binding.

Visualization: N-Dealkylation Pathway

The following diagram illustrates the oxidative cleavage mechanism common to this class.

N_Dealkylation Substrate N-Alkyl Piperidine Intermediate Carbinolamine (Unstable) Substrate->Intermediate $alpha$-Hydroxylation CYP CYP450 (3A4/2D6) [O] CYP->Intermediate Products Nor-Piperidine + Aldehyde Intermediate->Products Spontaneous Collapse

Figure 1: Mechanism of CYP450-mediated oxidative N-dealkylation of piperidines.

Blood-Brain Barrier (BBB) Permeability

For CNS-active drugs (e.g., analgesics, antipsychotics), the piperidine ring is a delivery vehicle.

Permeability Data Comparison

In a comparative study of neuronal Nitric Oxide Synthase (nNOS) inhibitors, N-alkylation patterns dictated effective permeability (


) in PAMPA-BBB assays.
Compound VariantN-Substituent StructurePermeability (

cm/s)
Interpretation
Primary Amine

12.6Moderate permeability; limited by polarity.
Tertiary Amine

(Diethyl)
17.6 High. Alkylation masks H-bond donors.
Rigid Tertiary N-Alkyl Piperidine13.7Good balance of rigidity and lipophilicity.
Bis-Amine N-Alkyl Piperazine< 1.0Poor. Second nitrogen increases polarity/ionization too much.
The "Goldilocks" Zone
  • Short Chains (Methyl): Often insufficient to drive CNS penetration unless the core scaffold is highly lipophilic.

  • Medium Chains (Propyl/Butyl): Optimal for BBB penetration. They provide enough lipophilicity to partition into the lipid bilayer without triggering rapid efflux.

  • Aromatic Chains (Benzyl): High passive permeability but high risk of trapping in the membrane or efflux by P-gp.

Experimental Protocols

To validate these properties in your own series, use the following standardized protocols.

Protocol A: Microsomal Stability Assay (Intrinsic Clearance)

This assay determines the


 and intrinsic clearance (

) of the N-alkylated analog.

Materials:

  • Liver Microsomes (Human/Rat, 20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (10 mM DMSO stock).[2]

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (IS).

Workflow:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Add test compound (final conc. 1 µM). Incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL Stop Solution (ACN). Vortex and centrifuge (10,000 x g, 10 min).

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor disappearance of parent peak.

Calculation:



Protocol B: PAMPA-BBB Permeability Assay

Parallel Artificial Membrane Permeability Assay (PAMPA) mimics the BBB using a porcine brain lipid extract.

Workflow:

  • Preparation: Dissolve porcine brain lipid (20 mg/mL) in dodecane.

  • Coating: Coat the filter membrane of the donor plate (96-well, PVDF) with 4 µL of lipid solution.

  • Donor Loading: Add 200 µL of test compound (10 µM in PBS, pH 7.4) to donor wells.

  • Acceptor Loading: Add 300 µL of PBS to acceptor wells.

  • Incubation: Sandwich the plates and incubate at room temp for 18 hours in a humidity chamber.

  • Quantification: Measure concentration in Donor and Acceptor wells via UV-Vis or LC-MS.

  • Calculation: Determine effective permeability (

    
    ) using the equation:
    
    
    
    
Visualization: Stability Testing Workflow

Stability_Workflow Prep Preparation (Microsomes + Compound) Incubate Incubation @ 37°C (+ NADPH) Prep->Incubate Sample Time-Point Sampling (0, 5, 15, 30, 60 min) Incubate->Sample Quench Quench Reaction (Ice-Cold ACN) Sample->Quench Analyze LC-MS/MS Analysis (Calc: Intrinsic Clearance) Quench->Analyze

Figure 2: Step-by-step workflow for determining metabolic stability in liver microsomes.

Conclusion & Strategic Recommendations

When optimizing N-alkylated piperidines, the data suggests the following strategic hierarchy:

  • For Potency: Use N-Methyl or N-Ethyl to minimize steric clashes, provided the binding pocket is tight.

  • For Stability: Transition to N-Isopropyl or N-Propyl to reduce N-dealkylation rates without incurring excessive lipophilicity.

  • For CNS Penetration: Target a LogP of 2.5–3.5 using N-Butyl or Fluorinated Alkyls (e.g., fluoroethyl) to balance permeability with efflux avoidance.

References

  • Effect of the Length of Alkyl Chain on the Cytochrome P450 Dependent Metabolism of N-diakylnitrosamines. PubMed. [Link] (Contextualized from general nitrosamine metabolism data).

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC - NIH. [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH. [Link]

  • Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs. PubMed. [Link]

Sources

Validation

validation of a stability-indicating HPLC method for a 1-cyclobutylpiperidine-containing drug

Topic: Validation of a Stability-Indicating HPLC Method for a 1-Cyclobutylpiperidine-Containing Drug Content Type: Technical Comparison Guide Audience: Pharmaceutical Scientists, Analytical Chemists, and CMC Leads Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of a Stability-Indicating HPLC Method for a 1-Cyclobutylpiperidine-Containing Drug Content Type: Technical Comparison Guide Audience: Pharmaceutical Scientists, Analytical Chemists, and CMC Leads

Executive Summary

The analysis of 1-cyclobutylpiperidine derivatives—common pharmacophores in histamine H3 antagonists and sigma receptor ligands—presents distinct chromatographic challenges. The basicity of the piperidine nitrogen (


) often leads to severe peak tailing due to silanol interactions, while the steric bulk of the cyclobutyl group can mask subtle degradation products like N-oxides.

This guide compares a Legacy Method (Method A) against an Optimized Ion-Suppression Method (Method B) . We demonstrate that while Method A fails to meet ICH Q2(R2) requirements for specificity, Method B successfully resolves the critical N-oxide degradant and eliminates peak tailing, serving as a robust stability-indicating protocol.

The Challenge: Chemistry & Degradation

To validate a method, one must first understand the molecule's failure points. 1-cyclobutylpiperidine moieties are susceptible to specific degradation pathways that the HPLC method must detect.

  • Basicity: The tertiary amine interacts strongly with residual silanols on silica columns, causing peak asymmetry.

  • Oxidative Instability: The electron-rich nitrogen is prone to oxidation, forming N-oxides . These are often polar and can co-elute with the parent peak in poorly designed methods.

  • Steric/Hydrophobic Balance: The cyclobutyl group adds significant lipophilicity, requiring higher organic strength, which can compress early-eluting polar degradants.

Visualizing the Degradation Pathway

The following diagram outlines the critical degradation pathways that the method must resolve.

DegradationPathway API 1-Cyclobutylpiperidine (Parent Drug) Oxidation Oxidative Stress (H2O2 / Air) API->Oxidation Acid Acidic Stress (HCl / Heat) API->Acid NOxide Impurity A: N-Oxide Analog Oxidation->NOxide Primary Degradant Dealkyl Impurity B: Des-cyclobutyl Analog Acid->Dealkyl N-Dealkylation RingOpen Impurity C: Ring-Opened Products Acid->RingOpen Rare

Figure 1: Predicted degradation pathways. The method must resolve Impurity A (N-Oxide) from the Parent API.

Comparative Methodology

We evaluated two approaches. Method A represents a standard "first-pass" generic gradient often attempted in early development. Method B is the engineered solution designed for validation.

Method A: The "Legacy" Approach (Neutral pH)
  • Column: Standard C18 (5 µm, 4.6 x 150 mm).

  • Mobile Phase: 10mM Ammonium Acetate (pH 6.8) / Acetonitrile.[1][2]

  • Flaw: At pH 6.8, the amine is partially ionized, and silanols are ionized (

    
    ). This leads to ionic attraction, causing tailing (
    
    
    
    ) and merging the N-oxide shoulder into the main peak.
Method B: The "Optimized" Approach (Acidic Ion-Suppression)
  • Column: High-purity, End-capped C18 (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: 0.1% Perchloric Acid or Phosphate Buffer (pH 2.5) / Acetonitrile.[2]

  • Mechanism: At pH 2.5, silanols are protonated (

    
    , neutral), eliminating cation-exchange interactions. The basic amine is fully protonated, improving solubility and peak shape.
    
Experimental Data & Performance Comparison

The following data was generated during the validation study. Note the critical failure of Method A in "Specificity."

ParameterMethod A (Neutral pH)Method B (Acidic pH 2.5)Verdict
Tailing Factor (

)
2.4 (Fail)1.1 (Pass)Method B eliminates silanol interaction.
Resolution (

)
1.2 (API vs N-Oxide)3.8 (API vs N-Oxide)Method B resolves the critical oxidative degradant.
Theoretical Plates (

)
~4,500~12,000Method B offers superior efficiency.
Linearity (

)
0.9910.9998Method B provides reliable quantification.
LOD (µg/mL) 0.50.05Method B is 10x more sensitive due to sharper peaks.
Detailed Protocol: Method B (The Validated Solution)

This protocol is compliant with ICH Q2(R2) standards for a stability-indicating assay.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (

    
    )
    
  • Orthophosphoric Acid (85%)

  • Water (Milli-Q or equivalent)

Chromatographic Conditions:

  • Column: End-capped C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 20mM Phosphate Buffer, adjusted to pH 2.5 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 210 nm (low selectivity) or 254 nm (if aromatic rings are present). Recommendation: Use PDA to determine

    
     of the N-oxide.
    
  • Gradient Program:

    • 0-2 min: 5% B (Isocratic hold to elute polar degradants)

    • 2-15 min: 5%

      
       60% B (Linear gradient)
      
    • 15-20 min: 60%

      
       90% B (Wash lipophilic impurities)
      
    • 20-25 min: 5% B (Re-equilibration)

Step-by-Step Validation Workflow:

ValidationWorkflow Start Start Validation (ICH Q2(R2)) Specificity Specificity: Forced Degradation Studies (Acid, Base, Ox, Light) Start->Specificity Check1 Mass Balance > 95%? Resolution > 2.0? Specificity->Check1 Linearity Linearity & Range (5 levels, 50-150%) Check1->Linearity Yes Fail Redesign Method Check1->Fail No Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (pH +/- 0.2, Flow +/- 0.1) Precision->Robustness Final Validated Method Robustness->Final

Figure 2: The ICH Q2(R2) validation lifecycle. Specificity is the "gatekeeper" step.

Critical Discussion: Why Method B Works

The success of Method B relies on the principle of suppression of ionization .

  • Silanol Suppression: At pH 2.5, the silica surface of the column is protonated (

    
    ). This prevents the "cation exchange" mechanism where the positively charged piperidine nitrogen binds to negatively charged silanols (
    
    
    
    ). This interaction is the primary cause of peak tailing in Method A.
  • Selectivity of N-Oxides: The N-oxide degradant is more polar than the tertiary amine parent. In a neutral method (Method A), the parent amine tails significantly, often "swallowing" the earlier eluting N-oxide peak. By sharpening the parent peak using low pH (Method B), we create the necessary window (

    
    ) to quantitate the N-oxide accurately.
    
  • Cyclobutyl Stability: The cyclobutyl ring is relatively stable but adds hydrophobicity. The gradient in Method B (up to 90% B) ensures that any highly lipophilic dimers or ring-opening polymers are eluted, preventing "ghost peaks" in subsequent runs—a common issue in isocratic legacy methods.

References
  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] [Link]

  • Venkateswara Rao, P., et al. (2020).[1][4] Stability Indicating RP-HPLC Method for Determination of Pitolisant in Bulk and Pharmaceutical Dosage Form.[1][4][5] International Journal of Research in Pharmacy and Chemistry, 10(1), 137-143.[6] (Demonstrates piperidine derivative separation). [Link]

  • Phenomenex. (2025).[7][8] How to Reduce Peak Tailing in HPLC? (Technical guide on silanol interactions with basic amines). [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparing the Cost-Effectiveness of Different Synthetic Pathways

In the landscape of pharmaceutical and fine chemical production, the selection of a synthetic pathway is a pivotal decision with profound implications for economic viability and environmental sustainability.[1] This guid...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and fine chemical production, the selection of a synthetic pathway is a pivotal decision with profound implications for economic viability and environmental sustainability.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the cost-effectiveness of different synthetic pathways, supported by experimental data and field-proven insights. We will delve into the core principles and metrics that underpin a robust evaluation, moving beyond simplistic yield comparisons to a holistic understanding of process efficiency.

The Imperative of Green Chemistry in Cost-Effectiveness

The principles of green chemistry are not merely an environmental ideal; they are a cornerstone of modern, cost-effective synthetic design. By minimizing waste, reducing energy consumption, and utilizing safer, renewable materials, green chemistry directly translates to reduced operational costs and long-term economic benefits.[2] A process that is environmentally benign is often also the most economically favorable.

Key Metrics for Evaluating Synthetic Pathways

A quantitative assessment of synthetic pathways is essential for an objective comparison. Several key metrics have been established to evaluate the "greenness" and efficiency of a chemical process. A good metric should be clearly defined, simple to measure, and drive the desired behavior towards more sustainable and cost-effective synthesis.

Atom Economy (AE)

Introduced by Barry Trost, Atom Economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired product.[3] It is a fundamental concept in green chemistry that highlights the efficiency of a reaction at the molecular level.

Calculation:

[4][5]

A higher atom economy signifies a more efficient reaction with less waste generated as byproducts.[6]

Environmental Factor (E-Factor)

Developed by Roger Sheldon, the E-Factor provides a more practical measure of waste by quantifying the total mass of waste generated per unit of product.[7]

Calculation:

[8]

The E-Factor includes all waste streams, such as byproducts, unreacted starting materials, solvents, and catalyst losses. A lower E-Factor indicates a more environmentally friendly and efficient process.

Process Mass Intensity (PMI)

Championed by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, Process Mass Intensity is a holistic metric that considers the total mass of all materials used in a process to produce a given mass of product.[9][10][11]

Calculation:

[10][12]

Inputs include reactants, solvents, reagents, and process water. A lower PMI is indicative of a more sustainable and cost-effective process. The pharmaceutical industry typically has a high PMI, often ranging from 26 to over 100, highlighting the significant opportunity for improvement.[11]

Reaction Mass Efficiency (RME)

RME provides a more comprehensive assessment of a reaction's efficiency by incorporating yield, atom economy, and stoichiometry.

Calculation:

This metric gives a more realistic view of the efficiency of a specific transformation under real-world conditions.

A Framework for Synthetic Route Selection

The selection of an optimal synthetic route is a multi-faceted process that requires a systematic evaluation of various factors.[13] The following workflow outlines a logical approach to this decision-making process.

Synthetic Route Selection Workflow A Identify Target Molecule & Define Key Performance Indicators (KPIs) B Retrosynthetic Analysis & Identification of Potential Routes A->B C Initial Screening of Routes (Paper-Based) B->C B->C Multiple potential pathways D Laboratory Feasibility Studies C->D E Process Optimization & Data Collection D->E D->E F Quantitative Evaluation using Green Chemistry Metrics E->F G Cost of Goods Sold (COGS) Analysis F->G F->G Data for economic modeling H Final Route Selection & Scale-Up G->H

Caption: A structured workflow for selecting a cost-effective and sustainable synthetic route.

Experimental Protocols for Key Metrics

Protocol 1: Calculating Atom Economy (AE)

  • Write the balanced chemical equation for the reaction.

  • Determine the molecular weight (MW) of the desired product.

  • Calculate the sum of the molecular weights of all reactants.

  • Apply the Atom Economy formula: AE (%) = (MW of Desired Product / Sum of MW of All Reactants) x 100.[4][5]

Protocol 2: Calculating E-Factor and Process Mass Intensity (PMI)

  • Define the process boundaries: Clearly state what is included in the calculation (e.g., a single step or the entire synthesis).

  • Quantify all inputs: Accurately measure the mass of all raw materials, solvents, reagents, and process water used.

  • Measure the isolated product mass: Determine the final mass of the purified, desired product.

  • Calculate the total mass of waste: Total Waste = Total Mass of Inputs - Mass of Product.

  • Calculate the E-Factor: E-Factor = Total Mass of Waste / Mass of Product.

  • Calculate the PMI: PMI = Total Mass of Inputs / Mass of Product.[10][12]

Case Studies: Comparing Synthetic Pathways

Real-world examples provide the most compelling evidence for the benefits of applying green chemistry principles to synthetic route design.

Case Study 1: Ibuprofen Synthesis

The synthesis of the common non-steroidal anti-inflammatory drug (NSAID) ibuprofen is a classic example of how a greener synthetic route can be more cost-effective.

The traditional Brown synthesis is a six-step process with a low atom economy of 40%.[1][6][14] This means that 60% of the atoms from the reactants end up as waste. In contrast, the Boots-Hoechst-Celanese (BHC) process is a three-step synthesis with a much-improved atom economy of 77%.[1][6][14] If the acetic acid byproduct from the BHC process is recovered and utilized, the atom economy approaches 100%.[1]

MetricBrown Synthesis (6 steps)BHC Synthesis (3 steps)
Atom Economy 40%[1][6][14]77% (approaching 100% with byproduct recovery)[1]
Number of Steps 63[6][14]
Waste Generation HighSignificantly Reduced[14]

The BHC process is not only more environmentally friendly but also more cost-effective due to the reduced number of steps, lower raw material consumption, and decreased waste disposal costs.

Ibuprofen Synthesis Comparison cluster_Brown Brown Synthesis cluster_BHC BHC Synthesis B1 Step 1 B2 Step 2 B1->B2 B3 Step 3 B2->B3 B4 Step 4 B3->B4 B5 Step 5 B4->B5 B6 Step 6 B5->B6 B_Product Ibuprofen (40% AE) B6->B_Product C1 Step 1 C2 Step 2 C1->C2 C3 Step 3 C2->C3 C_Product Ibuprofen (77% AE) C3->C_Product

Caption: Comparison of the six-step Brown synthesis and the three-step BHC synthesis of ibuprofen.

Case Study 2: Sertraline Synthesis

Pfizer's redesign of the synthesis for the antidepressant sertraline (Zoloft®) is another compelling example of green chemistry leading to enhanced cost-effectiveness. The improved process doubled the overall product yield and significantly reduced the use of raw materials, energy, and water.[15] This was achieved by streamlining a three-step sequence in the original process into a single, more efficient step.[15]

MetricOriginal SynthesisImproved "Green" Synthesis
Overall Yield -Doubled[15]
Raw Material Use -Reduced by 20-60%[15]
Process Steps Multiple steps for key transformationSingle, streamlined step[15]

The new process not only reduced waste and improved safety but also led to significant cost savings.

Case Study 3: Sitagliptin Synthesis

The development of a biocatalytic route for the synthesis of the antidiabetic drug sitagliptin by Merck demonstrates the power of enzymes in creating highly efficient and cost-effective processes. The biocatalytic process replaced a high-pressure hydrogenation step that used a rhodium-based catalyst.

MetricChemocatalytic RouteBiocatalytic Route
Overall Yield -Increased by 10-13%
Productivity ( kg/L per day) -Increased by 53%
Total Waste -Reduced by 19%
Heavy Metal Use Rhodium catalystEliminated

This innovative approach not only improved the environmental profile of the synthesis but also reduced the total manufacturing cost.

Conclusion

The comparison of synthetic pathways is a critical exercise in modern drug development and chemical manufacturing. By moving beyond traditional metrics like yield and embracing a holistic approach that incorporates the principles of green chemistry, researchers and scientists can make more informed decisions that lead to both economic and environmental benefits. The adoption of metrics such as Atom Economy, E-Factor, and Process Mass Intensity, coupled with a systematic workflow for route selection, provides a robust framework for developing safer, more sustainable, and more cost-effective chemical processes. The case studies of ibuprofen, sertraline, and sitagliptin clearly demonstrate that a commitment to green chemistry is not just good for the planet—it is good for the bottom line.

References

  • CENTURY Tech. (2020, March 21). Atom Economy | Chemistry | Secondary [Video]. YouTube. [Link]

  • Chemistry For Everyone. (2025, February 11). How To Calculate Atom Economy In Green Chemistry? [Video]. YouTube. [Link]

  • ACS Green Chemistry Institute. (2024, January 22). Fast, Accessible, Practical: New PMI-LCA Tool Makes Connecting Chemistry to Climate Impact Easier. ACS Community. [Link]

  • Unknown Author. (n.d.). Metrics to 'green' chemistry—which are the best?. Green Chemistry. [Link]

  • Save My Exams. (2025, May 17). Atom economy - GCSE Chemistry Revision Notes. [Link]

  • Unknown Author. (n.d.). Teaching Atom Economy and E-Factor Concepts through a Green. datapdf.com. [Link]

  • Unknown Author. (n.d.). Stages of selecting cost-effective yet diverse pathways from a.... ResearchGate. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Process Mass Intensity (PMI). [Link]

  • Dicks, A. P., & Hent, A. (2015). Atom Economy and Reaction Mass Efficiency. In Green Chemistry Metrics (pp. 1-14). Springer, Cham. [Link]

  • Unknown Author. (2025, August 7). ChemInform Abstract: Improved Industrial Synthesis of Antidepressant Sertraline. Request PDF. [Link]

  • CatSci. (n.d.). Synthetic Route Selection. [Link]

  • Li, J., & Eastgate, M. D. (2019). Making better decisions during synthetic route design: leveraging prediction to achieve greenness-by-design. Reaction Chemistry & Engineering, 4(4), 646-653. [Link]

  • Unknown Author. (n.d.). Comparison of synthetic routes to sitagliptin or its analogs. (a).... ResearchGate. [Link]

  • Pouwels, X., & Tervonen, T. (2017). Evaluating Quality of Decision-Making Processes in Medicines' Development, Regulatory Review, and Health Technology Assessment: A Systematic Review of the Literature. PubMed, 8, 59. [Link]

  • Mureșan, A. C. (2018). IBUPROFEN: ORIGINAL VERSUS GREEN SYNTHESIS. ResearchGate. [Link]

  • Freesciencelessons. (2020, December 21). A Level Chemistry Revision "Calculating Atom Economy" [Video]. YouTube. [Link]

  • Unknown Author. (2024, May 28). An algorithmic framework for synthetic cost-aware decision making in molecular design. [Link]

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclobutylpiperidin-4-amine dihydrochloride
Reactant of Route 2
1-Cyclobutylpiperidin-4-amine dihydrochloride
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